molecular formula C10H16BNO4S B1519970 3-(tert-Butylaminosulphonyl)benzeneboronic acid CAS No. 221290-14-8

3-(tert-Butylaminosulphonyl)benzeneboronic acid

Cat. No.: B1519970
CAS No.: 221290-14-8
M. Wt: 257.12 g/mol
InChI Key: LSSASZPAKWQFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 221290-14-8) is an organoboron compound with the molecular formula C10H16BNO4S and a molecular weight of 257.11 g/mol . This benzeneboronic acid derivative is characterized by a boronic acid (B(OH)2) group and a tert-butylaminosulphonyl group meta-substituted on the benzene ring, a structure that defines its properties and research applications . The compound has a melting point of 120-124 °C and a predicted density of 1.28 g/cm³ . As a bifunctional molecule, it serves as a valuable building block in synthetic chemistry. The boronic acid functional group is widely utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds, which is fundamental in the construction of complex organic molecules for materials science and pharmaceutical research . The presence of the sulfonamide group can contribute to biological activity and is a common motif in medicinal chemistry. Furthermore, boronic acids, in general, have demonstrated utility as inhibitors of certain enzymes, such as β-lactamases, which are responsible for bacterial antibiotic resistance . This combination of features makes this compound a compound of interest for developing new pharmaceutical intermediates and biochemical probes. Researchers should note that this compound requires careful handling. It may cause skin and eye irritation and could cause respiratory irritation . Please consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(tert-butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-5-8(7-9)11(13)14/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSASZPAKWQFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657274
Record name [3-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221290-14-8
Record name [3-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butylaminosulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(tert-Butylaminosulphonyl)benzeneboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(tert-Butylaminosulphonyl)benzeneboronic acid, also known by its IUPAC name [3-(tert-butylsulfamoyl)phenyl]boronic acid, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural features, combining a boronic acid moiety with a sulfonamide group, make it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid with a molecular formula of C₁₀H₁₆BNO₄S and a molecular weight of approximately 257.12 g/mol .[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆BNO₄S[1][2]
Molecular Weight 257.12 g/mol [1]
Melting Point 224-228 °C (decomposes)[3]
Boiling Point (Predicted) 449.3 °C at 760 mmHg[3]
Density (Predicted) 1.28±0.1 g/cm³ (20 ºC, 760 Torr)[3]
CAS Number 221290-14-8[2]

Solubility and Stability: Information on the specific solubility of this compound in various organic solvents is not extensively detailed in publicly available literature. However, like many boronic acids, it is expected to have moderate solubility in polar aprotic solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), particularly when heated. It is important to note that boronic acids can undergo dehydration to form cyclic boroxine anhydrides. Therefore, storage in a dry, inert atmosphere is recommended to maintain the integrity of the compound.

Safety Information: This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Borylation cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product SM 3-Bromo-N-tert-butylbenzenesulfonamide R1 n-Butyllithium (n-BuLi) THF, -78 °C SM->R1 Bromo-Lithium Exchange R2 Triisopropyl borate -78 °C to RT R1->R2 Formation of Boronate Ester R3 Aqueous Acid (e.g., HCl) R2->R3 Acidic Workup FP 3-(tert-Butylaminosulphonyl) benzeneboronic acid R3->FP

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 3-Bromo-N-tert-butylbenzenesulfonamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-N-tert-butylbenzenesulfonamide and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the protons of the boronic acid and sulfonamide groups.

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated.

  • tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region (typically δ 1.0-1.5 ppm).

  • NH Proton: A broad singlet for the sulfonamide N-H proton. Its chemical shift can vary depending on the solvent and concentration.

  • B(OH)₂ Protons: Two broad singlets for the hydroxyl protons of the boronic acid group. These signals are often exchangeable with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the boron (C-B) may show a broader signal due to quadrupolar relaxation of the boron nucleus.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • N-H Stretching: A band in the region of 3200-3400 cm⁻¹ for the sulfonamide N-H group.

  • C-H Stretching: Bands for aromatic and aliphatic C-H stretching will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • S=O Stretching: Strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group (S=O) will appear in the regions of approximately 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • B-O Stretching: A strong band in the region of 1300-1400 cm⁻¹ is characteristic of the B-O bond in boronic acids.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts, which will confirm the molecular weight of the compound.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its use as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[4] this compound serves as the organoboron partner, allowing for the introduction of the 3-(tert-butylaminosulphonyl)phenyl moiety into a wide range of organic molecules.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X (Aryl Halide) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ (Boronic Acid) + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' (Coupled Product)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the aryl halide, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous workup. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

The sulfonamide group in this compound can serve as a key pharmacophore or a handle for further functionalization in drug discovery programs. The tert-butyl group provides steric bulk, which can influence the binding of the final molecule to its biological target and can also improve pharmacokinetic properties by hindering metabolic degradation.

Role in Drug Discovery

Boronic acids are a privileged class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use, such as the anticancer agent bortezomib.[5] The boron atom in boronic acids can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motifs are highly relevant in the design of enzyme inhibitors. The sulfonamide moiety is a common feature in many drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to mimic a peptide bond. The combination of a boronic acid and a sulfonamide group in a single building block makes this compound a valuable tool for constructing libraries of potential drug candidates for screening against various biological targets, including proteases, kinases, and other enzymes implicated in disease.[6][7][8]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined chemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for the synthesis of complex organic molecules. For drug development professionals, this compound offers a pre-functionalized scaffold that combines the unique properties of a boronic acid with the well-established pharmaceutical relevance of a sulfonamide moiety, providing a powerful starting point for the design and synthesis of novel therapeutic agents. Further exploration of its reactivity and applications is likely to continue to yield innovative solutions in both academic and industrial research.

References

An In-depth Technical Guide to 3-(tert-Butylaminosulphonyl)benzeneboronic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(tert-Butylaminosulphonyl)benzeneboronic acid, a key building block in contemporary medicinal chemistry. We will delve into its molecular structure, chemical formula, and physicochemical properties. A plausible synthetic route is detailed, grounded in established methodologies for the preparation of arylboronic acids. The strategic importance of its constituent functional groups—the boronic acid, the sulfonamide, and the tert-butyl group—will be analyzed in the context of drug design and development. This guide aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] Beyond their synthetic utility, the boronic acid moiety itself imparts unique biological properties, most notably the ability to form reversible covalent bonds with diols present in the active sites of various enzymes. This has led to the development of a new class of enzyme inhibitors with significant therapeutic potential. This compound is a prime example of a strategically functionalized arylboronic acid, designed to leverage these properties for applications in drug discovery.

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound stem from the specific arrangement of its functional groups.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C10H16BNO4S .[2][3][4][5] It has a molecular weight of approximately 257.11 g/mol .[2][3][4][5]

Structural Elucidation

The molecule consists of a central benzene ring substituted at the 1 and 3 positions. A boronic acid group (-B(OH)2) is attached at the 1-position, and a tert-butylaminosulphonyl group (-SO2NHC(CH3)3) is at the 3-position. The IUPAC name for this compound is [3-(tert-butylsulfamoyl)phenyl]boronic acid.[2]

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 221290-14-8[2][3][4][5]
Molecular Formula C10H16BNO4S[2][3][4][5]
Molecular Weight 257.11 g/mol [2][3][4][5]
Melting Point 120-124 °C[6][7]
Boiling Point (Predicted) 449.3±55.0 °C[6]
Density (Predicted) 1.28±0.1 g/cm³[6]
InChIKey LSSASZPAKWQFHO-UHFFFAOYSA-N[2]
SMILES B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O

Synthesis of this compound: A Plausible Experimental Protocol

Retrosynthetic Analysis and Strategy

The target molecule can be disconnect at the carbon-boron bond, suggesting a synthetic route starting from 3-bromo-N-tert-butylbenzenesulfonamide. This precursor can be readily prepared from 3-bromobenzenesulfonyl chloride and tert-butylamine. The subsequent key step is a lithium-halogen exchange followed by quenching with a trialkyl borate and acidic workup.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Borylation cluster_3 Final Product 3-Bromobenzenesulfonyl\nchloride 3-Bromobenzenesulfonyl chloride 3-Bromo-N-tert-\nbutylbenzenesulfonamide 3-Bromo-N-tert- butylbenzenesulfonamide 3-Bromobenzenesulfonyl\nchloride->3-Bromo-N-tert-\nbutylbenzenesulfonamide Reaction with tert-Butylamine tert-Butylamine tert-Butylamine tert-Butylamine->3-Bromo-N-tert-\nbutylbenzenesulfonamide Lithium-Halogen\nExchange Lithium-Halogen Exchange 3-Bromo-N-tert-\nbutylbenzenesulfonamide->Lithium-Halogen\nExchange n-Butyllithium Quenching with\nTrialkyl Borate Quenching with Trialkyl Borate Lithium-Halogen\nExchange->Quenching with\nTrialkyl Borate Triisopropyl borate Acidic Workup Acidic Workup Quenching with\nTrialkyl Borate->Acidic Workup Aqueous Acid 3-(tert-Butylaminosulphonyl)\nbenzeneboronic acid 3-(tert-Butylaminosulphonyl) benzeneboronic acid Acidic Workup->3-(tert-Butylaminosulphonyl)\nbenzeneboronic acid

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-N-tert-butylbenzenesulfonamide

  • To a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add tert-butylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-N-tert-butylbenzenesulfonamide.

Step 2: Synthesis of this compound

  • Dissolve 3-bromo-N-tert-butylbenzenesulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield this compound as a solid.

Role of Functional Groups in Drug Design and Development

The specific combination of the boronic acid, sulfonamide, and tert-butyl groups in this compound makes it a valuable scaffold in medicinal chemistry.

The Boronic Acid Moiety: A Reversible Covalent Inhibitor

The boronic acid group is a key pharmacophore. As a Lewis acid, it can readily and reversibly form covalent bonds with nucleophilic groups, particularly the hydroxyl groups of serine, threonine, or tyrosine residues found in the active sites of many enzymes. This reversible covalent inhibition mechanism can lead to high potency and selectivity.

The Sulfonamide Linker: A Versatile Scaffold

The sulfonamide group is a common feature in many approved drugs. It is a stable, metabolically robust linker that can participate in hydrogen bonding interactions with protein targets, thereby enhancing binding affinity. Its geometry also helps to orient the other functional groups in a desirable conformation for target engagement.

The tert-Butyl Group: A Steric Shield and Lipophilicity Modulator

The bulky tert-butyl group serves several important functions. It can act as a steric shield, protecting adjacent functional groups from metabolic degradation, thus improving the pharmacokinetic profile of a potential drug molecule. Additionally, its lipophilic nature can enhance cell membrane permeability, which is crucial for reaching intracellular targets.

Caption: Conceptual diagram of reversible covalent inhibition by a boronic acid.

Potential Applications in Drug Discovery

Given its structural features, this compound is a promising starting point for the development of inhibitors for various enzyme classes, including:

  • Proteases: Many proteases, particularly serine proteases, are validated drug targets in areas such as oncology, infectious diseases, and inflammation. The boronic acid can target the catalytic serine residue.

  • Esterases and Amidases: Similar to proteases, these enzymes often have a nucleophilic residue in their active site that can be targeted by the boronic acid.

  • Kinases: While less common, boronic acids have been explored as kinase inhibitors, potentially interacting with key residues in the ATP-binding pocket.

This compound serves as an excellent fragment or starting point for library synthesis. Through Suzuki-Miyaura coupling at the boronic acid position (after protection), a wide array of diverse molecules can be generated for high-throughput screening and lead optimization.

Conclusion

This compound is a strategically designed molecule that combines the synthetic versatility of arylboronic acids with the desirable pharmacological properties of the sulfonamide and tert-butyl groups. Its potential as a reversible covalent inhibitor makes it a valuable tool for researchers and scientists in the field of drug discovery. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route, offering a solid foundation for its application in the development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid (CAS 221290-14-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid, a molecule of significant interest in medicinal chemistry and materials science. Boronic acids and their derivatives are recognized for their versatile applications, including their roles as enzyme inhibitors, components of drug delivery systems, and building blocks in organic synthesis. This document delves into the core physicochemical characteristics of this specific compound, offering both reported data and detailed experimental protocols for its characterization. Our approach is grounded in scientific integrity, providing a self-validating framework for researchers to understand and utilize this compound effectively.

Chemical Identity and Structural Elucidation

3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid is an aromatic boronic acid derivative characterized by a sulfonamide functional group at the meta-position of the phenyl ring.

Table 1: Chemical Identifiers and Structural Details

ParameterValueSource
CAS Number 221290-14-8[1]
IUPAC Name [3-(tert-butylsulfamoyl)phenyl]boronic acid[2]
Molecular Formula C₁₀H₁₆BNO₄S[1][2]
Molecular Weight 257.12 g/mol [1]
SMILES CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)B(O)O[2]
InChI Key LSSASZPAKWQFHO-UHFFFAOYSA-N[2]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, stability, and bioavailability. Below is a summary of the available and predicted physicochemical data for 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid.

Table 2: Summary of Physicochemical Data

PropertyValueMethodSource
Melting Point 224-228 °C (decomposes)Experimental[2]
Boiling Point 449.3 °C at 760 mmHgPredicted[2]
Density 1.28 ± 0.1 g/cm³Predicted[2]
Solubility Data not available. Phenylboronic acids generally exhibit low solubility in water and varying solubility in organic solvents.[3][4][5]--
pKa Data not available. The pKa of phenylboronic acids is influenced by substituents on the phenyl ring.[6][7][8]--
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 5Calculated
Rotatable Bonds 3Calculated

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, this section provides detailed, field-proven methodologies for determining the key physicochemical properties of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. These protocols are designed to be self-validating, providing researchers with a robust framework for their own investigations.

Determination of Aqueous and Organic Solubility

Causality: Solubility is a fundamental property that dictates a compound's dissolution rate and, consequently, its absorption and bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid into separate vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Ensure enough solid is present to achieve saturation and to have undissolved solid remaining at equilibrium.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

    • Quantify the concentration of the dissolved compound against a standard curve prepared with known concentrations of the analyte.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements, expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa value is crucial for understanding the ionization state of a molecule at different physiological pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation:

    • Accurately weigh a known amount of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid and dissolve it in a suitable solvent system (e.g., a co-solvent system like water-methanol if aqueous solubility is low).

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode.

    • Place the sample solution in a thermostatted vessel and stir continuously.

    • Use a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) delivered by a precision burette.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the titrant and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use the first or second derivative of the titration curve to pinpoint the equivalence point. Specialized software can also be used to calculate the pKa from the titration data.

Synthesis and Structural Confirmation

A plausible synthetic route to 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid can be adapted from established methods for the synthesis of sulfonamide-phenylboronic acids.[9] The general strategy involves the formation of a sulfonamide followed by a borylation reaction.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Borylation A 3-Bromobenzenesulfonyl chloride C N-(tert-Butyl)-3-bromobenzenesulfonamide A->C Reaction with tert-Butylamine in the presence of a base (e.g., triethylamine) B tert-Butylamine B->C D N-(tert-Butyl)-3-bromobenzenesulfonamide F 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid D->F Palladium-catalyzed cross-coupling (e.g., Miyaura borylation) followed by hydrolysis E Bis(pinacolato)diboron E->F

Caption: Plausible two-step synthesis of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid.

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The ¹H NMR spectrum of a similar compound, 4-tert-butylbenzoic acid, shows characteristic signals for the tert-butyl protons as a singlet around 1.3 ppm and aromatic protons in the range of 7.9-8.0 ppm.[10] For 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid, one would expect to see distinct signals for the tert-butyl group, the aromatic protons, the N-H proton of the sulfonamide, and the B(OH)₂ protons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching for the sulfonamide, S=O stretching, B-O stretching, and O-H stretching for the boronic acid moiety.[11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Biological and Medicinal Chemistry Context

Phenylboronic acids are a privileged scaffold in drug discovery due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and some amino acid side chains. This property has been exploited in the design of inhibitors for various enzymes, including serine proteases and β-lactamases.[14]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid (CAS 221290-14-8). By presenting available data, detailed experimental protocols, and a plausible synthetic route, we aim to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors. The unique structural features of this molecule, combining a phenylboronic acid with a sulfonamide moiety, make it a compelling candidate for further investigation in drug discovery and materials science.

References

Spectroscopic Characterization of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and quality control of 3-(tert-butylaminosulphonyl)benzeneboronic acid. This compound, a valuable building block in pharmaceutical and materials science, possesses a unique molecular architecture that gives rise to a characteristic spectroscopic fingerprint. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a predictive analysis of the expected spectral data based on the compound's structure. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the spectroscopic analysis of this and related molecules.

Introduction: The Molecular Significance and Analytical Imperative

This compound (Molecular Formula: C₁₀H₁₆BNO₄S, Molecular Weight: 257.12 g/mol ) is a bifunctional organic molecule of significant interest in synthetic chemistry.[1][2] Its utility stems from the presence of two key functional groups: a boronic acid and a tert-butylsulfonamide. The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents.

The precise and unambiguous characterization of this molecule is a prerequisite for its successful application. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for confirming its identity, purity, and structural integrity. This guide will provide a comprehensive overview of these techniques as they apply to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. For this compound, ¹H and ¹³C NMR are indispensable for mapping the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of organic compounds.

  • Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Number of Scans: 16 to 32 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons7.5 - 8.5Multiplets (m)4HThe protons on the 1,3-disubstituted benzene ring will be in different chemical environments and will exhibit spin-spin coupling, leading to complex multiplets.
Sulfonamide N-HVariable (often broad)Singlet (s) or broad singlet (br s)1HThe chemical shift is concentration and solvent-dependent. The signal may be broad due to quadrupolar effects from the adjacent nitrogen and exchange with residual water.
Boronic Acid O-HHighly variable (often very broad)Broad singlet (br s)2HThese protons are acidic and rapidly exchange with any protic species in the solvent, leading to a broad signal that may not be easily observable.
tert-Butyl Protons~1.2Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Framework

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is preferable for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: The same spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation:

Carbon Environment Expected Chemical Shift (δ, ppm) Rationale
Aromatic C-B130 - 140 (often broad)The carbon directly attached to the boron atom can exhibit a broad signal due to the quadrupolar nature of the boron nucleus.
Aromatic C-S135 - 145The carbon attached to the electron-withdrawing sulfonamide group will be deshielded and appear downfield.
Aromatic C-H120 - 135The remaining four aromatic carbons will appear in this region.
Quaternary C (tert-Butyl)50 - 60The quaternary carbon of the tert-butyl group.
Methyl C (tert-Butyl)~30The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch3200-3600 (broad)Boronic Acid
N-H Stretch~3300Sulfonamide
Aromatic C-H Stretch3000-3100Benzene Ring
Aliphatic C-H Stretch2850-3000tert-Butyl Group
S=O Asymmetric Stretch1350-1300Sulfonamide
S=O Symmetric Stretch1180-1160Sulfonamide
B-O Stretch1300-1400Boronic Acid
Aromatic C=C Stretch1400-1600Benzene Ring

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It can be performed in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement.

Predicted Mass Spectrum:

  • Molecular Ion: The compound has a monoisotopic mass of 257.0893 Da.[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 258.0966. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 256.0820.

  • Isotopic Pattern: The presence of boron (¹⁰B and ¹¹B) and sulfur (³²S, ³³S, and ³⁴S) will result in a characteristic isotopic pattern for the molecular ion peak, which can be simulated and compared to the experimental data to confirm the elemental composition.

  • Fragmentation: Common fragmentation pathways could include the loss of the tert-butyl group or cleavage of the S-N bond.

Integrated Analysis Workflow

The synergistic use of NMR, IR, and MS is crucial for the unambiguous characterization of this compound. The following workflow illustrates this integrated approach.

Figure 1: An integrated workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The structural characterization of this compound is a critical step in its application in research and development. This guide provides a robust framework for its analysis using NMR, IR, and MS. By understanding the expected spectral features and employing sound experimental practices, researchers can confidently verify the identity and purity of this versatile chemical building block.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(tert-Butylaminosulphonyl)benzeneboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising lead to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the early-stage characterizations of a compound's physicochemical properties. These properties, primarily solubility and stability, are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built. For researchers, scientists, and drug development professionals, a comprehensive understanding of these attributes is not merely academic; it is a prerequisite for success.

This guide provides an in-depth technical exploration of the solubility and stability of 3-(tert-Butylaminosulphonyl)benzeneboronic acid, a compound of interest in medicinal chemistry due to the versatile reactivity of the boronic acid moiety.[1][2] Boronic acids and their derivatives are integral to the synthesis of complex organic molecules, often serving as key building blocks in the creation of novel drug candidates.[1] However, the very reactivity that makes them valuable also presents unique challenges in terms of their stability and handling. This document aims to equip the reader with both the foundational knowledge and the practical methodologies required to navigate these challenges effectively.

We will delve into the theoretical underpinnings of solubility and stability as they pertain to this specific molecule, and then transition into detailed, actionable experimental protocols. The causality behind each experimental choice will be elucidated, providing not just a set of instructions, but a framework for critical thinking and problem-solving in the laboratory.

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and in vivo administration. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, formulating effective drug products, and can ultimately result in poor bioavailability.[3]

Theoretical Considerations for Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure:

  • The Aryl Sulfonamide Moiety: The benzene ring substituted with a tert-butylaminosulphonyl group contributes to the molecule's lipophilicity. The bulky tert-butyl group can also influence crystal packing and interactions with solvent molecules.

  • The Boronic Acid Group: The -B(OH)₂ group is polar and capable of hydrogen bonding, which can enhance solubility in polar solvents. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides (boroxines), which can impact their solubility profile.[1]

  • Solvent Properties: The choice of solvent is paramount. Solvents are typically categorized by their polarity, hydrogen bonding capability, and dielectric constant. A comprehensive solubility screen should include a diverse range of solvents to capture the full spectrum of the compound's behavior.

Experimental Determination of Solubility

For a thorough understanding of the solubility of this compound, both kinetic and thermodynamic solubility should be assessed.

  • Kinetic Solubility: This is a high-throughput screening method often used in early discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous or organic medium.[4][5][6] It provides a rapid indication of potential solubility issues.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[4][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

The following table outlines a recommended panel of organic solvents for the solubility assessment of this compound, categorized by their polarity and common application in pharmaceutical development.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventRationale for Inclusion
Alcohols MethanolPolar protic solvent, common in synthesis and purification.
EthanolLess polar than methanol, widely used as a pharmaceutical solvent.
IsopropanolA common solvent with intermediate polarity.
Ketones AcetoneA polar aprotic solvent with good solvating power.
Ethers Tetrahydrofuran (THF)A polar aprotic ether, often used in organic reactions.
2-Methyltetrahydrofuran (2-MeTHF)A more environmentally friendly alternative to THF.
Esters Ethyl AcetateA moderately polar solvent used in extractions and chromatography.
Amides N,N-Dimethylformamide (DMF)A highly polar aprotic solvent, known for its strong solvating ability.
N,N-Dimethylacetamide (DMAc)Similar to DMF, often used for poorly soluble compounds.
Halogenated Dichloromethane (DCM)A non-polar solvent used in a wide range of organic synthesis.
Hydrocarbons TolueneA non-polar aromatic solvent.
HeptaneA non-polar aliphatic solvent, often used as an anti-solvent.
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

This protocol details the steps for determining the equilibrium solubility of this compound in a selected organic solvent.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents from Table 1. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour equilibration time is generally recommended, with a preliminary check at 4 hours to assess the approach to equilibrium.[7]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as UPLC-MS/MS, to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Reporting prep1 Add excess solid compound to vials with organic solvents prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C for 24h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify using UPLC-MS/MS analysis1->analysis2 data1 Calculate solubility (mg/mL) analysis2->data1

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment of this compound

The chemical stability of an API is a cornerstone of its quality, safety, and efficacy.[8][9] Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light. For boronic acids, stability is a particularly important consideration due to their inherent reactivity.

Potential Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways, with the most common being:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[2][10][11][12] This process can be influenced by pH, temperature, and the presence of certain catalysts.[10][11]

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents.[2]

  • Formation of Anhydrides (Boroxines): As mentioned earlier, the reversible dehydration of boronic acids to form cyclic trimers (boroxines) is a common process. While this is an equilibrium, it can affect the purity and analytical profile of the compound.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are an indispensable tool in the development of a stability-indicating analytical method.[8][9] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability conditions to intentionally generate degradation products. The goal is to understand the degradation pathways and to ensure that the analytical method can separate and quantify the API from its potential degradants.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 24 hoursTo assess susceptibility to acid-catalyzed degradation, including protodeboronation.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 24 hoursTo evaluate stability in alkaline conditions, which can also promote protodeboronation.
Oxidation 3% H₂O₂ at room temperature for up to 24 hoursTo investigate the potential for oxidative degradation of the carbon-boron bond.
Thermal Degradation Solid state at 80°C for up to 7 daysTo assess the impact of heat on the solid form of the compound.
Photostability Exposure to light according to ICH Q1B guidelinesTo determine if the compound is light-sensitive.
Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating UPLC-MS/MS Method

This protocol outlines the process for conducting a forced degradation study and developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solutions to the stress conditions outlined in Table 2. A control sample (unstressed) should be prepared and stored at refrigerated conditions.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots of the stressed samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

  • Development of a Stability-Indicating UPLC-MS/MS Method:

    • Chromatographic Separation: The primary goal is to achieve baseline separation between the parent compound and all significant degradation products.

      • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

      • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) should be optimized to achieve the desired separation.

    • Mass Spectrometric Detection:

      • Use a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

      • Optimize the MRM transitions for the parent compound and identify unique transitions for the major degradation products.

  • Method Validation:

    • Once the method is developed, it should be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation products.

Diagram 2: Workflow for Forced Degradation and Stability-Indicating Method Development

G cluster_stress Stress Sample Generation cluster_method_dev Method Development (UPLC-MS/MS) cluster_analysis Analysis of Stressed Samples cluster_validation Method Validation stress1 Prepare compound solutions stress2 Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) stress1->stress2 stress3 Sample at time points stress2->stress3 dev1 Optimize chromatographic separation (Column, Mobile Phase, Gradient) stress3->dev1 dev2 Optimize MS detection (MRM) dev1->dev2 analysis1 Analyze stressed and control samples dev2->analysis1 analysis2 Identify and separate degradation products analysis1->analysis2 val1 Assess specificity (peak purity) analysis2->val1 val2 Validate according to ICH Q2(R1) val1->val2

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical endeavor for any drug development program involving this compound. The methodologies and insights provided in this guide are intended to serve as a robust framework for generating high-quality, reliable data. By understanding the "why" behind the "how," researchers can not only execute these studies effectively but also adeptly troubleshoot and adapt these protocols to meet the unique challenges presented by this and other novel chemical entities. A thorough and early understanding of these fundamental physicochemical properties will undoubtedly pave the way for a more efficient and successful drug development journey.

References

An In-depth Technical Guide to the Mechanism of Action of Sulfonamide Boronic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Paradigm in Reversible Covalent Inhibition

The confluence of the sulfonamide moiety and the boronic acid warhead has given rise to a compelling class of enzyme inhibitors with significant therapeutic potential. This guide provides an in-depth exploration of the mechanism of action of sulfonamide boronic acids, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their interactions with biological targets, provide detailed experimental protocols for their characterization, and present a curated collection of quantitative data to inform future drug design endeavors. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and authoritative references to support the presented methodologies and mechanistic claims.

Core Principles of Sulfonamide Boronic Acid Action

The inhibitory activity of sulfonamide boronic acids is primarily rooted in the unique electrophilic nature of the boron atom. Unlike their carboxamide counterparts, the substitution with a sulfonamide group imparts distinct geometric and electronic properties that significantly alter the structure-activity relationship (SAR)[1][2].

The Boronic Acid Warhead: A Transition-State Mimic

The cornerstone of the mechanism of action is the ability of the boronic acid moiety to form a reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue within the active site of target enzymes, such as serine proteases[2]. This interaction forms a tetrahedral adduct, which acts as a transition-state analog, effectively mimicking the high-energy intermediate formed during substrate hydrolysis[2]. This reversible covalent inhibition is a key feature, offering the potential for potent and prolonged target engagement while minimizing the risk of off-target effects associated with irreversible inhibitors.

The Sulfonamide Moiety: A Modulator of Potency and Selectivity

The replacement of the more conventional carboxamide group with a sulfonamide has profound effects on the inhibitor's properties. The sulfonamide group possesses a different geometry and polarity, which leads to altered hydrogen bonding networks and van der Waals interactions within the enzyme's active site[1][2]. This can lead to unexpected and often significant improvements in potency, particularly for smaller analogs[1][2]. For instance, in the context of AmpC β-lactamase inhibition, smaller sulfonamide boronic acids have demonstrated Ki values up to 23 times better than their carboxamide equivalents[1][2]. Conversely, for larger molecules, this substitution can sometimes be detrimental to activity[1][2].

Key Biological Targets and Mechanistic Insights

While the primary focus of research on sulfonamide boronic acids has been on β-lactamases, their inhibitory activity extends to other important enzyme classes.

β-Lactamases: Combating Antibiotic Resistance

Sulfonamide boronic acids have emerged as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. By inhibiting these enzymes, they can restore the efficacy of antibiotics like cephalosporins[1][2].

X-ray crystallography studies of sulfonamide boronic acids in complex with AmpC β-lactamase have provided detailed atomic-level insights into their mechanism of action[1]. The boron atom forms a covalent bond with the catalytic Ser64 residue[1]. The sulfonamide moiety engages in a distinct network of hydrogen bonds within the active site, often involving residues like Asn152, which differs from the interactions of a carboxamide group[1]. This reorientation of the inhibitor within the active site is a direct consequence of the sulfonamide's unique geometry and polarity[1].

G cluster_0 Sulfonamide Boronic Acid Inhibition of β-Lactamase Inhibitor Sulfonamide Boronic Acid Enzyme β-Lactamase (Active Site) Inhibitor->Enzyme Reversible binding Covalent_Complex Tetrahedral Adduct (Transition-State Analog) Enzyme->Covalent_Complex Covalent bond formation Covalent_Complex->Enzyme Reversible dissociation Ser64 Ser64-OH Ser64->Covalent_Complex G cluster_1 Sulfonamide Boronic Acid Inhibition of Carbonic Anhydrase Inhibitor Sulfonamide Boronic Acid Enzyme Carbonic Anhydrase (Active Site) Inhibitor->Enzyme Binding to active site Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme->Inhibitor_Complex Coordination to Zn²⁺ Inhibitor_Complex->Enzyme Reversible dissociation Zinc Zn²⁺ Zinc->Inhibitor_Complex G cluster_2 General Synthetic Workflow Start Aminomethylboronic Acid Pinacol Ester Reaction Sulfonylation (Base, Solvent) Start->Reaction Reagent R-SO₂Cl (Sulfonyl Chloride) Reagent->Reaction Product Sulfonamide Boronic Acid Pinacol Ester Reaction->Product Deprotection Deprotection Product->Deprotection Final_Product Sulfonamide Boronic Acid Deprotection->Final_Product

References

The Ascendance of Benzeneboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of novel benzeneboronic acid derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, mechanistic principles, and practical applications that have established this class of compounds as indispensable tools in modern medicinal chemistry. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

A Historical Perspective: From Obscurity to Blockbuster Drugs

The journey of benzeneboronic acids from chemical curiosities to life-saving therapeutics is a testament to the power of persistent scientific inquiry. First synthesized in 1860 by Edward Frankland, boronic acids were initially regarded as compounds with limited practical utility.[1] For over a century, their unique properties remained largely unexplored in the context of medicinal chemistry, primarily due to a prevailing misconception about the potential toxicity of boron-containing compounds.[1]

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling , first published by Akira Suzuki in 1979.[2][3] This groundbreaking reaction, which facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides, opened the door for the synthesis of a vast array of complex organic molecules, including substituted biphenyls, polyolefins, and styrenes.[2][4] The mild reaction conditions, high functional group tolerance, and stereospecificity of the Suzuki-Miyaura reaction propelled boronic acids into the forefront of synthetic organic chemistry.[4] The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[5]

The true therapeutic potential of benzeneboronic acids was realized with the discovery and development of bortezomib (Velcade®) . Approved by the FDA in 2003 for the treatment of multiple myeloma, bortezomib is a first-in-class proteasome inhibitor that reversibly binds to the chymotrypsin-like subunit of the 26S proteasome.[6][7] This inhibition prevents the degradation of pro-apoptotic factors, ultimately leading to programmed cell death in cancer cells.[6][8] The success of bortezomib shattered the long-held prejudice against boron-containing drugs and ignited a surge of interest in the development of novel boronic acid-based therapeutics.[1][9] Following in its footsteps, other boronic acid-containing drugs like ixazomib and vaborbactam have also received regulatory approval, further solidifying the importance of this chemical class.[1]

Core Synthetic Methodologies: Building the Boronic Acid Toolkit

The versatility of benzeneboronic acids stems from the diverse and robust synthetic methods available for their preparation and subsequent modification. This section will detail two of the most influential reactions in the boronic acid chemist's arsenal: the Suzuki-Miyaura coupling and the Ugi four-component reaction.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad substrate scope.[5][10] It enables the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[2]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the benzeneboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.[5]

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to afford the desired coupled product.

Causality in Experimental Choices:

  • The Base: The base plays a crucial role in the catalytic cycle. It is believed to activate the organoboron species by forming a more nucleophilic boronate complex, which then facilitates the transmetalation step.[2] The choice of base can significantly impact the reaction rate and yield.

  • The Ligand: The ligands coordinated to the palladium center are critical for stabilizing the catalyst and influencing its reactivity. Electron-rich and bulky phosphine ligands often enhance the rates of oxidative addition and reductive elimination.[10]

  • The Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Biphasic solvent systems are often employed to facilitate the dissolution of both the organic reactants and the inorganic base.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Ugi Four-Component Reaction: A Gateway to Molecular Diversity

Discovered by Ivar Ugi in 1959, the Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of complex, peptide-like molecules from simple starting materials.[11][12] This one-pot reaction involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[13] The Ugi reaction is highly valued in drug discovery for its ability to generate large libraries of diverse compounds for biological screening.[12]

Experimental Protocol: A General Procedure for the Ugi Reaction

  • Reaction Setup: In a suitable flask, combine the aldehyde or ketone (1.0 eq), the amine (1.0 eq), and the carboxylic acid (1.0 eq) in a polar, aprotic solvent such as methanol or DMF.

  • Reaction Initiation: Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic and typically proceeds to completion within minutes to a few hours.[12]

  • Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by standard techniques such as crystallization or column chromatography.

Causality in Experimental Choices:

  • Solvent: Polar, aprotic solvents are generally preferred as they can effectively solvate the various ionic intermediates in the reaction mechanism.[12]

  • Concentration: High concentrations of reactants (0.5 M - 2.0 M) are often used to drive the reaction towards completion and achieve high yields.[12]

  • Reaction Order: While the components can often be mixed together at once, pre-formation of the imine by mixing the aldehyde/ketone and amine before adding the other components can sometimes improve yields.

Diagram of the Ugi Reaction Mechanism:

Ugi_Reaction_Mechanism cluster_1 Imine Formation cluster_2 Nucleophilic Addition cluster_3 Carboxylate Attack & Mumm Rearrangement Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine Amine Amine Amine->Imine Nitrilium Ion Nitrilium Ion Imine->Nitrilium Ion Isocyanide Isocyanide Isocyanide->Nitrilium Ion Intermediate Intermediate Nitrilium Ion->Intermediate Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate Final Product Final Product Intermediate->Final Product Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

Applications in Drug Discovery and Beyond

The unique chemical properties of the boronic acid functional group have led to its incorporation into a wide range of applications, from anticancer agents to diagnostic tools.

Proteasome Inhibition in Oncology

As previously mentioned, bortezomib's success has firmly established proteasome inhibition as a valid therapeutic strategy in oncology.[7] The boron atom in bortezomib is key to its mechanism of action, as it forms a stable but reversible covalent bond with the active site threonine residue of the proteasome.[8] This reversible inhibition is thought to contribute to its manageable side-effect profile.[6]

Diagram of Bortezomib's Mechanism of Action:

Bortezomib_MOA Bortezomib Bortezomib Inhibition Inhibition Bortezomib->Inhibition 26S Proteasome 26S Proteasome 26S Proteasome->Inhibition Accumulation of Pro-apoptotic Factors Accumulation of Pro-apoptotic Factors Inhibition->Accumulation of Pro-apoptotic Factors Apoptosis Apoptosis Accumulation of Pro-apoptotic Factors->Apoptosis

Caption: Mechanism of action of the proteasome inhibitor bortezomib.

Boronic Acids as Serine Protease Inhibitors

The ability of boronic acids to form reversible covalent adducts with serine residues makes them attractive candidates for inhibiting serine proteases.[14] This has led to the design and synthesis of boronic acid-based inhibitors for enzymes such as AmpC β-lactamase, a key driver of antibiotic resistance.[14]

PET Tracers for Cancer Imaging

Boronic acid derivatives are also finding utility in the development of Positron Emission Tomography (PET) tracers for cancer imaging.[15][16] For example, novel ⁶⁸Ga-labeled boronic acid-based tracers have been synthesized to target Fibroblast Activation Protein (FAP), which is overexpressed in many types of cancer.[15][16] These tracers can enable the non-invasive visualization of tumors and their microenvironment.

Table 1: Comparison of Synthetic Methodologies for Benzeneboronic Acid Derivatives

FeatureSuzuki-Miyaura CouplingUgi Four-Component Reaction
Bond Formed C-CMultiple, including two amide bonds
Key Reactants Organoboron species, OrganohalideAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide
Catalyst Palladium(0) complexTypically none required
Primary Application Synthesis of biaryls and conjugated systemsRapid generation of diverse molecular libraries
Atom Economy ModerateHigh (only water as a byproduct)
Fluorescent Sensors

The ability of boronic acids to reversibly bind with diols has been exploited in the development of fluorescent sensors for the detection of saccharides, such as glucose.[17] This has significant implications for the development of continuous glucose monitoring systems for individuals with diabetes.[18]

Future Directions and Emerging Synthetic Techniques

The field of benzeneboronic acid chemistry continues to evolve, with new synthetic methods and applications constantly emerging. A notable recent development is decarboxylative borylation , a method that transforms abundant and inexpensive carboxylic acids into boronic acids using a simple nickel catalyst.[19] This technique has the potential to significantly streamline the synthesis of novel boronic acid derivatives and expand the accessible chemical space for drug discovery.[19]

Furthermore, the development of metabolically stable boronic acid analogues, such as benzoxaboroles, is addressing some of the limitations of traditional boronic acids and expanding their potential as therapeutic agents.[20]

Conclusion

From their humble beginnings, benzeneboronic acid derivatives have risen to become a cornerstone of modern medicinal chemistry and drug development. Their versatile reactivity, enabled by powerful synthetic methods like the Suzuki-Miyaura coupling and the Ugi reaction, has led to the creation of life-saving drugs and innovative research tools. As our understanding of their unique chemical properties deepens and new synthetic methodologies emerge, the future for this remarkable class of compounds appears brighter than ever.

References

Unlocking the Therapeutic Potential of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid: A Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Three Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. 3-(tert-Butylaminosulphonyl)benzeneboronic acid emerges as a compelling, yet underexplored, molecule embodying this principle. It uniquely integrates three key structural motifs: a boronic acid, a sulphonamide, and a tert-butyl group. Each of these components has a rich history in medicinal chemistry, and their convergence in a single entity presents a fertile ground for innovative research.

The boronic acid moiety is renowned for its ability to form reversible covalent bonds with the active site serine residues of proteases, a mechanism famously exploited by the proteasome inhibitor bortezomib (Velcade®).[1][2] Sulphonamides are a cornerstone of antibacterial therapy and have found applications as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[3] The tert-butyl group, with its significant steric bulk, can confer metabolic stability and modulate receptor selectivity by influencing the molecule's conformation and interactions within a binding pocket.[4]

This technical guide will delve into the untapped research potential of this compound. Moving beyond a mere theoretical overview, we will propose concrete, actionable research avenues, complete with detailed experimental protocols. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals poised to investigate this promising molecule.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process commencing with a commercially available starting material.

Proposed Synthetic Pathway

A logical synthetic route would start from 3-aminobenzeneboronic acid. This can be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce a chlorosulphonyl group. The resulting 3-(chlorosulphonyl)benzeneboronic acid can then be reacted with tert-butylamine to yield the final product.

G A 3-Aminobenzeneboronic Acid B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 3-Benzenediazoniumboronic Acid Chloride B->C D Sandmeyer-type Reaction (SO2, CuCl) C->D E 3-(Chlorosulphonyl)benzeneboronic Acid D->E F Amination (tert-Butylamine, base) E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Diazotization of 3-Aminobenzeneboronic Acid

  • Dissolve 3-aminobenzeneboronic acid in an aqueous solution of hydrochloric acid at 0-5 °C.[1][5]

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sulphonation

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, saturated with copper(I) chloride.

  • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

Step 3: Amination

  • Isolate the crude 3-(chlorosulphonyl)benzeneboronic acid.

  • Dissolve the crude product in a suitable aprotic solvent.

  • Add tert-butylamine and a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

Step 4: Purification and Characterization

  • Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • Purify the crude product by column chromatography on silica gel.[6]

  • Characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis to confirm its structure and purity. The physical and chemical properties of the resulting arylboronic acid should be carefully studied.[7]

Potential Research Area 1: Serine Protease Inhibition

Scientific Rationale: The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[8][9][10][11] The catalytic serine residue in the active site of these enzymes can form a reversible covalent bond with the boron atom, mimicking the tetrahedral transition state of peptide bond hydrolysis. The aryl sulphonamide scaffold can provide additional interactions with the enzyme's active site, potentially enhancing potency and selectivity. The bulky tert-butyl group may occupy a hydrophobic pocket, further contributing to binding affinity and specificity.

Proposed Target Classes:
  • Thrombin and Factor Xa: Key enzymes in the coagulation cascade, making them attractive targets for anticoagulant therapies.

  • Human Neutrophil Elastase (HNE): Implicated in inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

  • Prostate-Specific Antigen (PSA): A serine protease whose activity is associated with prostate cancer progression.

Experimental Workflow: Serine Protease Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) E Add Buffer, Enzyme, and Test Compound to 96-well plate A->E B Prepare Serine Protease Stock Solution B->E C Prepare Substrate Stock Solution (Chromogenic or Fluorogenic) G Initiate reaction by adding Substrate C->G D Prepare Test Compound Stock Solution (in DMSO) D->E F Pre-incubate to allow inhibitor binding E->F F->G H Monitor signal change (absorbance or fluorescence) over time using a plate reader G->H I Calculate initial reaction velocities H->I J Plot velocity vs. inhibitor concentration I->J K Determine IC50 value J->K

Caption: Workflow for a typical serine protease inhibition assay.

Detailed Protocol: In Vitro Serine Protease Inhibition Assay[3][12][13][14][15]
  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Prepare a stock solution of the target serine protease (e.g., thrombin, HNE) in the assay buffer.

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the specific protease.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • In each well, add the assay buffer, the serine protease solution, and varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the protease).

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Potential Research Area 2: Carbonic Anhydrase Inhibition

Scientific Rationale: The sulphonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs).[12] The deprotonated sulphonamide nitrogen coordinates to the zinc ion in the enzyme's active site. The benzene ring and the tert-butyl group can extend into adjacent hydrophobic pockets, potentially leading to high affinity and isoform selectivity. Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.

Proposed Target Isoforms:
  • CA II: A ubiquitous isoform, inhibition of which is relevant for the treatment of glaucoma.

  • CA IX and XII: Tumor-associated isoforms that are overexpressed in many hypoxic cancers and are targets for anticancer therapies.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer (e.g., Tris-SO4, pH 7.6) E Add Buffer, Enzyme, and Test Compound to 96-well plate A->E B Prepare Carbonic Anhydrase Isoform Stock Solution B->E C Prepare Substrate Stock Solution (p-Nitrophenyl Acetate) G Initiate reaction by adding Substrate C->G D Prepare Test Compound Stock Solution (in DMSO) D->E F Pre-incubate to allow inhibitor binding E->F F->G H Monitor absorbance at 400 nm over time using a plate reader G->H I Calculate initial reaction velocities H->I J Plot velocity vs. inhibitor concentration I->J K Determine IC50 value J->K

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay[4][17][18][19]
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).

    • Prepare stock solutions of the target human CA isoforms (e.g., hCA II, hCA IX) in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate, in a water-miscible organic solvent like acetonitrile.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • In each well, add the assay buffer, the CA isoform solution, and varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., acetazolamide).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Potential Research Area 3: Antibacterial Activity

Scientific Rationale: The benzenesulphonamide core is the foundational scaffold for sulfa drugs, which inhibit dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. While the addition of the boronic acid and tert-butyl groups may alter the classical mechanism of action, they could also confer novel antibacterial properties. The boronic acid could potentially target other bacterial enzymes, and the overall physicochemical properties of the molecule might allow for better penetration of the bacterial cell wall.

Proposed Bacterial Strains for Screening:
  • Gram-positive: Staphylococcus aureus (including MRSA), Streptococcus pneumoniae.

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa.

Experimental Workflow: Antibacterial Susceptibility Testing

G cluster_0 Inoculum Preparation cluster_1 Broth Microdilution Assay A Culture bacterial strains overnight B Adjust bacterial suspension to 0.5 McFarland standard A->B D Inoculate each well with the bacterial suspension B->D C Prepare serial dilutions of the test compound in a 96-well plate C->D E Incubate at 37 °C for 18-24 hours D->E F Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Protocol: Broth Microdilution Assay for MIC Determination[20][21][22][23][24]
  • Inoculum Preparation:

    • Culture the selected bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure (96-well plate format):

    • Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pharmacokinetic Profiling: Assessing Drug-like Properties

To evaluate the therapeutic potential of this compound, it is crucial to assess its pharmacokinetic properties.

Metabolic Stability Assessment

Scientific Rationale: The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding metabolically labile sites.[4][13][14] An in vitro metabolic stability assay using liver microsomes will provide initial insights into the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Detailed Protocol: In Vitro Metabolic Stability Assay[2][8][9][10]
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (a cofactor for P450 enzymes), and the test compound in a suitable buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Sampling and Analysis:

    • At various time points, take aliquots of the reaction mixture and quench the reaction.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

This compound stands at the intersection of several validated pharmacophores, presenting a compelling case for its exploration as a novel therapeutic agent. The proposed research areas—serine protease inhibition, carbonic anhydrase inhibition, and antibacterial activity—are grounded in the known biological activities of its constituent functional groups. The detailed experimental protocols provided in this guide offer a clear and actionable framework for initiating these investigations.

Future research should focus on a systematic evaluation of this compound against a broad panel of serine proteases and carbonic anhydrase isoforms to identify potent and selective lead candidates. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues, will be crucial for optimizing potency and selectivity. Promising lead compounds should then be advanced to more complex cellular and in vivo models to validate their therapeutic potential. The exploration of this compound holds the promise of uncovering new therapeutic avenues and enriching the landscape of medicinal chemistry.

References

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling with 3-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are privileged motifs in medicinal chemistry and materials science.[4][5]

This guide focuses on a specific, high-value building block: 3-(tert-Butylaminosulphonyl)benzeneboronic acid . The presence of the sulfonamide group makes this reagent particularly valuable for drug discovery programs. Sulfonamides are a well-established pharmacophore found in numerous approved drugs, valued for their ability to act as bioisosteres of carboxylic acids and engage in critical hydrogen bonding interactions with biological targets. The tert-butyl group provides steric bulk, which can be used to modulate solubility, metabolic stability, and target-binding selectivity.

This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for successfully employing this reagent in complex synthetic campaigns.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions.[6][7] The process is a catalytic cycle centered on a palladium complex, which is regenerated in each turn of the cycle.[2][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.[6][7][9]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organic halide (Ar¹-X). The palladium atom inserts itself into the carbon-halide bond, resulting in the formation of a square planar Palladium(II) complex.[2][6] The reactivity of the halide is generally I > Br > OTf >> Cl.

  • Transmetalation: This is the rate-determining step in many cases and the point where the boronic acid and base play their crucial roles.[9] The organic moiety (Ar²) from the boronic acid is transferred to the palladium center, displacing the halide. This step does not proceed without a base.[8][10] The base's role is to activate the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium complex.[10][11][12] Two primary pathways are proposed for this activation[11][12][13]:

    • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [Ar²B(OH)₃]⁻, which then readily transfers its aryl group to the Pd(II) center.[12]

    • Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form an Ar¹-Pd-OH intermediate. This species then undergoes ligand exchange with the neutral boronic acid.[8][11]

  • Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ pdiihalo Ar¹-Pd(II)L₂-X pd0->pdiihalo Oxidative Addition pdiiboryl Ar¹-Pd(II)L₂-Ar² pdiihalo->pdiiboryl Transmetalation pdiiboryl->pd0 Reductive Elimination product Ar¹-Ar² pdiiboryl->product arx Ar¹-X arx->pdiihalo boronic Ar²-B(OH)₂ + Base boronic->pdiiboryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Protocol: A Guide to Reagent Selection

The success of the coupling reaction with this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent system.

ComponentSelection Rationale & Common ExamplesField-Proven Insights
Palladium Source Pd(0) Sources: Directly active (e.g., Pd(PPh₃)₄). Pd(II) Precatalysts: More air-stable and reduced in situ to Pd(0) (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1]Pd(OAc)₂ is often preferred for its cost-effectiveness and stability. Pd(PPh₃)₄ is highly effective but can be sensitive to air and moisture. For challenging couplings (e.g., with aryl chlorides), pre-formed catalysts incorporating bulky ligands are superior.
Ligand Triphenylphosphine (PPh₃): The classic, effective for many aryl bromides/iodides. Bulky, Electron-Rich Phosphines: (e.g., Buchwald ligands like SPhos, XPhos, RuPhos).[14][15] These accelerate reductive elimination and stabilize the Pd(0) species, enabling the use of less reactive aryl chlorides and lower catalyst loadings.[15] N-Heterocyclic Carbenes (NHCs): (e.g., IPr, IMes).[10] Offer high stability and activity.For general-purpose coupling with aryl bromides, PPh₃ is a reliable start. For sterically hindered substrates or aryl chlorides, switching to a Buchwald-type ligand like SPhos or XPhos is a high-impact optimization step that often justifies the additional cost.
Base Inorganic Bases: Crucial for activating the boronic acid.[12] • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, with basicity increasing Cs > K > Na. • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often effective when carbonates fail, particularly with hindered substrates.[13] • Hydroxides (NaOH, KOH): Strong bases, but can promote side reactions if not used carefully.K₂CO₃ is a robust, all-purpose base for many standard couplings. K₃PO₄ is the base of choice for more challenging or hindered couplings and is often used with bulky phosphine ligands.[13] Cs₂CO₃ is highly effective but more expensive. The use of an aqueous solution of the base is common and often beneficial.
Solvent Aprotic Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF). Protic Solvents: Alcohols (e.g., Ethanol, Isopropanol). Aqueous Mixtures: A mixture of an organic solvent and water is most common, as water aids in dissolving the inorganic base and can accelerate the reaction.[13]A 4:1 to 10:1 mixture of Dioxane/Water or Toluene/Ethanol/Water is a standard starting point. DMF is excellent for solubility but requires higher purification effort. The presence of water is often critical for efficient reaction, potentially by facilitating hydrolysis of boronate esters that can form in situ.[13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol, ~200 mg, depending on MW)

  • This compound (1.2 equiv, 1.2 mmol, 309 mg)[16][17]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 0.04 mmol, 16.4 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (Anhydrous, 4 mL)

  • Deionized Water (1 mL)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or oven-dried round-bottom flask with condenser and septum)

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degassing: Vigorously stir the suspension and sparge with the inert gas by bubbling it through the liquid for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Preparation: In a separate small vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount (~0.5 mL) of the degassed solvent from the reaction flask to the vial to form a slurry.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the catalyst slurry to the main reaction flask.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.

Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Side Reactions

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently active catalyst system for the substrate (e.g., using PPh₃ for an aryl chloride).3. Base is too weak or insoluble.4. Impure reagents or wet solvents.1. Ensure thorough degassing of the reaction mixture.2. Switch to a more active ligand system (e.g., SPhos, XPhos).3. Use a stronger base like K₃PO₄ or Cs₂CO₃.4. Use anhydrous solvents and pure starting materials.
Protodeborylation The boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (e.g., water). This is a common side reaction.[1]1. Use a less basic, non-nucleophilic base (K₃PO₄ can be better than K₂CO₃).2. Minimize water content if possible, though some water is often necessary.3. Ensure the boronic acid is not degrading on storage.
Homocoupling Formation of Ar¹-Ar¹ or Ar²-Ar². Can be caused by oxygen or side reactions of the catalyst.1. Rigorous exclusion of oxygen is the best preventative measure.2. Adjust catalyst loading; sometimes lower loading can reduce side reactions.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation.[17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Bases: Strong bases like potassium carbonate are corrosive. Avoid contact with skin and eyes.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly effective method for synthesizing valuable sulfonamide-containing biaryl compounds. Success relies on a sound understanding of the reaction mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. The protocol provided here serves as a validated starting point, which can be further optimized to accommodate a wide range of coupling partners, ultimately accelerating research and development in medicinal chemistry and related fields.

References

Applications of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile chemical building blocks. 3-(tert-Butylaminosulphonyl)benzeneboronic acid emerges as a molecule of significant interest, embodying a unique convergence of two key pharmacophoric motifs: a boronic acid and a sulfonamide. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property that has been masterfully exploited in the design of enzyme inhibitors, most notably the proteasome inhibitor Bortezomib.[1][2] Concurrently, the sulfonamide moiety is a classic feature in a vast array of approved drugs, conferring desirable physicochemical and pharmacokinetic properties. The tert-butyl group provides steric bulk, which can influence binding selectivity and metabolic stability.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in drug discovery workflows.

Core Physicochemical Properties

A thorough understanding of a building block's fundamental properties is critical for its effective deployment in synthesis and biological screening.

PropertyValueSource
Molecular Formula C₁₀H₁₆BNO₄S[4]
Molecular Weight 257.12 g/mol [4]
CAS Number 221290-14-8[4][5]
Appearance White to off-white solid[3]
Melting Point 224-228 °C (decomposes)[6]
Solubility Soluble in polar organic solvents[3]

Application I: A Versatile Precursor in Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of arylboronic acids in medicinal chemistry is their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3] this compound serves as an excellent scaffold for introducing the substituted phenyl ring into a wide array of molecular architectures, a common strategy in the synthesis of bioactive compounds.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The presence of the sulfonamide group in this compound necessitates careful consideration of these parameters.

  • Catalyst and Ligand Selection: While standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) can be effective, the use of more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu families, can often lead to higher yields and faster reaction times, especially with challenging substrates.[7]

  • Base Selection: The choice of base is critical. A base is required to activate the boronic acid for transmetalation. However, a base that is too strong could potentially deprotonate the sulfonamide N-H, leading to undesired side reactions. Therefore, moderately basic inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over strong hydroxides.

  • Solvent System: A solvent system that can solubilize both the organic and inorganic reaction components is essential. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous phase is commonly employed. The presence of water can also facilitate the transmetalation step.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Flask evacuate Evacuate and Backfill with Inert Gas (3x) start->evacuate add_solvent Add Degassed Solvent System evacuate->add_solvent heat Heat to Desired Temperature with Vigorous Stirring add_solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction with Organic Solvent cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Application II: A Pharmacophore for Enzyme Inhibitor Design

The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases and other enzymes.[1] The boron atom can form a reversible covalent bond with a catalytic serine residue in the active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This principle has been successfully applied in the development of drugs like Bortezomib.

While specific examples of inhibitors directly synthesized from this compound are not abundant in publicly available literature, its structure is highly amenable to such applications. The sulfonamide portion can engage in hydrogen bonding interactions within an enzyme's active site, while the phenyl ring can be further functionalized to enhance binding affinity and selectivity.

Conceptual Design of a Serine Protease Inhibitor

The following diagram illustrates the conceptual interaction of a hypothetical inhibitor derived from this compound with the active site of a serine protease.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor serine Serine Residue (OH) pocket1 Hydrophobic Pocket pocket2 Hydrogen Bonding Pocket boronic_acid Boronic Acid Moiety -B(OH)₂ boronic_acid->serine Reversible Covalent Bond sulfonamide Sulfonamide Moiety -SO₂NH- sulfonamide->pocket2 Hydrogen Bonding tert_butyl tert-Butyl Group tert_butyl->pocket1 Hydrophobic Interaction

Caption: Conceptual binding mode of an inhibitor derived from the topic compound in a serine protease active site.

Protocol for a General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • Test compound (synthesized derivative)

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate complex molecular scaffolds. Furthermore, its inherent structural features make it an attractive starting point for the design of novel enzyme inhibitors. As the demand for new therapeutics continues to grow, the strategic use of such bifunctional building blocks will undoubtedly play a crucial role in accelerating the drug discovery process.

References

The Strategic Application of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities with desirable pharmacological profiles. 3-(tert-Butylaminosulphonyl)benzeneboronic acid has emerged as a critical reagent, empowering medicinal chemists to explore new chemical space and construct complex molecules with potential therapeutic applications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, with a focus on its application in the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology research.

The unique structural features of this compound, namely the presence of a boronic acid moiety and a sulfonamide group, confer distinct advantages in drug design. The boronic acid functionality serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.[1] This reaction is renowned for its mild conditions and broad functional group tolerance, making it an indispensable tool in pharmaceutical development.[1]

Simultaneously, the sulfonamide group is a well-established pharmacophore, known to impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[2][3] The tert-butyl group provides steric bulk, which can be strategically employed to enhance selectivity and modulate binding interactions. The convergence of these features in a single building block makes this compound a powerful asset in the medicinal chemist's arsenal.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 221290-14-8[4]
Molecular Formula C₁₀H₁₆BNO₄S[5]
Molecular Weight 257.12 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 224-228 °C (decomposes)[6]
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety Precautions: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound in drug discovery, enabling the formation of a biaryl linkage, a common motif in kinase inhibitors.[1] The following protocol provides a detailed, field-proven methodology adapted from established procedures for similar boronic acids used in the synthesis of bioactive molecules.[3][7]

Experimental Protocol: Synthesis of a Biaryl Scaffold

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via a syringe or cannula. The solvent should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is readily oxidized to its inactive palladium(II) state in the presence of oxygen. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Base: The base (e.g., K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The use of a mixed solvent system, such as dioxane and water, is common in Suzuki reactions. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the catalytic cycle.

  • Catalyst Choice: While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium catalysts and ligands can be employed depending on the specific substrates and desired reaction kinetics.

dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The biaryl scaffold generated through the Suzuki-Miyaura coupling of this compound is a prevalent feature in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8][9]

Case Study: Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers.[10] Consequently, the development of PI3K inhibitors is a major focus of oncology research. Several patented PI3K inhibitors incorporate a sulfonamide-containing phenyl group coupled to a heterocyclic core, a structure readily accessible using this compound.

While specific examples in publicly available literature are often protected by intellectual property, the general synthetic strategy involves the coupling of this compound with a suitable heterocyclic halide, such as a substituted pyrimidine or triazine. The resulting biaryl compound can then be further elaborated to yield the final PI3K inhibitor.

dot graph "Kinase_Inhibitor_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: General workflow for the synthesis of kinase inhibitors.

The sulfonamide moiety in these inhibitors often plays a critical role in binding to the kinase active site, forming key hydrogen bonds with backbone amide residues. The tert-butyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Conclusion and Future Outlook

This compound is a high-value building block that provides a direct and efficient route to complex molecular architectures of therapeutic interest. Its utility in the Suzuki-Miyaura reaction, coupled with the favorable pharmacological properties imparted by the sulfonamide group, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this application note are intended to empower researchers to effectively leverage this reagent in their drug discovery programs, ultimately contributing to the development of new and innovative medicines. As the demand for targeted therapies continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.

References

Experimental setup for synthesizing derivatives from 3-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Biaryl Sulfonamide Derivatives via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive guide for the synthesis of novel biaryl and heteroaryl sulfonamide derivatives utilizing 3-(tert-Butylaminosulphonyl)benzeneboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction serves as the foundational method for this synthetic strategy, valued for its high efficiency, functional group tolerance, and mild reaction conditions.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, detailed experimental protocols, characterization techniques, and troubleshooting advice to facilitate the successful synthesis of diverse compound libraries.

Introduction: The Strategic Importance of Sulfonamide Boronic Acids

This compound is a bifunctional reagent of significant interest in medicinal chemistry. It combines the structural features of a sulfonamide, a privileged functional group found in numerous pharmaceuticals, with the synthetic versatility of a boronic acid.[2] Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[3][4]

The tert-butyl group on the sulfonamide provides steric hindrance that can influence molecular conformation and improve pharmacokinetic properties, while the boronic acid moiety allows for precise and efficient coupling with a wide array of (hetero)aryl halides and triflates.[5][6] This enables the rapid generation of libraries of complex biaryl sulfonamides, which are scaffolds explored for a range of therapeutic targets, including β-lactamase inhibition and other enzymatic pathways.[7][8]

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The synthesis of derivatives from this compound is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is essential for the formation of a boronate species [Ar²-B(OH)₃]⁻, which facilitates the transfer.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Intermediate Ar¹-Pd(II)L₂-X Pd0->OxiAdd Ar¹-X OA_label Oxidative Addition Trans Transmetalation Intermediate Ar¹-Pd(II)L₂-Ar² OxiAdd->Trans [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) TM_label Transmetalation Trans->Pd0 Ar¹-Ar² (Product) RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section describes a general, robust protocol for the synthesis of a representative derivative: N-tert-butyl-3-(4-methoxyphenyl)benzenesulfonamide . This procedure can be adapted for various aryl or heteroaryl halides.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
This compound221290-14-8257.121.21.2
4-Bromoanisole104-92-7187.041.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.01 (1 mol% Pd)
Tri-tert-butylphosphine tetrafluoroborate ([HP(t-Bu)₃]BF₄)131274-22-1290.110.0240.024
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
1,4-Dioxane (anhydrous)123-91-188.113.0 mL-
Deionized Water7732-18-518.021.0 mL-
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Palladium Catalysts: Toxic and should be handled in a fume hood.

  • Phosphine Ligands: Often air-sensitive and toxic. Handle under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 309 mg), and potassium phosphate (2.0 mmol, 425 mg).

    • In a separate vial, weigh the catalyst and ligand: Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and [HP(t-Bu)₃]BF₄ (0.024 mmol, 7.0 mg). Add these solids to the Schlenk flask. Rationale: Modern catalyst systems using bulky, electron-rich phosphine ligands like P(t-Bu)₃ are highly effective for coupling a wide range of substrates, including sterically hindered ones, often at lower temperatures.[10]

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6] Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for reproducible results.

  • Solvent Addition and Reaction:

    • Degas the 1,4-dioxane and deionized water by bubbling Argon through them for 15-20 minutes.

    • Using a syringe, add the degassed 1,4-dioxane (3.0 mL) and deionized water (1.0 mL) to the flask.

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously. Rationale: The use of an aqueous co-solvent is common in Suzuki couplings. Water, in conjunction with the base, helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[10][11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Rationale: The washing steps remove the inorganic base, residual boronic acid, and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a solid or oil. Purify the crude material by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product, N-tert-butyl-3-(4-methoxyphenyl)benzenesulfonamide .

Synthetic Workflow and Data Presentation

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis protocol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Weigh Reagents (Ar-Br, Boronic Acid, Base) B 2. Add Catalyst/Ligand A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Heat and Stir (e.g., 80 °C, 4-12h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Pure Product J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Example Parameter Variations for Derivative Synthesis

The following table provides starting points for synthesizing a small library of derivatives by varying the coupling partner and conditions.

EntryAryl Halide (1.0 eq)Catalyst (mol%)Ligand (mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)
14-BromoanisolePd₂(dba)₃ (1)P(t-Bu)₃ (2.4)K₃PO₄Dioxane/H₂O (3:1)80
23-BromopyridinePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)100
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃THF/H₂O (4:1)70
42-IodothiophenePdCl₂(dppf) (2)-Na₂CO₃DME/H₂O (3:1)90

Characterization of Synthesized Derivatives

Confirmation of the product's identity and purity is essential. The following techniques are standard for full characterization.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of all hydrogen and carbon atoms. Successful coupling is confirmed by the disappearance of the boronic acid protons and the appearance of signals corresponding to the new biaryl structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. ESI-MS is commonly used to find the [M-H]⁻ or [M+H]⁺ peak.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. The characteristic S=O stretches for the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) should be present.[12]

  • Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition and thus the molecular formula, which is a stringent test of purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system.3. Increase temperature in 10 °C increments.
Side Product Formation (Homocoupling) Boronic acid homocoupling (Ar²-Ar²) can occur, often promoted by oxygen.Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.
Deboronation of Starting Material The boronic acid group is cleaved from the aryl ring, often under harsh basic or acidic conditions.Use a milder base (e.g., Na₂CO₃) or shorten the reaction time. Check the pH during work-up.
Difficulty in Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the eluent system for column chromatography. Consider recrystallization if the product is a solid.

References

Application Notes and Protocols for Boronic Acid-Based Saccharide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Boronic Acids in Saccharide Recognition

Saccharides, from simple monosaccharides like glucose to complex glycans on cell surfaces, are fundamental to a vast array of biological processes.[1] Their detection and quantification are critical in fields ranging from clinical diagnostics, particularly for diabetes management, to fundamental biological research and drug development.[2][3] Traditional enzyme-based sensors, while widely used, can suffer from instability related to temperature, pH, and denaturation.[4] Boronic acid-based sensors have emerged as a robust and versatile alternative, offering a synthetic, non-enzymatic approach to saccharide recognition.[5]

At the heart of this technology is the remarkable ability of the boronic acid moiety (R-B(OH)₂) to form reversible covalent bonds with compounds containing cis-1,2 or cis-1,3 diols, a structural feature ubiquitous in saccharides.[6][7] This interaction leads to the formation of stable five- or six-membered cyclic boronate esters.[7][8] The formation of these esters alters the physicochemical properties of the boronic acid, a change that can be transduced into a measurable signal—be it optical or electrochemical.[1][9] This guide provides an in-depth exploration of the principles, design strategies, and detailed protocols for the application of boronic acid-based sensors in saccharide detection.

The Chemistry of Recognition: Boronic Acid-Diol Interactions

The sensing mechanism is predicated on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester formed upon diol binding.[10] The binding affinity and specificity are highly dependent on several factors:

  • pH: The interaction is highly pH-dependent.[11] In aqueous solutions, the boronic acid exists in equilibrium with its anionic boronate form (R-B(OH)₃⁻). The binding of a diol significantly lowers the pKₐ of the boronic acid, favoring ester formation at physiological pH.[12] This pH sensitivity is a critical parameter in assay design.

  • Saccharide Structure: Monoboronic acids inherently exhibit higher affinity for fructose than for glucose.[13] This is because fructose has a higher population of the β-D-fructofuranose isomer in solution, which presents an ideal cis-diol arrangement for binding.[7][14]

  • Sensor Architecture: To overcome the inherent preference for fructose and achieve selectivity for glucose—a key target for diabetes monitoring—multivalent sensor designs are employed. Diboronic acid sensors, where two boronic acid moieties are held in a specific spatial arrangement by a molecular scaffold, can bind cooperatively to the different diol pairs on a single glucose molecule (specifically the α-D-glucofuranose form), dramatically enhancing both affinity and selectivity.[4][13][14]

The following diagram illustrates the fundamental binding equilibrium and the structural change at the boron center, which is the basis for all signaling mechanisms.

G cluster_0 Boronic Acid State cluster_1 Environment BA_Trigonal Trigonal Planar Boronic Acid (sp²) BA_Tetrahedral Tetrahedral Boronate Ester (sp³) BA_Trigonal->BA_Tetrahedral + Saccharide - 2H₂O (pH dependent) BA_Tetrahedral->BA_Trigonal - Saccharide + 2H₂O Saccharide Saccharide (cis-diol) H2O H₂O

Caption: Boronic acid equilibrium with a cis-diol containing saccharide.

Sensor Design and Signal Transduction

The versatility of boronic acid chemistry allows for its integration into various sensing platforms. The choice of platform depends on the desired application, sensitivity, and instrumentation availability.

Fluorescent Sensors

Fluorescent sensors are highly sensitive and are widely used in research settings.[15] They typically consist of a boronic acid recognition unit covalently linked to a fluorophore (e.g., anthracene, pyrene, BODIPY).[2][4][16] The binding event modulates the fluorescence output through several mechanisms:

  • Photoinduced Electron Transfer (PET): In many designs, an amino group positioned near the boronic acid can quench the fluorophore's emission in the unbound state. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nearby nitrogen's lone pair. This interaction inhibits the PET process, resulting in a "turn-on" fluorescence signal.[2][17]

  • Internal Charge Transfer (ICT): Binding of a saccharide can alter the electron-donating or -withdrawing properties of the boronic acid group, modifying the ICT character of the fluorophore and causing a shift in the emission wavelength or intensity.[12]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors can be designed using two different fluorophores (a donor and an acceptor) where the binding of a saccharide induces a conformational change that alters the distance between them, thus modulating the FRET efficiency.[15]

G cluster_0 Unbound State cluster_1 Bound State node_unbound Fluorophore Linker Quencher (e.g., Amine) Boronic Acid node_unbound:f2->node_unbound:f0 node_bound Fluorophore Linker N-B Interaction Boronate Ester light_in_unbound Excitation Light light_in_unbound->node_unbound:f0 no_light_out Fluorescence Quenched light_out Fluorescence ON node_bound:f0->light_out saccharide Saccharide saccharide->node_bound:f3 light_in_bound Excitation Light light_in_bound->node_bound:f0

Caption: Mechanism of a 'Turn-On' PET-based fluorescent boronic acid sensor.

Colorimetric Sensors

Colorimetric sensors offer the advantage of visual detection, making them suitable for point-of-care diagnostics and high-throughput screening.[5] A common strategy is the Indicator Displacement Assay (IDA) . In this system, a boronic acid receptor is pre-complexed with a catechol-containing dye (e.g., Alizarin Red S). This complex has a distinct color. When a saccharide with a higher binding affinity for the boronic acid is introduced, it displaces the dye, causing the solution to revert to the color of the free dye.[12][18] The magnitude of the color change is proportional to the saccharide concentration.

Electrochemical Sensors

Electrochemical detection provides high sensitivity and is amenable to miniaturization for portable devices.[4][9] Boronic acids can be immobilized on electrode surfaces (e.g., gold, graphene) to create a recognition layer.[19][20] Binding of a saccharide to the immobilized boronic acid alters the electrochemical properties of the electrode interface. This change can be measured using techniques like:

  • Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): The formation of the boronate ester complex on the electrode surface can hinder the diffusion of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode. This results in a decreased peak current in CV and an increased charge transfer resistance (Rct) in EIS, which can be correlated to the analyte concentration.[3][20]

Performance Metrics and Comparative Data

The selection of a sensor for a specific application requires careful consideration of its performance characteristics. The table below summarizes typical performance data for different boronic acid sensor types, providing a basis for comparison.

Sensor Type & TargetReceptorDetection ModalityKₐ (M⁻¹)Linear RangeLODReference
Glucose Anthracene Diboronic AcidFluorescence13780.003 - 3.0 mM0.8 µM[2]
Glucose Anthracene Diboronic Acid (CN-DBA)Fluorescence6489.5Not Specified1.51 µM[21]
Fructose Phenylboronic Acid (PBA)Fluorescence4365Not SpecifiedNot Specified[2]
Glucose Bis-boronic Acid on Au ElectrodeEISNot Applicable1 - 20 mM0.5 mM[20]
Sialic Acid APBA-functionalized FilmImpedanceNot ApplicableNot Specified6 cells/mL[9]
Glucose Boronic Acid Hydrogel (QCM)Mass ChangeNot Applicable1.1 - 33.3 mMNot Specified[10][22]
Fructose o-Boronic Acid AzobenzeneColorimetricNot SpecifiedNot SpecifiedNot Specified[12]

Note: Kₐ (Association Constant), LOD (Limit of Detection), EIS (Electrochemical Impedance Spectroscopy), QCM (Quartz Crystal Microbalance). Performance metrics are highly dependent on buffer conditions (especially pH) and sensor formulation.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of representative boronic acid-based sensors.

Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Fluorescent Sensor

This protocol describes a general procedure for synthesizing a diboronic acid sensor suitable for selective glucose detection, based on established literature.[1][6][23]

Objective: To synthesize an anthracene-scaffold diboronic acid with ortho-aminomethylphenylboronic acid units for enhanced glucose affinity and fluorescent response.

Materials:

  • 9,10-Bis(chloromethyl)anthracene

  • 2-(Bromomethyl)phenylboronic acid pinacol ester

  • Appropriate primary or secondary amine (e.g., methylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA)

  • Sodium sulfate (Na₂SO₄), Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Workflow Diagram:

G cluster_workflow Synthesis Workflow start Start Materials step1 Step 1: Synthesize Anthracene Diamine Core (e.g., react 9,10-bis(chloromethyl)anthracene with amine) start->step1 step2 Step 2: Alkylation with Boronic Acid Precursor (React diamine with 2-(bromomethyl)phenylboronic acid pinacol ester) step1->step2 step3 Step 3: Deprotection of Boronic Acid (Hydrolysis of pinacol ester with TFA) step2->step3 purify Purification (Column Chromatography) step3->purify char Characterization (NMR, Mass Spec) purify->char end_product Final Diboronic Acid Sensor char->end_product

Caption: General workflow for the synthesis of an anthracene diboronic acid sensor.

Step-by-Step Procedure:

  • Synthesis of the Anthracene Diamine Core:

    • Dissolve 9,10-bis(chloromethyl)anthracene (1.0 equiv) in DMF.

    • Add the chosen amine (e.g., methylamine, ~3.5 equiv) and a non-nucleophilic base such as DIPEA (~10 equiv).

    • Stir the reaction mixture under an inert atmosphere (N₂) at 50 °C for 12 hours.[1]

    • Rationale: This step creates the central scaffold with secondary amine linkers that will be further functionalized. DIPEA acts as a scavenger for the HCl generated during the substitution reaction.

  • Alkylation with Boronic Acid Precursor:

    • To the crude diamine intermediate, add 2-(bromomethyl)phenylboronic acid pinacol ester (~2.2 equiv) and additional DIPEA.

    • Continue stirring at an elevated temperature (e.g., 50-70 °C) for another 12-24 hours until reaction completion is confirmed by a suitable method (e.g., LC-MS).

    • Rationale: This step attaches the protected boronic acid recognition units to the anthracene core. The pinacol ester protects the boronic acid from undesired side reactions during synthesis.

  • Work-up and Purification of Protected Sensor:

    • Cool the reaction mixture, dilute with water, and extract the product into an organic solvent like DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection of Boronic Acid:

    • Dissolve the purified, protected sensor in a mixture of DCM and TFA.

    • Stir at room temperature or slightly elevated temperature (e.g., 50 °C) for 12 hours to hydrolyze the pinacol ester.[1]

    • Rationale: TFA is a strong acid that effectively cleaves the pinacol protecting group, yielding the free boronic acid moieties required for saccharide binding.

  • Final Purification and Characterization:

    • Remove the solvent and excess TFA under reduced pressure.

    • Purify the final product as necessary (e.g., by recrystallization or precipitation).

    • Confirm the structure and purity of the final sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Fluorescent Detection of Glucose

Objective: To quantify glucose concentration in an aqueous buffer using a synthesized diboronic acid fluorescent sensor.

Materials:

  • Stock solution of the diboronic acid sensor in DMSO or a suitable solvent.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Stock solutions of glucose of known concentrations.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Sensor Working Solution:

    • Prepare a working solution of the sensor (e.g., 10 µM) in PBS (pH 7.4). A small percentage of co-solvent (e.g., <1% DMSO) may be necessary to ensure solubility.

    • Rationale: Physiological pH (7.4) is crucial for mimicking biological conditions and ensuring the boronic acid is in the correct protonation state for optimal binding.

  • Instrument Setup:

    • Set the fluorometer to the predetermined excitation wavelength (λₑₓ) for the sensor (e.g., ~378 nm for an anthracene core) and set the emission scan range to capture the full emission spectrum (e.g., 400-600 nm).[24]

  • Baseline Measurement:

    • Place 2 mL of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (F₀). This is the baseline fluorescence of the free sensor.

  • Titration with Glucose:

    • Add small aliquots of a concentrated glucose stock solution to the cuvette to achieve a series of final glucose concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 20 mM).

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum (F) for each glucose concentration.

    • Rationale: The titration allows for the generation of a dose-response curve. The equilibration time ensures the binding reaction between the sensor and glucose has reached completion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λₑₘ) or the ratio of fluorescence enhancement (F/F₀) as a function of glucose concentration.

    • For quantitative analysis, a calibration curve can be constructed from the linear portion of this plot.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Protocol 3: Electrochemical Detection of Saccharides using a Modified Electrode

Objective: To detect saccharides by measuring changes in the electrochemical properties of a boronic acid-modified gold electrode.[4][20]

Materials:

  • Screen-printed or standard gold electrodes.

  • A bis-boronic acid with a thiol linker for self-assembly.

  • Ethanol, Sulfuric Acid (H₂SO₄).

  • Potassium hexacyanoferrate(II/III) (K₃[Fe(CN)₆]/K₄[Fe(CN)₆]) solution in PBS (pH 7.4) as a redox probe.

  • Potentiostat for CV and EIS measurements.

Procedure:

  • Electrode Cleaning:

    • Thoroughly clean the gold electrode surface by rinsing with ethanol and deionized water.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram characteristic of clean gold is obtained.[4]

    • Rationale: A pristine electrode surface is essential for the formation of a well-ordered and defect-free self-assembled monolayer (SAM).

  • Surface Functionalization:

    • Immerse the clean, dry gold electrode in a dilute solution (e.g., 1 mM) of the thiol-containing bis-boronic acid in ethanol for an extended period (e.g., 24-48 hours) to allow for SAM formation.

    • Rinse the electrode thoroughly with ethanol and water to remove any non-covalently bound molecules.[20]

    • Rationale: The thiol group forms a strong, stable covalent bond with the gold surface, creating a robust recognition layer.

  • Electrochemical Measurement (Baseline):

    • Place a drop of the [Fe(CN)₆]³⁻/⁴⁻ redox probe solution onto the modified electrode.

    • Perform CV by scanning the potential over the redox window of the probe.

    • Perform EIS at a DC potential corresponding to the formal potential of the redox couple.

    • Record the initial peak current (CV) and charge-transfer resistance (Rct) from the Nyquist plot (EIS).

  • Saccharide Detection:

    • Incubate the modified electrode in sample solutions containing different concentrations of the target saccharide for a set period.

    • Rinse the electrode with buffer to remove unbound saccharide.

    • Repeat the CV and EIS measurements in the redox probe solution.

  • Data Analysis:

    • Observe the decrease in peak current (CV) and the increase in the semicircle diameter (Rct in EIS) as the saccharide concentration increases.[20]

    • Rationale: The binding of the neutral, bulky saccharide molecule to the boronic acid SAM further blocks the electrode surface, impeding the electron transfer of the negatively charged redox probe, thus altering the electrochemical signal.

    • Plot the change in current (ΔI) or resistance (ΔRct) against the saccharide concentration to generate a calibration curve.

Concluding Remarks and Future Outlook

Boronic acid-based sensors represent a powerful and highly adaptable platform for the detection of saccharides and other diol-containing molecules. By understanding the fundamental principles of boronic acid-diol interactions and the various available signal transduction mechanisms, researchers can design and implement robust assays tailored to specific analytical challenges. The protocols provided herein offer a starting point for synthesizing and utilizing these sensors in fluorescent and electrochemical formats. Future advancements in this field will likely focus on developing sensors with even greater selectivity for complex glycans, improving performance in complex biological matrices like blood serum, and integrating these sensing motifs into implantable devices for continuous in vivo monitoring.[8][10][22]

References

Analytical techniques for quantifying 3-(tert-Butylaminosulphonyl)benzeneboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Quantification of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid in Reaction Matrices

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical techniques for quantifying this compound. The protocols herein are designed to ensure accuracy, precision, and reliability, essential for reaction monitoring, yield optimization, and quality control in a pharmaceutical development setting.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule containing both a sulfonamide and a boronic acid moiety. Such structures are valuable building blocks in medicinal chemistry, particularly as precursors in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Accurate and precise quantification of this starting material within a dynamic reaction mixture is paramount. It allows for real-time monitoring of reaction kinetics, calculation of accurate yields, and the identification and control of related impurities. This guide moves beyond simple procedural lists to explain the scientific rationale behind the choice of methods and parameters, ensuring that the described protocols are not just followed, but understood. We will detail three complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) for Routine Analysis

Principle and Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and wide availability. This technique separates compounds based on their hydrophobicity. This compound, with its aromatic ring, is an ideal candidate for UV detection, providing a strong chromophore for quantification. The primary analytical challenge with boronic acids is their potential for unwanted interactions with free silanol groups on the silica-based stationary phase, which can lead to poor peak shape and inconsistent results.[1] Our protocol is designed to mitigate this effect.

Method Development Insights:

  • Column Selection: The choice of a stationary phase is critical. A column with low silanol activity, such as an end-capped C18 column, is selected to minimize peak tailing caused by the interaction of the acidic boronic acid group with the column packing.[1]

  • Mobile Phase: An acidic mobile phase modifier, such as formic acid or phosphoric acid, is incorporated.[2] This serves a dual purpose: it protonates the boronic acid, ensuring it is in a single, well-behaved form, and it suppresses the ionization of residual silanol groups on the stationary phase, further improving peak symmetry.

  • Sample Diluent: Samples are prepared in a high concentration of organic solvent (e.g., acetonitrile). This is a crucial step to prevent the hydrolysis of any potential boronate ester intermediates that may be present in the reaction mixture and to ensure sample stability.[1]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock & Working Standards (in Acetonitrile/Water) S1->S2 H2 Inject Standard/Sample S2->H2 S3 Aliquot Reaction Mixture S4 Dilute Sample with Diluent (e.g., Acetonitrile) S3->S4 S4->H2 H1 Equilibrate C18 Column H1->H2 H3 Isocratic or Gradient Elution (ACN/H2O + 0.1% Formic Acid) H2->H3 H4 UV Detection (e.g., 254 nm) H3->H4 D1 Integrate Peak Area H4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for quantification by HPLC-UV.

Protocol 1: Quantitative Analysis by RP-HPLC-UV
  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

    • Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm, or equivalent end-capped C18 column.

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA), >99% purity.

    • Reference standard of this compound (>98% purity).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of ACN and water.

    • Sample Preparation: Quench a representative aliquot of the reaction mixture. Dilute it with ACN to a final concentration expected to be within the calibration range. For example, dilute 10 µL of the reaction mixture into 990 µL of ACN.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression on the calibration curve.

    • Determine the concentration of the analyte in the prepared sample solution using the regression equation and apply the dilution factor to calculate the concentration in the original reaction mixture.

Method Validation Framework

All analytical methods must be validated to prove they are suitable for their intended purpose.[3] Validation should be performed according to International Council for Harmonisation (ICH) guidelines.[4][5]

Validation ParameterTypical Acceptance CriteriaRationale
Specificity Peak is pure and resolved from other components.Ensures the signal is only from the analyte of interest.[3]
Linearity Correlation coefficient (R²) ≥ 0.998Demonstrates a direct relationship between concentration and response.[6]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the experimental value to the true value.[7]
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%Shows the consistency of results for multiple measurements of the same sample.[6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified.[7]
Robustness %RSD ≤ 5.0% after minor changes (e.g., pH, flow rate).Indicates the method's reliability during normal use.[6]

Part 2: UPLC-MS/MS for High-Sensitivity and High-Selectivity Analysis

Principle and Rationale: For complex reaction mixtures containing multiple by-products or for trace-level quantification, UPLC-MS/MS is the gold standard. It combines the superior separation power of UPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[8] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this method can unequivocally quantify the target analyte, even if it co-elutes with other components.[9][10]

Method Development Insights:

  • Ionization: The sulfonamide group contains a basic nitrogen atom that is readily protonated.[9] Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice for generating the precursor ion, [M+H]⁺.

  • Fragmentation: In the collision cell of the mass spectrometer, the protonated molecule will fragment in a predictable manner. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N or S-C bonds. The most stable and abundant fragment ions are selected for the MRM transitions to ensure maximum sensitivity and specificity.

Workflow for UPLC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Processing S1 Prepare Standards & Samples (as in HPLC method) S2 Filter through 0.22 µm syringe filter S1->S2 L1 UPLC Separation (Sub-2µm C18 column) S2->L1 L2 ESI+ Ionization ([M+H]+) L1->L2 L3 Q1: Precursor Ion Isolation L2->L3 L4 Q2: Collision-Induced Dissociation L3->L4 L5 Q3: Product Ion Monitoring L4->L5 D1 Integrate MRM Peak Area L5->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: Workflow for quantification by UPLC-MS/MS.

Protocol 2: Quantitative Analysis by UPLC-MS/MS
  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[11]

    • Column: ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm, or equivalent.[12]

  • UPLC Conditions:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

  • MS/MS Conditions (Hypothetical Parameters):

    • Analyte: this compound (MW: 273.13)

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • Precursor Ion [M+H]⁺: m/z 274.1

      • Quantifier Ion (Product 1): m/z 218.1 (Loss of C₄H₈)

      • Qualifier Ion (Product 2): m/z 156.0 (Loss of SO₂ and C₄H₉N)

  • Preparation and Analysis:

    • Prepare standards and samples as described in the HPLC protocol, but potentially to lower concentrations due to the higher sensitivity of the MS detector.

    • Filter all samples and standards through a 0.22 µm syringe filter before placing them in the autosampler.

    • Data analysis is performed using the instrument's software to integrate the peak area for the quantifier MRM transition.

Part 3: Quantitative NMR (qNMR) as a Primary Method

Principle and Rationale: qNMR is a powerful primary ratio method of measurement. It allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[13] Quantification is based on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte resonance to the integral of a known amount of an internal standard, the concentration can be determined with high accuracy.[14][15] This is particularly useful for reaction monitoring where isolating a pure standard of the analyte may be difficult.

Method Development Insights:

  • Nucleus: While ¹¹B NMR is specific for boron-containing compounds, its signals are often broad due to quadrupolar relaxation, making accurate integration challenging.[16][17] ¹H NMR is universally available and provides sharp signals. For this compound, the aromatic protons or the sharp singlet from the tert-butyl group are excellent candidates for quantification.

  • Internal Standard: The ideal internal standard must be of high purity, stable, soluble in the chosen deuterated solvent, and possess sharp resonances that do not overlap with any analyte or matrix signals. Dimethyl sulfone is an excellent choice as it is highly crystalline and typically has a sharp singlet in a clean region of the spectrum.

Principle of ¹H qNMR Quantification

cluster_prep Sample Preparation cluster_analysis NMR Analysis & Calculation A Accurately weigh Reaction Mixture (m_x) C Dissolve both in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (m_std) B->C D Acquire 1H NMR Spectrum (Ensure full relaxation, D1 > 5*T1) C->D E Integrate Analyte Signal (I_x) & Standard Signal (I_std) D->E F Calculate Molar Ratio using Formula: (I_x / N_x) / (I_std / N_std) E->F G Determine Analyte Concentration F->G

Caption: Conceptual workflow for quantitative ¹H NMR.

Protocol 3: Quantitative Analysis by ¹H qNMR
  • Instrumentation and Reagents:

    • NMR Spectrometer (≥400 MHz).

    • High-purity deuterated solvent (e.g., DMSO-d₆).

    • Certified Internal Standard (e.g., Dimethyl Sulfone, >99.5% purity).

    • Analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial. Record the mass (mₓ).

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., dimethyl sulfone) into the same vial. Record the mass (mₛₜᏧ).

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameters:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically D1 ≥ 30 s for accurate quantification).

      • Pulse Angle: 90°

      • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (Iₓ). For the target molecule, the tert-butyl singlet (~1.3 ppm, 9 protons) is ideal.

    • Integrate the signal from the internal standard (IₛₜᏧ). For dimethyl sulfone, this is a singlet at ~3.1 ppm (6 protons).

    • Calculate the amount of the analyte (Pₓ) in the sample using the following formula:

      Pₓ = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ)

      Where:

      • Iₓ, IₛₜᏧ: Integrals for the analyte and standard.

      • Nₓ, NₛₜᏧ: Number of protons for the integrated signals (e.g., 9 for tert-butyl, 6 for dimethyl sulfone).

      • Mₓ, MₛₜᏧ: Molar masses of the analyte (273.13 g/mol ) and standard (94.13 g/mol ).

      • mₓ, mₛₜᏧ: Masses of the sample and standard.

Summary and Technique Selection

FeatureHPLC-UVUPLC-MS/MSqNMR
Selectivity ModerateVery HighHigh (depends on spectral overlap)
Sensitivity Good (µg/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL)
Speed Moderate (~15 min/sample)Fast (~5 min/sample)Slow (~20 min/sample)
Cost (Instrument) LowHighHigh
Cost (Per Sample) LowModerateModerate
Primary Method? No (requires standard)No (requires standard)Yes (with certified internal std)
Best For... Routine QC, process monitoringTrace analysis, complex matricesPurity assignment, reference-free quantification

Conclusion: The choice of analytical technique for quantifying this compound depends on the specific requirements of the analysis. HPLC-UV is a robust, cost-effective method ideal for routine in-process controls where analyte concentrations are relatively high. For demanding applications requiring the utmost sensitivity and selectivity, such as metabolite identification or analysis in complex biological matrices, UPLC-MS/MS is the superior choice. Finally, qNMR serves as an invaluable primary method for the definitive assignment of purity to reference standards or for direct quantification in mixtures without requiring an analyte-specific standard, thereby providing the highest level of metrological traceability.

References

Applications in Materials Science for Boronic Acid-Containing Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, organoboron compounds characterized by a C–B(OH)₂ functional group, have emerged as remarkably versatile building blocks in materials science. Their utility stems from a unique and fundamental chemical property: the ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols to create five- or six-membered cyclic esters.[1][2] This interaction is dynamic and highly dependent on environmental pH. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral boronate form is more stable and favored for diol binding.[3][4][5] This pH-dependent equilibrium allows for the design of "smart" materials that can respond to changes in their environment, making them invaluable for a wide range of applications.[6][7]

This guide provides an in-depth exploration of key applications for boronic acid-containing compounds in materials science, complete with detailed protocols and the scientific rationale behind them.

Smart Sensors: Detecting Analytes with High Specificity

The reversible interaction between boronic acids and diols forms the basis for highly specific and sensitive sensors for a variety of biologically and environmentally important molecules.

Glucose Sensing

The high prevalence of diabetes has driven significant research into non-enzymatic glucose sensing. Boronic acid-based sensors are a promising alternative to traditional enzyme-based methods, offering greater stability and resistance to temperature and pH fluctuations.[8] The principle relies on the specific binding of glucose, a diol-containing molecule, to the boronic acid moiety, which in turn triggers a detectable signal, such as a change in fluorescence or an electrochemical response.[9][10] Diboronic acid receptors have been developed to enhance selectivity for glucose over other competing saccharides by creating a binding pocket with a specific spatial arrangement.[11][12]

cluster_0 Sensor Design cluster_1 Detection BA_Fluorophore Boronic Acid-Fluorophore Conjugate (Quenched) Complex Glucose-Boronate Ester Complex (Fluorescent) BA_Fluorophore->Complex Glucose Binding Glucose Glucose (Analyte) Emission Fluorescence Emission Complex->Emission Excitation Excitation Light Excitation->Complex Detector Detector Emission->Detector

Caption: Workflow for a boronic acid-based fluorescent glucose sensor.

Protocol: Synthesis of a Phenylboronic Acid-Functionalized Hydrogel for Glucose Sensing

This protocol describes the synthesis of a poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) hydrogel, a material that exhibits glucose-dependent swelling behavior.[13][14]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-Acrylamidophenylboronic acid (3-APB)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve NIPAM (e.g., 85 mol%) and 3-APB (e.g., 15 mol%) in deionized water. Add the crosslinker BIS (e.g., 2 mol% relative to total monomers).

  • Initiation: Degas the solution with nitrogen for 20 minutes to remove oxygen, which can inhibit polymerization. Add APS, followed by TEMED, to initiate the free-radical polymerization.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.

  • Swelling Studies: Cut the purified hydrogel into discs of a known diameter. Place the discs in PBS (pH 7.4) containing different concentrations of glucose.

  • Data Acquisition: At regular intervals, remove the hydrogel discs, gently blot to remove excess surface water, and measure their diameter. The swelling ratio can be calculated as (D/D₀)³, where D is the diameter at a given time and D₀ is the initial diameter.

Expected Outcome: The hydrogel will swell to a greater extent in the presence of higher glucose concentrations. This is because the binding of glucose to the boronic acid groups increases the charge density and hydrophilicity of the polymer network, leading to increased water uptake.[14][15]

Glucose Concentration (mM)Equilibrium Swelling Ratio (D/D₀)³
01.5
52.1
102.8
203.5

Self-Healing Materials: Mending from Within

A significant advancement in polymer science is the development of materials that can intrinsically repair damage. Boronic acid-containing polymers are at the forefront of this field. The reversible nature of the boronic ester bond allows for dynamic crosslinking. When the material is damaged (e.g., cut), these bonds can break and reform across the damaged interface, restoring the material's integrity.[3][6] This self-healing can be triggered by stimuli such as pH changes or simply occur spontaneously at room temperature.[16][17]

Intact Intact Polymer Network (Crosslinked by Boronate Esters) Damaged Damaged Material (Broken Bonds) Intact->Damaged Mechanical Damage Healing Healing Process (Interface Contact) Damaged->Healing Bring Surfaces Together Healed Healed Material (Reformed Bonds) Healing->Healed Dynamic Bond Exchange

Caption: The self-healing cycle in boronic acid-based materials.

Protocol: Preparation of a Self-Healing Hydrogel via Boronate Ester Formation

This protocol describes the formation of a self-healing hydrogel by simply mixing two polymer solutions: one containing boronic acid groups and the other containing diol groups (e.g., polyvinyl alcohol, PVA).[7][18]

Materials:

  • Boronic acid-functionalized polymer (e.g., poly(acrylamide-co-3-acrylamidophenylboronic acid), synthesized as in section 1.2 but without a crosslinker)

  • Polyvinyl alcohol (PVA), high molecular weight

  • Aqueous buffer solution (e.g., pH 8.5)

  • Food coloring (optional, for visualization)

Procedure:

  • Polymer Solutions: Prepare a solution of the boronic acid-functionalized polymer in the buffer. Prepare a separate solution of PVA in the same buffer. If desired, add a different food coloring to each solution.

  • Mixing and Gelation: In a vial, mix the two polymer solutions. Gelation should occur almost instantaneously as the boronic acid and diol groups interact to form crosslinks.

  • Demonstrating Self-Healing:

    • Cut the resulting hydrogel into two pieces with a scalpel.

    • Gently press the two cut surfaces together.

    • Allow the pieces to remain in contact for a period (e.g., 30 minutes to a few hours) at room temperature.

  • Validation: After the healing period, gently stretch the hydrogel. A successfully healed material will withstand the strain and not break at the original cut site.[14]

Causality: The self-healing property is a direct result of the dynamic covalent nature of the boronate ester bonds. At the cut interface, polymer chains are free to move, and the boronic acid and diol groups can readily find new partners across the interface, re-establishing the crosslinked network.[3][6]

Stimuli-Responsive Drug Delivery Systems

The ability of boronic acids to respond to specific biological cues makes them excellent candidates for advanced drug delivery systems. These systems can be designed to release a therapeutic payload in response to changes in pH, or the presence of reactive oxygen species (ROS) or high concentrations of glucose or adenosine triphosphate (ATP), which are often associated with disease states like cancer or inflammation.[4][5][19][20]

Glucose-Responsive Insulin Delivery

A key application in this area is the development of "closed-loop" insulin delivery systems for diabetes management. Boronic acid-containing hydrogels or nanoparticles can be loaded with insulin. In the presence of high glucose levels, the glucose competitively binds to the boronic acid moieties, causing the material to swell or disassemble and release the encapsulated insulin.[21][22] As blood glucose levels fall, the competitive binding decreases, and the material returns to its insulin-retaining state.

DrugLoaded Drug-Loaded Nanoparticle (Crosslinked by Boronate Esters) Disassembly Competitive Binding & Network Disruption DrugLoaded->Disassembly Glucose Influx HighGlucose High Glucose Environment DrugRelease Drug Release Disassembly->DrugRelease

Caption: Glucose-responsive drug release from a boronic acid-based carrier.

Boronic Acids in Catalysis and CO₂ Conversion

Beyond biomedical applications, boronic acids are gaining traction as organocatalysts. They can act as efficient hydrogen bond donors or Lewis acids to catalyze a variety of organic reactions, such as dehydrative functionalization of hydroxyl groups, offering a greener alternative to traditional methods.[23][24][25]

A particularly relevant application is the conversion of carbon dioxide (CO₂) into valuable chemicals. Boronic acids, in conjunction with onium salts, have been shown to efficiently catalyze the reaction of CO₂ with epoxides to form cyclic carbonates, which are important industrial compounds.[26][27][28] This process can be performed in water under mild conditions, highlighting its environmental benefits.[26]

Protocol: Boronic Acid-Catalyzed Synthesis of Propylene Carbonate from CO₂

This protocol provides a general method for the cycloaddition of CO₂ to propylene oxide using a boronic acid catalyst.

Materials:

  • Propylene oxide

  • 3,5-Bis(trifluoromethyl)phenylboronic acid (catalyst)

  • Tetrabutylammonium iodide (n-TBAI) (co-catalyst)

  • Deionized water

  • High-pressure stainless steel reactor

Procedure:

  • Reactor Charging: To the reactor, add propylene oxide, 3,5-bis(trifluoromethyl)phenylboronic acid (e.g., 5 mol%), n-TBAI (e.g., 2 mol%), and deionized water.

  • Pressurization: Seal the reactor and pressurize it with CO₂ to the desired pressure (e.g., 1 MPa).

  • Reaction: Heat the reactor to the desired temperature (e.g., 50°C) and stir the reaction mixture for a specified time (e.g., 12 hours).

  • Work-up: After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.

  • Analysis: Analyze the product mixture by techniques such as ¹H NMR or GC-MS to determine the conversion of propylene oxide and the yield of propylene carbonate.

Causality: The boronic acid acts as a hydrogen bond donor, activating the epoxide ring towards nucleophilic attack by the iodide from n-TBAI. The resulting intermediate then reacts with CO₂ to form the cyclic carbonate product.[26][28] Water is a beneficial solvent as it prevents the boronic acid from forming inactive anhydride oligomers.[28]

Conclusion

Boronic acid-containing compounds represent a powerful and versatile platform in materials science. Their unique ability to form reversible covalent bonds with diols in a pH-dependent manner has enabled the rational design of a wide array of functional materials. From smart sensors and self-healing polymers to targeted drug delivery systems and green catalysts, the applications are vast and continue to expand. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to harness the remarkable potential of boronic acid chemistry in creating the next generation of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura coupling reactions with sterically hindered boronic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these challenging yet crucial transformations.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl molecules. However, when one or both coupling partners feature significant steric bulk, particularly ortho-substituents on the boronic acid, the reaction can become sluggish or fail entirely.[1][2] This is due to the steric impediment of key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] This guide will provide a systematic approach to overcoming these hurdles and achieving high-yielding couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a sterically hindered boronic acid is giving me low to no yield. What are the first things I should check?

A1: When a Suzuki coupling with a bulky substrate fails, begin by evaluating these critical parameters:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is paramount.[1][2][3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.[3]

  • Base Selection: The choice of base is crucial and often works in concert with the solvent.[3] For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the challenging transmetalation step.[2]

  • Reaction Temperature: Sterically hindered substrates frequently require higher temperatures to overcome the increased activation energy.[2][3] If your reaction is proceeding slowly at 80 °C, consider increasing the temperature to 100-140 °C.[3]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2][4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, especially with sterically hindered boronic acids, and is often promoted by the presence of oxygen or Pd(II) species.[2][3] To mitigate this:

  • Thoroughly Degas: Ensure all solvents and the reaction vessel are rigorously degassed.[2][3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[2] If using a Pd(II) source, ensure its reduction to Pd(0) is efficient.

  • Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2][5]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

Q3: Protodeboronation is a major issue in my reaction. What can I do?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich or sensitive boronic acids.[3][6] To prevent this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2][6]

  • Use More Stable Boron Reagents: Boronic pinacol esters (Bpin) are significantly more robust and less prone to protodeboronation than their corresponding boronic acids.[3][7] MIDA boronates are another class of stable boronic acid derivatives that can be employed.[2][5]

Troubleshooting Guide

Issue 1: Low or No Product Formation

When faced with a lack of conversion, a systematic evaluation of the reaction components is necessary.

Causality Behind Experimental Choices

The success of a Suzuki coupling with sterically hindered substrates hinges on facilitating the key steps of the catalytic cycle, which are all disfavored by steric bulk. The choice of ligand, base, and solvent must work in synergy to overcome these kinetic barriers.

Troubleshooting Workflow

G start Low/No Yield ligand Optimize Ligand start->ligand Ineffective Ligand base Re-evaluate Base ligand->base No Improvement success Improved Yield ligand->success Yield Improves solvent Screen Solvents base->solvent No Improvement base->success Yield Improves temp Increase Temperature solvent->temp No Improvement solvent->success Yield Improves catalyst Check Catalyst Activity temp->catalyst Still No Yield temp->success Yield Improves reagents Verify Reagent Stability catalyst->reagents Catalyst is Active catalyst->success Yield Improves reagents->success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Protocols

1. Ligand Selection:

  • Rationale: Standard ligands like triphenylphosphine (PPh₃) are often too small to effectively promote the reductive elimination of bulky products.[3] Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[1][3] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the difficult reductive elimination step.[3] For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME have shown superior performance.[3][8]

  • Recommendation: Switch from PPh₃ or other simple phosphines to a Buchwald ligand such as SPhos, XPhos, or RuPhos.[1][3][5]

LigandTypical Substrate Scope
PPh₃ Simple, unhindered aryl bromides/iodides
SPhos, XPhos, RuPhos Sterically hindered aryl chlorides/bromides
AntPhos, BI-DIME Extremely hindered substrates (e.g., tetra-ortho-substituted biaryls)

2. Base and Solvent Combination:

  • Rationale: The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] For hindered substrates, this step is often rate-limiting. A stronger base can accelerate this process. The solvent must be able to dissolve the reagents and stabilize the catalytic species. Anhydrous, non-polar aprotic solvents are generally preferred.[3]

  • Recommendation: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3] Toluene and dioxane are common solvent choices. For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary.[3]

BaseCommon SolventsNotes
K₂CO₃, Cs₂CO₃ Dioxane/Water, Toluene/WaterGood for many standard couplings.
K₃PO₄ Toluene, Dioxane (anhydrous)A reliable choice for many hindered couplings.[3]
t-BuOK Toluene, Dioxane (anhydrous)A very strong base, can be effective with less reactive aryl chlorides.[3]

3. Reaction Temperature:

  • Rationale: Higher temperatures provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[3]

  • Recommendation: If the reaction is sluggish at 80-90 °C, incrementally increase the temperature to 100-140 °C.[3] Microwave irradiation can also be a powerful tool for rapid heating and improving yields.[3]

Issue 2: Formation of Side Products

The formation of byproducts can significantly reduce the yield of the desired product. Understanding the common side reactions is key to their prevention.

Common Side Reactions

G Start Boronic Acid (Ar-B(OH)2) SideProduct1 Protodeboronation (Ar-H) Start->SideProduct1 H₂O, Base SideProduct2 Homocoupling (Ar-Ar) Start->SideProduct2 O₂, Pd(II) DesiredProduct Cross-Coupling (Ar-Ar') Start->DesiredProduct Ar'-X, Pd(0), Base

Caption: Common reaction pathways for boronic acids in Suzuki coupling.

Mitigation Strategies
  • Protodeboronation:

    • Use Boronic Esters: As mentioned, boronic pinacol (Bpin) or MIDA esters are more stable towards hydrolysis.[3][6]

    • Anhydrous Conditions: Use anhydrous solvents and dry the base thoroughly.[3]

  • Homocoupling:

    • Rigorous Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[6]

    • Use of Pd(0) Pre-catalysts: Pre-catalysts that readily generate the active Pd(0) species can minimize side reactions.[5]

Issue 3: Difficulty with Product Purification

The presence of residual palladium and boron-containing byproducts can complicate the purification of the desired compound.

  • Palladium Removal:

    • Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can remove some of the palladium catalyst.

    • Scavengers: Various commercial scavengers can be used to bind and remove residual palladium.

  • Boron Byproduct Removal:

    • Aqueous Wash: Washing the organic layer with an aqueous base solution can help remove boronic acid-related impurities.

    • Recrystallization: If the product is a solid, recrystallization is often an effective purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the sterically hindered boronic acid or boronic ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol for the Preparation of Diethanolamine Adducts of Boronic Acids

This protocol can be used to stabilize boronic acids that are prone to decomposition.[2]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[2]

  • Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[2]

  • Isolation: Isolate the white solid product by vacuum filtration.[2]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[2]

References

Side reactions and byproducts in the synthesis of sulfonamide phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonamide phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during these syntheses. Here, we will delve into the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a white, insoluble solid in my reaction mixture that is not my desired product. What could this be?

This is a very common observation and is most likely the formation of a boroxine, which is a cyclic trimer anhydride of your phenylboronic acid.[1][2][3]

  • Causality: Phenylboronic acids can undergo dehydration, especially when heated, to form boroxines.[1][2][3] This process is reversible and can occur both in the solid state and in solution.[2][3] The formation of boroxines is driven by the removal of water and can be accelerated by thermal conditions.[1][3]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.

    • Temperature Control: Avoid excessive heating. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Reversibility: Since the formation is reversible, the boroxine can sometimes be converted back to the boronic acid by the addition of water during workup.[2] However, preventing its formation in the first place is the ideal approach.

Q2: During my Suzuki-Miyaura coupling reaction, I am seeing a significant byproduct with a mass corresponding to a dimer of my sulfonamide phenylboronic acid. What is causing this homocoupling?

The formation of a symmetrical biaryl from the homocoupling of your boronic acid is a known side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5]

  • Causality: This homocoupling is often mediated by Palladium(II) species and can be exacerbated by the presence of oxygen.[4] Two main pathways are generally considered: a reaction between Pd(II) and the boronic acid, or the coupling of two organopalladium intermediates.

  • Troubleshooting:

    • Oxygen Exclusion: Rigorous exclusion of oxygen is critical.[4] This can be achieved by thoroughly degassing your solvents and reaction mixture (e.g., by sparging with an inert gas like nitrogen or argon) and maintaining an inert atmosphere throughout the reaction.[4][6]

    • Mild Reducing Agents: The introduction of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][5][6]

    • Catalyst Choice: The choice of palladium catalyst and ligands can also influence the extent of homocoupling.[7][8] Experimenting with different ligand systems may be beneficial.

Q3: I am struggling with the purification of my final sulfonamide phenylboronic acid. What are some common challenges and how can I overcome them?

Purification can be challenging due to the unique properties of these molecules and the presence of structurally similar byproducts.[9]

  • Common Impurities:

    • Boroxines: As mentioned in Q1, these can be a major impurity.

    • Homocoupling Products: As discussed in Q2.

    • Starting Materials: Unreacted starting materials can be carried through.

    • Hydrolyzed Byproducts: Depending on the reaction conditions, hydrolysis of the boronic acid to the corresponding phenol can occur.[10]

  • Purification Strategies:

    • Chromatography:

      • Boronate Affinity Chromatography: This technique can be highly effective for purifying compounds containing cis-diol groups. By immobilizing a boronic acid on a solid support, you can selectively capture and elute your target molecule.[11][12]

      • Phenylboronic Acid (PBA) Chromatography: PBA can act as a multi-modal ligand for the capture and purification of molecules like monoclonal antibodies, and similar principles can be applied to small molecules.[13][14]

    • Crystallization: If your product is a solid, careful optimization of crystallization conditions (solvent system, temperature) can be a powerful purification method.

    • Extraction: A well-designed aqueous workup with careful pH control can help to remove some impurities. The pKa of sulfonamide phenylboronic acids can be lowered by the electron-withdrawing sulfonamide group, affecting their solubility at different pH values.[11][12]

Q4: I am concerned about protodeboronation (loss of the boronic acid group) during my synthesis. When is this most likely to occur and how can I prevent it?

Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced with a C-H bond.

  • Causality: This can be particularly problematic during sulfonylation reactions, especially when a base is used.[15] The presence of electron-withdrawing groups on the phenyl ring can stabilize a potential carbanion intermediate, making the boronic acid moiety more susceptible to cleavage.

  • Troubleshooting:

    • Reaction Sequence: Consider the timing of the sulfonylation step. It may be more advantageous to introduce the sulfonamide group before the borylation step if possible.

    • Protecting Groups: In some cases, protecting the boronic acid as a boronic ester (e.g., a pinacol ester) can increase its stability towards certain reaction conditions.[16] The ester can then be hydrolyzed back to the boronic acid in a later step.[10][16]

    • Careful Choice of Base: If a base is required, use the mildest base possible that still allows the desired reaction to proceed. Strong bases can promote protodeboronation.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Boroxine Formation

This guide provides a systematic approach to identifying and addressing the formation of boroxines.

Step 1: Identification

  • Symptom: Appearance of a white, often poorly soluble precipitate in your reaction or upon concentration.

  • Analysis:

    • NMR Spectroscopy: In the ¹H NMR, you may observe broader peaks and a change in the chemical shift of the aromatic protons compared to the monomeric boronic acid. In ¹¹B NMR, a shift from the boronic acid signal to the boroxine signal will be apparent.

    • Mass Spectrometry: Look for a mass corresponding to three times the mass of your boronic acid minus three molecules of water.

Step 2: Mitigation Protocol

  • Drying of Reagents and Solvents:

    • Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Dry solid reagents in a vacuum oven before use.

  • Inert Atmosphere:

    • Assemble your reaction glassware hot from the oven to minimize adsorbed water.

    • Flush the apparatus with a stream of dry nitrogen or argon before adding reagents.

  • Temperature Management:

    • If the reaction protocol allows, reduce the reaction temperature. Monitor the reaction progress by TLC or LC-MS to ensure the desired transformation is still occurring at an acceptable rate.

  • Workup Modification:

    • If boroxine formation is unavoidable, attempt to hydrolyze it back to the boronic acid by stirring the crude product in a biphasic mixture of an organic solvent and water.

Guide 2: Suppressing Homocoupling in Suzuki-Miyaura Reactions

This guide outlines a protocol for minimizing the formation of dimeric byproducts.

Step 1: Pre-Reaction Setup

  • Solvent Degassing:

    • Place your reaction solvent in a flask and bubble a stream of nitrogen or argon through it for at least 30 minutes.

    • Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

  • Inert Atmosphere:

    • Add your sulfonamide phenylboronic acid, aryl halide, and base to the reaction flask.

    • Evacuate and backfill the flask with an inert gas three times.

Step 2: Reaction Execution

  • Addition of Reducing Agent (Optional but Recommended):

    • Add a mild reducing agent like potassium formate (typically 1.1 to 1.5 equivalents) to the reaction mixture.

  • Catalyst Addition:

    • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Monitoring:

    • Follow the reaction progress by TLC or LC-MS, paying close attention to the formation of the homocoupled byproduct.

Step 3: Data Interpretation

Observation Potential Cause Suggested Action
High levels of homocoupling byproductInadequate oxygen exclusionImprove degassing procedure; check for leaks in the reaction setup.
Reaction is sluggishReducing agent may be interfering with the catalystReduce the amount of potassium formate or try a different reducing agent.
Both homocoupling and desired product are formingThe catalytic system may be prone to this side reactionScreen different palladium catalysts and/or ligands.

Visualizing Key Processes

Workflow for Troubleshooting Suzuki-Miyaura Homocoupling

G start High Homocoupling Observed q1 Is the reaction under a strict inert atmosphere? start->q1 a1_no Implement rigorous degassing and inert atmosphere techniques. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes a1_no->q1 q2 Was a mild reducing agent used? a1_yes->q2 a2_no Add potassium formate to the reaction. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes a2_no->q2 q3 Have different catalyst/ligand systems been screened? a2_yes->q3 a3_no Screen alternative Pd catalysts and phosphine ligands. q3->a3_no No a3_yes Consider alternative coupling strategies. q3->a3_yes Yes

Caption: A decision tree for troubleshooting homocoupling byproducts.

Equilibrium Between Phenylboronic Acid and Boroxine

G cluster_0 Phenylboronic Acid (Monomer) cluster_1 Boroxine (Trimer) PBA 3 R-B(OH)₂ Boroxine (RBO)₃ PBA->Boroxine + 3 H₂O (Dehydration) Boroxine->PBA - 3 H₂O (Hydrolysis)

Caption: The reversible dehydration of phenylboronic acid to form boroxine.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth, practical solutions for optimizing the Suzuki-Miyaura cross-coupling reactions involving 3-(tert-butylaminosulphonyl)benzeneboronic acid. Our goal is to move beyond generic advice and address the specific challenges posed by the unique electronic and steric characteristics of this substrate.

The presence of the electron-withdrawing sulfonamide and the sterically demanding tert-butyl group necessitates a carefully tailored approach to reaction optimization. This guide synthesizes established mechanistic principles with field-proven strategies to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address specific experimental outcomes in a direct, question-and-answer format.

Q1: My reaction shows low conversion, with significant recovery of both the aryl halide and the boronic acid. What are the likely causes and how can I fix this?

A1: This scenario typically points to a problem with catalyst activation or the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] The catalyst may not be efficiently generating the active Pd(0) species, or the oxidative addition to your aryl halide is sluggish.

Causality & Explanation: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2] If the aryl halide is electron-rich or sterically hindered, or if the Pd(0) species is not formed efficiently from the precatalyst, this step can be a major bottleneck.

Troubleshooting Steps:

  • Catalyst & Ligand Selection: For challenging couplings, especially with less reactive aryl chlorides or sterically hindered partners, the choice of ligand is critical. Electron-rich and bulky monophosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are designed to accelerate both oxidative addition and the final reductive elimination step.[3][4] N-heterocyclic carbene (NHC) ligands are also highly effective.[5] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust, modern catalyst system.

  • Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), its reduction to the active Pd(0) species might be inefficient under your current conditions.[6] Using a pre-formed, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure reliable and rapid generation of the active catalyst at lower temperatures.[7][8]

  • Inert Atmosphere: Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to low or no conversion.[9][10] Ensure your reaction setup is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst.[11]

  • Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[12] However, be mindful that higher temperatures can also accelerate decomposition pathways.

Table 1: Recommended Catalyst Systems for Challenging Couplings
Catalyst SystemLigand TypeKey AdvantageTypical Loading (mol%)
XPhos Pd G3 Dialkylbiaryl phosphineExcellent for sterically hindered and electron-rich aryl chlorides.[8]1 - 2
SPhos Pd G2 Dialkylbiaryl phosphineHigh activity for a broad range of substrates, including heteroaryls.[4]1 - 2
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Highly active and robust, particularly for aryl chlorides.[3][7]1 - 3
Pd₂(dba)₃ + P(t-Bu)₃ TrialkylphosphineIn-situ generated system with a highly electron-rich ligand.[13]1-2 Pd, 2-4 Ligand

Q2: My aryl halide is consumed, but I'm getting a low yield of the desired product. I observe significant amounts of a byproduct that corresponds to the protonated version of my boronic acid (3-(tert-butylaminosulphonyl)benzene). What's happening?

A2: This is a classic case of protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[14] Electron-deficient boronic acids, like the one you are using, are particularly susceptible to this pathway, which competes directly with the desired transmetalation step.[9][15]

Causality & Explanation: Protodeboronation can be catalyzed by the base or trace acid and is often exacerbated by the presence of water and elevated temperatures.[14][16] The electron-withdrawing nature of the aminosulfonyl group on your boronic acid makes the ipso-carbon more electrophilic and thus more prone to protonolysis.

Troubleshooting Steps:

  • Choice of Base: The base is a double-edged sword. It's required to form the reactive boronate species for transmetalation, but strong bases can accelerate protodeboronation.[17][18] Switch to a milder base. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often superior choices as they are strong enough to facilitate transmetalation but can be less harsh, minimizing decomposition.[9][19] Fluoride sources like KF or CsF can also be effective, sometimes under anhydrous conditions.[13]

  • Protect the Boronic Acid (Slow-Release Strategy): Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or a trifluoroborate salt.[8][20] These derivatives are more resistant to protodeboronation and slowly hydrolyze in the reaction mixture to release the active boronic acid, keeping its standing concentration low and favoring transmetalation over decomposition.[16][21]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a key ingredient for protodeboronation.[9] Try running the reaction under strictly anhydrous conditions using a non-aqueous solvent (e.g., THF, Dioxane, Toluene) and a base like K₃PO₄ or CsF.

  • Lower Temperature: If possible, screen lower reaction temperatures. The use of a highly active catalyst (see Q1) may allow the reaction to proceed efficiently at a temperature where protodeboronation is significantly slower.

Diagram 1: The Competing Pathways of Transmetalation and Protodeboronation

G cluster_0 Desired Pathway: Suzuki Coupling cluster_1 Side Reaction: Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Product Ar-Ar' (Desired Product) Boronate->Product Transmetalation & Reductive Elimination PdComplex LₙPd(II)-Ar'-X PdComplex->Product BoronicAcid2 Ar-B(OH)₂ Byproduct Ar-H (Byproduct) BoronicAcid2->Byproduct C-B Bond Cleavage ProtonSource Proton Source (H₂O, ROH) ProtonSource->Byproduct

Caption: Competing reaction pathways for the boronic acid.

Q3: My reaction is sluggish and gives a complex mixture, including what appears to be homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling (dimerization) of the boronic acid to form a biaryl species (Ar-Ar) is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[3]

Causality & Explanation: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[3] This not only consumes your valuable nucleophile but also complicates purification.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly deoxygenated before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction.[19]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of residual Pd(II) at the start of the reaction compared to using a Pd(II) salt that requires in-situ reduction.

  • Control Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.3 equivalents) relative to the limiting aryl halide. Using a large excess can sometimes drive the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q4: What is the best general-purpose solvent for coupling with this compound?

A4: There is no single "best" solvent, as the optimal choice depends on the coupling partner and other conditions.[22] However, a good starting point is a mixture of an ethereal or aromatic solvent with water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O .[3] The water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[12] If protodeboronation is a major issue, switching to an anhydrous polar aprotic solvent like DMF or THF with a soluble base like K₃PO₄ can be effective.[23] The role of the solvent can be complex and may influence selectivity in unexpected ways, so screening is often necessary.[24]

Q5: The tert-butyl group on my boronic acid is very bulky. How does this affect my choice of catalyst and reaction conditions?

A5: The steric hindrance from the tert-butyl group, while not directly on the reacting aryl ring, can influence how the molecule orients itself when approaching the palladium center. This can slow down the transmetalation step. To counteract this, using a catalyst system with bulky ligands is highly recommended.

Expertise & Rationale: Bulky ligands like XPhos , SPhos , or P(t-Bu)₃ promote the reductive elimination step, which is the final, product-forming step in the cycle.[3][25] By accelerating this step, the overall catalytic turnover frequency can be increased, helping to overcome a sluggish transmetalation and improving reaction efficiency.[4] These ligands create a sterically crowded environment around the palladium center that favors the expulsion of the newly formed biaryl product.[26]

Q6: I need to perform this coupling on a large scale. What are the key considerations for a successful scale-up?

A6: Scaling up Suzuki reactions requires careful attention to mass and heat transfer, as well as maintaining an inert atmosphere.

  • Inerting the Reactor: On a larger scale, ensuring the entire reactor volume and headspace are free of oxygen is critical. Purging with nitrogen or argon for an extended period is necessary.[11]

  • Reagent Addition: Sub-surface addition of reagents can be beneficial. For exothermic reactions, controlling the addition rate of one of the reagents is crucial to manage the temperature.

  • Stirring and Mixing: Inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure the mechanical stirring is sufficient to maintain a homogeneous slurry, especially with inorganic bases.

  • Solvent Purity: On a larger scale, solvent impurities can become significant. Traces of peroxides in ethers or other contaminants can poison the catalyst.[27] Use high-purity, degassed solvents.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a flame-dried reaction vial or flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and finely powdered K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[11]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water. Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions for Base-Sensitive Substrates

This protocol is designed to minimize protodeboronation.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound pinacol ester (1.2 mmol), the aryl halide (1.0 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and place it under a high-vacuum line, then backfill with argon. Repeat three times.

  • Solvent and Catalyst Addition: Under a positive flow of argon, add 5 mL of anhydrous, degassed THF. Add the palladium catalyst (e.g., PEPPSI-IPr, 0.02 mmol).[7]

  • Reaction & Workup: Follow steps 4-6 from Protocol 1, using an appropriate reaction temperature (typically 60-80 °C for THF).

Visualizing the Process

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar')(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂PdII(Ar')(Ar) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar'-X (Aryl Halide) ArX->OxAdd Boronate [ArB(OH)₃]⁻ Boronate->Transmetal Base Base + H₂O Base->Boronate BoronicAcid Ar-B(OH)₂ BoronicAcid->Boronate

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.[2]

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckSM Analyze Crude Reaction: Are Starting Materials (SM) Consumed? Start->CheckSM SM_Not_Consumed No: SM Recovered CheckSM->SM_Not_Consumed No SM_Consumed Yes: SM Consumed CheckSM->SM_Consumed Yes Cause_Inactive_Cat Likely Cause: Catalyst Inactivity or Sluggish Oxidative Addition SM_Not_Consumed->Cause_Inactive_Cat Sol_Inactive_Cat Solution: 1. Check inert atmosphere. 2. Switch to more active catalyst (e.g., Buchwald G3, PEPPSI). 3. Increase temperature. Cause_Inactive_Cat->Sol_Inactive_Cat Check_Byproducts Are Major Byproducts Observed? SM_Consumed->Check_Byproducts Protodeboronation Yes: Ar-H from Boronic Acid Check_Byproducts->Protodeboronation Yes Homocoupling Yes: Ar-Ar from Boronic Acid Check_Byproducts->Homocoupling Yes No_Byproducts No: Complex Mixture or Baseline Material Check_Byproducts->No_Byproducts No Cause_Proto Likely Cause: Protodeboronation Protodeboronation->Cause_Proto Sol_Proto Solution: 1. Use milder base (K₃PO₄, CsF). 2. Use boronic ester/MIDA. 3. Run under anhydrous conditions. Cause_Proto->Sol_Proto Cause_Homo Likely Cause: Homocoupling (O₂ present) Homocoupling->Cause_Homo Sol_Homo Solution: 1. Improve degassing procedure. 2. Ensure positive inert gas pressure. Cause_Homo->Sol_Homo Cause_Decomp Likely Cause: Thermal Decomposition No_Byproducts->Cause_Decomp Sol_Decomp Solution: 1. Lower reaction temperature. 2. Screen different solvents. Cause_Decomp->Sol_Decomp

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Preventing protodeboronation of 3-(tert-Butylaminosulphonyl)benzeneboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 3-(tert-Butylaminosulphonyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this electron-deficient arylboronic acid in synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and development.

The primary challenge encountered with this compound, and other electron-deficient arylboronic acids, is its susceptibility to protodeboronation. This undesired side reaction cleaves the C–B bond, replacing it with a C–H bond, leading to the formation of N-tert-butylbenzenesulfonamide as a byproduct. This process consumes your starting material, reduces the yield of your desired product, and complicates purification. This guide will provide in-depth troubleshooting advice, preventative strategies, and detailed protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my this compound particularly susceptible to it?

A1: Protodeboronation is a chemical reaction where a proton source cleaves the carbon-boron bond of a boronic acid, resulting in the corresponding arene.[1] In the case of this compound, this leads to the formation of N-tert-butylbenzenesulfonamide.

The susceptibility of your boronic acid is primarily due to the strong electron-withdrawing nature of the 3-(tert-butylaminosulphonyl) group. This electronic effect increases the Lewis acidity of the boron atom and polarizes the C–B bond, making the ipso-carbon more susceptible to protonation, especially under basic conditions typical for cross-coupling reactions like the Suzuki-Miyaura coupling.[2] For aromatic boronic acids with electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion can also occur under basic conditions.[1]

Q2: What are the primary experimental factors that promote protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Base-Mediated): This is the most significant contributor. Bases, essential for activating the boronic acid in the Suzuki-Miyaura catalytic cycle, also promote the formation of the more reactive boronate species ([ArB(OH)₃]⁻), which is more prone to protodeboronation.[2][3]

  • Presence of Water: Water acts as a proton source for the C–B bond cleavage. While many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, a high concentration of water can be detrimental.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.

  • Prolonged Reaction Times: Longer exposure to reaction conditions provides more opportunity for the boronic acid to decompose.

  • Palladium Catalyst and Ligands: The palladium catalyst itself, particularly certain Pd(II) species, can catalyze protodeboronation. Interestingly, bulky phosphine ligands, often employed to enhance the efficiency of challenging cross-couplings, can paradoxically promote this side reaction.[4]

Q3: I am observing significant amounts of N-tert-butylbenzenesulfonamide in my reaction mixture. What immediate steps can I take to troubleshoot my Suzuki-Miyaura coupling reaction?

A3: If you are facing low yields and significant protodeboronation, consider the following immediate adjustments to your protocol:

  • Choice of Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5] Fluoride sources like CsF or KF can also be effective while being less basic.

  • Reaction Temperature: Lower the reaction temperature. It is a trade-off between the rate of the desired coupling and the undesired protodeboronation. Finding the minimum temperature at which the coupling proceeds at a reasonable rate is key.

  • Solvent System: Minimize the amount of water in your solvent system. Consider using anhydrous solvents if your reaction conditions permit. Degassing solvents thoroughly is also crucial to remove dissolved oxygen, which can lead to other side reactions.

  • Catalyst System: Employ a highly active palladium catalyst and ligand system. A more efficient catalyst will accelerate the desired cross-coupling, making it outcompete the slower protodeboronation reaction.

Below is a troubleshooting flowchart to guide your optimization process.

G start High Protodeboronation Observed base Modify Base: Switch from strong (NaOH, KOH) to weaker bases (K3PO4, K2CO3, Cs2CO3, KF). start->base temp Lower Reaction Temperature: Find the lowest effective temperature (e.g., start at 60-80 °C). base->temp solvent Adjust Solvent System: - Minimize water content. - Use anhydrous solvents. - Ensure thorough degassing. temp->solvent catalyst Optimize Catalyst System: Use a highly active Pd catalyst/ligand to accelerate the desired reaction. solvent->catalyst outcome Improved Yield? catalyst->outcome mida Advanced Strategy: Convert to MIDA boronate for slow release. reassess Re-evaluate Conditions mida->reassess outcome->mida No end Successful Coupling outcome->end Yes

Troubleshooting flowchart for protodeboronation.

Preventative Strategies: The MIDA Boronate Approach

For particularly challenging substrates like this compound, a "slow-release" strategy is often the most effective solution. This involves converting the boronic acid to a more stable derivative that, under the reaction conditions, slowly releases the active boronic acid. This maintains a low steady-state concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition.

N-methyliminodiacetic acid (MIDA) boronates are exceptionally well-suited for this purpose. They are air- and chromatographically-stable crystalline solids that can be easily handled and purified.[6][7][8] Under mild basic conditions (e.g., with K₃PO₄), they hydrolyze to release the boronic acid in a controlled manner.

G cluster_0 Preparation Phase cluster_1 Suzuki-Miyaura Coupling Phase BA 3-(tert-Butylaminosulphonyl) benzeneboronic acid (Unstable) Esterification Esterification BA->Esterification MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->Esterification MIDA_Ester MIDA Boronate (Stable, Crystalline Solid) Esterification->MIDA_Ester Slow_Release Slow Hydrolysis (e.g., K3PO4, H2O) MIDA_Ester->Slow_Release Coupling Pd-Catalyzed Cross-Coupling Slow_Release->Coupling Low concentration of free boronic acid Byproduct Protodeboronation (Minimized) Slow_Release->Byproduct Product Desired Product Coupling->Product

Workflow for using MIDA esters to prevent protodeboronation.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to reduce protodeboronation.

Reagents & Materials:

Reagent/MaterialAmount (Example)Notes
Aryl Bromide1.0 mmol, 1.0 eq.Limiting reagent
This compound1.2 - 1.5 mmol, 1.2-1.5 eq.
Potassium Phosphate (K₃PO₄), anhydrous3.0 mmol, 3.0 eq.Use a mild base
Palladium Catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G3)1-2 mol%Choose a highly active catalyst
Solvent (e.g., 1,4-Dioxane/Water, 10:1)5-10 mLDegas thoroughly

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and anhydrous potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS (see Analytical Protocols section).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

This protocol describes the conversion of the boronic acid to its more stable MIDA boronate ester.[9][10][11]

Reagents & Materials:

Reagent/MaterialAmount (Example)Notes
This compound1.0 mmol, 1.0 eq.
N-Methyliminodiacetic acid (MIDA)1.1 mmol, 1.1 eq.
Dimethyl Sulfoxide (DMSO), anhydrous5 mL
Toluene, anhydrous5 mL

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound, N-methyliminodiacetic acid, toluene, and DMSO.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically several hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude MIDA boronate ester can often be used directly or purified by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Coupling using the MIDA Boronate Ester (Slow-Release)

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.

Reagents & Materials:

Reagent/MaterialAmount (Example)Notes
Aryl Halide1.0 mmol, 1.0 eq.
MIDA Boronate Ester (from Protocol 2)1.1 mmol, 1.1 eq.
Potassium Phosphate (K₃PO₄)3.0 mmol, 3.0 eq.
Palladium Catalyst (e.g., XPhos Pd G2)2 mol%
Solvent (e.g., THF/Water, 10:1)5-10 mLDegas thoroughly

Procedure:

  • Reaction Setup (Glovebox recommended): In a glovebox, add the aryl halide, MIDA boronate ester, K₃PO₄, and palladium catalyst to a reaction vial.

  • Solvent Addition: Add the degassed THF/water solvent mixture.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 70 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. The slow release of the boronic acid may necessitate longer reaction times.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1.

Analytical Protocols for Reaction Monitoring

Accurate monitoring of your reaction is crucial for troubleshooting and optimization. This involves quantifying the starting materials, the desired product, and the protodeboronated byproduct (N-tert-butylbenzenesulfonamide).

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a versatile method for monitoring the reaction progress.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical starting point would be a linear gradient from 5-10% B to 95% B over 15-20 minutes.

  • Detection: UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, and filter through a 0.22 or 0.45 µm syringe filter before injection.[12]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying the volatile protodeboronated byproduct, N-tert-butylbenzenesulfonamide. The boronic acid and its MIDA ester are generally not volatile enough for direct GC-MS analysis but may be analyzed after derivatization.

  • Sample Preparation: A simple liquid-liquid extraction of an aliquot of the reaction mixture (e.g., with dichloromethane or ethyl acetate) can isolate the organic components.[13]

  • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.

  • Temperature Program: A ramp from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 280-300 °C) will elute the components.

  • MS Detection: Use electron ionization (EI) and scan a full mass range to identify the components. For quantification, selected ion monitoring (SIM) of characteristic fragments of the product and byproduct will provide higher sensitivity and accuracy.[14]

3. ¹H NMR Spectroscopy

¹H NMR can provide a snapshot of the reaction mixture composition. By integrating characteristic peaks of the starting materials, product, and byproduct, a relative ratio can be determined. An internal standard can be added for quantitative analysis.

  • Sample Preparation: Take an aliquot of the reaction mixture, evaporate the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Identify unique, well-resolved signals for each component. For example, the aromatic protons of the coupled product will have different chemical shifts compared to the starting materials and the N-tert-butylbenzenesulfonamide byproduct.

By implementing these strategies and protocols, you can effectively mitigate the challenge of protodeboronation and achieve higher yields and purity in your cross-coupling reactions involving this compound.

References

Technical Support Center: Purification of Crude 3-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(tert-butylaminosulphonyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and may encounter challenges in achieving the desired purity. As a key building block in medicinal chemistry, particularly for the synthesis of various therapeutic agents, the purity of this boronic acid is paramount for the success of subsequent synthetic steps and the integrity of final products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate the common pitfalls associated with the purification of this specific sulfonamide-containing boronic acid.

I. Overview of Purification Challenges

This compound presents a unique set of purification challenges due to its molecular structure. The presence of both a Lewis acidic boronic acid group and a sulfonamide moiety imparts a degree of polarity that can complicate standard purification techniques. Furthermore, like many boronic acids, it is susceptible to dehydration to form a cyclic anhydride known as a boroxine, which can further complicate purification and analysis.[1]

Common impurities may include starting materials from the synthesis, homo-coupled byproducts, and the aforementioned boroxine. The key to successful purification lies in understanding the chemical behavior of both the target compound and its likely impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?

Answer: This is a common issue with boronic acids that are not sufficiently pure. The presence of impurities can inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Trituration: Before attempting a full recrystallization, try triturating the crude material. This involves stirring the crude product as a slurry in a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble. For a compound with the polarity of this compound, you might try solvents like diethyl ether, hexane, or a mixture of ethyl acetate and hexane.[2][3] The goal is to wash away the more soluble impurities, which may then allow your product to solidify.

  • Solvent Screening for Recrystallization: If trituration fails, a systematic approach to finding a suitable recrystallization solvent is necessary. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Given the compound's structure, consider solvent systems such as:

    • Water (if the compound shows sufficient solubility at elevated temperatures)[4]

    • Ethyl acetate/Hexane[2][3]

    • Acetone/Hexane[3]

    • Toluene[5]

    A small-scale parallel screening of different solvents is highly recommended.

  • "Salting Out" with an Anti-Solvent: If you can dissolve your crude product in a good solvent (e.g., ethyl acetate, acetone), you can try to induce crystallization by slowly adding an "anti-solvent" in which your product is insoluble (e.g., hexane, heptane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can often yield crystals.

Q2: I'm seeing multiple spots on my TLC and streaking when I try to run a silica gel column. How can I improve my chromatographic purification?

Answer: Boronic acids are notoriously difficult to purify by standard silica gel chromatography.[2][3][6] The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to streaking, poor separation, and even decomposition.[6]

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent can help to suppress the ionization of the silanol groups and reduce the strong interaction with your boronic acid.[2] This often leads to better peak shapes and improved separation.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases:

    • Reverse-Phase (C18) Chromatography: This is often a better choice for polar compounds like boronic acids.[3][7] Typical mobile phases are mixtures of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium acetate.[7][8]

    • Neutral or Basic Alumina: For compounds that are sensitive to acidic conditions, neutral or basic alumina can be a good alternative to silica gel.[2]

  • Boronic Acid Pinacol (Bpin) Ester Formation: A very effective strategy is to convert the boronic acid to its more stable and less polar pinacol ester derivative.[1][3][6] Boronic esters are generally much more amenable to silica gel chromatography.[1][6] After purification of the ester, the free boronic acid can be regenerated by hydrolysis.

Q3: My NMR spectrum shows a complex mixture, and I suspect boroxine formation. How can I confirm this and purify my compound away from its boroxine?

Answer: The formation of a trimeric boroxine is a common equilibrium for boronic acids, especially in aprotic solvents or upon removal of water.[1] This can complicate NMR interpretation as you will have signals for both the boronic acid and the boroxine.

Troubleshooting Steps:

  • NMR Analysis: To confirm the presence of a boroxine, you can try acquiring the NMR spectrum in a solvent system that will shift the equilibrium. For example, adding a small amount of D₂O to your DMSO-d₆ or CDCl₃ NMR sample can help to hydrolyze the boroxine back to the monomeric boronic acid, simplifying the spectrum.

  • Purification via Acid-Base Extraction: This is a highly effective method for separating boronic acids from non-acidic impurities and can also help to break up boroxines.[2][3][9][10] The general principle is to exploit the acidic nature of the boronic acid group.

    • Workflow:

      • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

      • Extract the organic layer with an aqueous base (e.g., 1M NaOH or 1M Na₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt and move into the aqueous layer.[9][10][11]

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the boronate salt, causing the pure boronic acid to precipitate out of the solution or allow for its extraction back into an organic solvent.[10][11]

Q4: I'm concerned about the stability of my purified this compound during storage. What are the best practices?

Answer: Boronic acids can be sensitive to heat, light, and oxidative conditions.[1] Proper storage is crucial to maintain purity over time.

Best Practices:

  • Store under an inert atmosphere: If possible, store the compound under nitrogen or argon to prevent oxidation.

  • Keep it dry: Moisture can promote the formation of boroxines. Storing in a desiccator is recommended.

  • Refrigerate or freeze: Lower temperatures will slow down potential degradation pathways.

  • Protect from light: Store in an amber vial or in a dark location.

  • Consider conversion to a more stable derivative: For long-term storage, converting the boronic acid to its pinacol ester or another stable derivative can be a good strategy.[1]

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from non-acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, shake vigorously for 1-2 minutes, and then allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1 M NaOH solution, combining all aqueous extracts.

  • Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any trapped non-acidic impurities. Discard this organic wash.

  • Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is between 2 and 3 (verify with pH paper). A white precipitate of the pure boronic acid should form.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the acidified aqueous solution with three portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Ethyl Acetate/Hexane

This protocol is suitable if the product is a solid and requires further purification after an initial workup.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Slowly add hexane dropwise at room temperature until the solution becomes persistently cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

IV. Visualization of Workflows

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid trituration Attempt Trituration (e.g., with Ether/Hexane) is_solid->trituration Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gummy) solidifies Does it solidify? trituration->solidifies chromatography_q Purity still insufficient? acid_base->chromatography_q solidifies->acid_base No recrystallize Recrystallize (e.g., EtOAc/Hexane) solidifies->recrystallize Yes recrystallize->chromatography_q pure_product Pure Product chromatography_q->pure_product No chromatography Consider Chromatography (Reverse-Phase or modified Normal Phase) chromatography_q->chromatography Yes chromatography->pure_product bpin_ester Convert to Bpin Ester then Chromatograph chromatography->bpin_ester Alternative bpin_ester->pure_product

Caption: Decision tree for purifying crude this compound.

V. Analytical Methods for Purity Assessment

A summary of common analytical techniques to assess the purity of the final product is provided below.

Technique Principle Typical Application Sensitivity
LC-MS Separation by liquid chromatography followed by mass-based detection.[12]Trace-level quantification of specific boronic acid impurities in complex matrices.[12]ng/mL to pg/mL
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.[12]Routine purity checks and quantification of known impurities with UV chromophores.[12]µg/mL to ng/mL
¹H NMR Nuclear Magnetic Resonance spectroscopy.Structural confirmation and assessment of major impurities. Can detect boroxine formation.~1-5% for routine analysis
Titration Acid-base titration with a standardized base.[13]Assay of the bulk purity of the boronic acid.Can be highly accurate but may be affected by other acidic/basic impurities.

VI. References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--

  • ResearchGate. How to purify boronic acids/boronate esters?. 2

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. 7

  • Reddit. HELP: Purifying boronic acids sucks. 3

  • BenchChem. What are the analytical methods for determining the purity of Boric acid - 10B?. 13

  • American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. 6

  • YouTube. How to Purify Boric Acid (by Recrystallization). 4

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. 1

  • BenchChem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. 12

  • ResearchGate. Can I remove boronic acid using Work up process?. 11

  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. 8

  • Reddit. Trying to remove a boronic acid in a workup. Help!. 9

  • Google Patents. Process for purification of boronic acid and its derivatives. 10

  • Journal of the American Chemical Society. Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. 5

References

Technical Support Center: Catalyst Selection for Efficient Coupling with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing cross-coupling reactions involving electron-deficient boronic acids. The unique electronic properties of these substrates present specific challenges, primarily related to slow transmetalation and a higher propensity for side reactions like protodeboronation. This resource offers field-proven insights and solutions to navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic perspective to provide a foundational understanding for effective troubleshooting.

Issue 1: Low to No Product Yield with an Electron-Deficient Boronic Acid

This is the most frequent challenge. When a Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid fails or provides a low yield, a systematic evaluation of the reaction components and conditions is crucial.

Initial Checks:

  • Reagent Integrity : Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1] Electron-deficient arylboronic acids are particularly susceptible to a major side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]

  • Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1][3] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen.

  • Solvent and Base Purity : Always use anhydrous and thoroughly degassed solvents.[1] Oxygen dissolved in the solvent is a common cause of catalyst deactivation. Ensure the base is of high purity.

Core Problem & Advanced Solutions:

The primary mechanistic hurdle with electron-deficient boronic acids is a slow transmetalation step .[3][4] The electron-withdrawing groups reduce the nucleophilicity of the organic group on the boron atom, hindering its transfer to the palladium center.[4]

Solution 1: Enhance Transmetalation with Stronger Bases

  • Rationale : The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex. For electron-deficient systems, a stronger base is often required to facilitate this activation and accelerate the transmetalation step.[3][5]

  • Recommendation : Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[3][6]

Solution 2: Employ Electron-Rich, Bulky Ligands

  • Rationale : The choice of ligand is paramount. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for promoting challenging couplings.[3][7] These ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, and their steric bulk promotes the final reductive elimination step to release the product.[3][8]

  • Recommended Ligands :

    • Buchwald-type biarylphosphine ligands : SPhos, XPhos, and RuPhos are highly effective for these challenging substrates.[3]

    • Bulky trialkylphosphines : P(t-Bu)₃ and PCy₃ are also excellent choices.[5][9]

Solution 3: Increase Reaction Temperature

  • Rationale : To overcome the higher activation energy associated with the slow transmetalation step, increasing the reaction temperature is often effective.[3]

  • Recommendation : Use higher-boiling point solvents like toluene, 1,4-dioxane, or DMF to safely reach temperatures between 80-110 °C.[3]

Solution 4: Utilize Modern Precatalysts

  • Rationale : Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for efficient and reliable generation of the active Pd(0) catalytic species.[3] This can be more effective than in situ reduction of Pd(II) sources like Pd(OAc)₂.[3]

Issue 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation is a competitive side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material and reducing the yield.[2] This is particularly problematic with electron-deficient and heteroaromatic boronic acids, especially under basic aqueous conditions.[2][10]

dot

Protodeboronation ArBOH2 Ar-B(OH)₂ ArH Ar-H (Undesired Product) ArBOH2->ArH Protodeboronation Coupling Desired Cross-Coupling ArBOH2->Coupling H_source H⁺ Source (e.g., H₂O)

Caption: Competing pathways for the boronic acid.

Solution 1: Use a More Stable Boron Reagent

  • Rationale : Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Recommendations :

    • Pinacol esters (Bpin) : Generally more stable and can be isolated via column chromatography.[11][12]

    • MIDA boronates : Offer exceptional stability and are often used for sensitive substrates.[1]

    • Aryltrifluoroborates (BF₃K) : Known for their robustness and reduced susceptibility to protodeboronation.[7]

Solution 2: Modify Reaction Conditions

  • Rationale : The rate of protodeboronation is highly dependent on the reaction conditions.[2]

  • Recommendations :

    • Anhydrous Conditions : Minimizing water can significantly reduce protodeboronation, as water is often the proton source.[1] Consider using anhydrous solvents and bases.

    • Weaker Base/Careful pH control : Since protodeboronation can be base-promoted, sometimes a less aggressive base or buffered conditions can help.[10] However, this must be balanced with the need for sufficient base to promote transmetalation.

    • Shorter Reaction Times : Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to destabilizing conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient boronic acids so challenging to use in Suzuki-Miyaura coupling?

A1: The primary reason lies in their electronic nature. The electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the carbon atom attached to boron.[4] This makes the crucial transmetalation step in the catalytic cycle significantly slower than with electron-rich or electron-neutral boronic acids.[3][4] This sluggishness not only requires more forcing conditions (stronger bases, higher temperatures) but also gives more time for competing side reactions, like protodeboronation, to occur.[4]

Q2: My coupling partner is an electron-rich aryl halide. Does this make the reaction with an electron-deficient boronic acid even harder?

A2: Yes, this can create a challenging combination. The oxidative addition step is generally slower for electron-rich aryl halides.[8] When you pair a slow oxidative addition (due to the electron-rich halide) with a slow transmetalation (due to the electron-deficient boronic acid), the overall catalytic cycle can become very inefficient. In such cases, the choice of a highly active catalyst system, particularly one with a very electron-rich and bulky ligand (like XPhos or RuPhos), is critical to accelerate both of these slow steps.[3]

Q3: Is it better to use a boronic acid or a boronic ester (like a pinacol ester)?

A3: It depends on the specific substrate and challenges.

  • Boronic acids are generally more reactive (less sterically hindered and more Lewis acidic) than their corresponding esters, which can be an advantage.[13] However, they are also less stable and more prone to decomposition and protodeboronation.[13]

  • Boronic esters (e.g., pinacol esters) are significantly more stable, easier to handle and purify, and less susceptible to protodeboronation.[11][12] The trade-off is that they can be less reactive, sometimes requiring more forcing conditions to achieve the same reaction rate as the corresponding acid. For particularly sensitive electron-deficient substrates, the enhanced stability of the ester often outweighs the potential decrease in reactivity, making it the superior choice.[14]

Q4: Can I use Nickel catalysts for coupling with electron-deficient boronic acids?

A4: Yes, nickel catalysts are a powerful alternative to palladium, especially for challenging substrates. Ni(0) complexes can be very effective for coupling with less reactive electrophiles like aryl arenesulfonates.[4] Studies have shown that with a Ni(0)/PCy₃ system, electron-poor arylboronic acids can be excellent coupling partners, sometimes even reacting faster than electron-rich ones under specific non-aqueous conditions.[4] This provides a valuable alternative if palladium systems are not yielding the desired results.

Q5: What is the "2-pyridyl problem" and how does it relate to electron-deficient systems?

A5: The "2-pyridyl problem" refers to the difficulty in using 2-pyridylboronic acids in Suzuki couplings. The nitrogen atom at the 2-position is Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[15] This issue is often compounded in electron-deficient heteroaromatic systems. Strategies to overcome this include using more stable boron reagents (like MIDA boronates or trifluoroborates), or employing specialized ligands and conditions.[16] Copper(I) salts have also been shown to facilitate these notoriously difficult couplings.[17]

Data Summary & Catalyst System Selection

The selection of the catalyst system is critical. The following table summarizes recommended starting points for coupling electron-deficient boronic acids.

ChallengeRecommended Catalyst SystemBaseSolventTemperature (°C)Rationale
General Starting Point Pd₂(dba)₃ / SPhos or XPhos (2-4 mol%)K₃PO₄1,4-Dioxane/H₂O or Toluene80-110A robust, general system for challenging couplings. Bulky, electron-rich ligands accelerate key steps.[3][15]
Severe Protodeboronation XPhos Pd G3 (1-2 mol%)K₃PO₄Toluene (anhydrous)100Precatalyst ensures efficient generation of Pd(0). Anhydrous conditions minimize protodeboronation.[3]
Coupling with Aryl Chlorides Pd(OAc)₂ / PCy₃ (2-4 mol%)K₃PO₄1,4-Dioxane100Bulky, electron-rich phosphines are effective for the challenging oxidative addition to aryl chlorides.[9]
Base-Sensitive Substrates Pd(PAd₃)₂(Base-Free)THFRoom TempA specialized "cationic" pathway can be used for acutely base-sensitive boronic acids.[18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol is a starting point and should be optimized for specific substrates.

dot

protocol_workflow prep prep reagents reagents reaction reaction workup workup purify purify start Start: Prepare Reaction Vessel vessel_prep 1. Flame-dry vessel under vacuum. Backfill with Argon/N₂. start->vessel_prep add_solids 2. Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand. vessel_prep->add_solids inert_cycle 3. Evacuate and backfill with inert gas (3x). add_solids->inert_cycle add_solvent 4. Add degassed solvent via syringe. inert_cycle->add_solvent run_reaction 5. Heat to desired temperature with vigorous stirring. add_solvent->run_reaction monitor 6. Monitor progress by TLC/LC-MS. run_reaction->monitor quench 7. Cool to RT, dilute with EtOAc, wash with H₂O/Brine. monitor->quench dry_concentrate 8. Dry organic layer (Na₂SO₄), filter, and concentrate. quench->dry_concentrate purification 9. Purify by flash column chromatography. dry_concentrate->purification end End: Isolate Pure Product purification->end

Caption: Step-by-step experimental workflow.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane, to achieve 0.1-0.2 M concentration)

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid/ester, and base.[3]

  • Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition : Add the degassed solvent via syringe.[6] If the aryl halide is a liquid, add it via syringe at this stage.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[3]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[3]

References

Addressing batch-to-batch variability of 3-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 221290-14-8). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of this critical reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and success of your experiments.

Introduction: The Challenge of Consistency

This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in complex molecules.[1][2] However, like many boronic acids, its inherent chemical nature can lead to batch-to-batch variability, manifesting as inconsistent reaction yields, unexpected side products, or complete reaction failure. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower yields in our Suzuki-Miyaura coupling reaction with a new batch of this compound. What are the likely causes?

A1: Reduced yields with a new batch of this reagent can often be attributed to several factors related to its purity and stability. The primary culprits are typically:

  • Presence of Boroxine: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[3][4] While the formation of boroxine is reversible, its presence can alter the stoichiometry of your reaction and impact the kinetics of the catalytic cycle.[4]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive in the desired coupling reaction. This can be exacerbated by strong bases and the presence of water.

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the boronic acid, resulting in the formation of the corresponding phenol and boric acid.[5][6] This not only consumes the active reagent but can also introduce impurities that may interfere with the catalysis.

  • Process-Related Impurities: The synthetic route to this compound can introduce impurities that may inhibit the palladium catalyst or participate in competing side reactions.

Q2: What are the key indicators of a degraded or impure batch of this compound?

A2: Visual inspection and analytical characterization are crucial for assessing the quality of your boronic acid. Key indicators include:

  • Physical Appearance: High-purity boronic acids are typically white, crystalline solids. Any discoloration (e.g., yellowing or browning) may suggest the presence of oxidative impurities or residual starting materials.

  • Incomplete Dissolution: Difficulty in dissolving the boronic acid in the reaction solvent, compared to a previously well-performing batch, could indicate the presence of insoluble impurities or polymeric byproducts.

  • Analytical Data Discrepancies: A comparison of the Certificate of Analysis (CoA) between batches is a critical first step.[7] Pay close attention to the purity assay (e.g., by HPLC or NMR) and the specified impurity profile. If you have the capability, in-house analytical testing is highly recommended to verify the CoA and to test for specific degradation products.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: Proper storage and handling are paramount to maintaining the integrity of your boronic acid. Follow these guidelines:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[8] An inert atmosphere (e.g., under argon or nitrogen) is highly recommended to prevent oxidation and hydrolysis.

  • Handling: Minimize exposure to atmospheric moisture and oxygen.[9] Weigh out the required amount quickly and reseal the container promptly. For sensitive reactions, it is best to handle the reagent in a glovebox.

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination with other reagents, especially strong oxidizing agents or bases.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving issues related to the batch-to-batch variability of this compound.

Logical Workflow for Troubleshooting Batch Variability

G cluster_analysis Initial Assessment cluster_investigation In-depth Investigation cluster_resolution Resolution and Prevention A Inconsistent Experimental Results (e.g., low yield, new impurities) B Review Certificate of Analysis (CoA) for new vs. old batch A->B Check for obvious discrepancies D Side-by-Side Reaction Comparison (new vs. old batch) A->D Direct performance comparison C Perform Comparative Analytical Testing (HPLC, NMR) B->C Verify purity and impurity profile E Hypothesize Root Cause C->E Correlate analytical data with experimental results D->C Analyze reaction outcomes F Implement Corrective Actions E->F Address specific issue (e.g., purification, reaction modification) G Document Findings and Establish In-house QC F->G Prevent future occurrences

Caption: A systematic workflow for troubleshooting batch-to-batch variability.

Identifying Potential Impurities

The synthesis of this compound typically proceeds via a multi-step route. A plausible pathway involves the reaction of 3-bromobenzenesulfonyl chloride with tert-butylamine to form N-tert-butyl-3-bromobenzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation. This process can introduce several potential impurities:

Impurity Potential Source Impact on Reaction
N-tert-butyl-3-bromobenzenesulfonamide Incomplete lithiation-borylationCan undergo Suzuki coupling itself, leading to undesired byproducts.
N-tert-butylbenzenesulfonamide Protodeboronation during synthesis or storageInert in Suzuki coupling, leading to lower yields.
Boroxine Dehydration of the boronic acidAffects stoichiometry and reaction kinetics.
3,3'-bis(tert-butylaminosulphonyl)biphenyl Homocoupling of the starting material or productDifficult to separate from the desired product.
Residual Palladium Carryover from the synthesis of precursorsCan affect the catalytic activity in subsequent steps.[5][9]
Experimental Protocols for Quality Control and Troubleshooting

This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required for your specific instrumentation.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector and preferably a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and/or MS in electrospray ionization (ESI) mode.

  • Sample Preparation:

    • Accurately weigh and dissolve the boronic acid sample in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample and the standard solution.

    • Compare the chromatograms of the different batches, paying attention to the main peak area (purity) and the presence of any new or significantly larger impurity peaks. Use the MS data to identify the likely structures of the impurities based on their mass-to-charge ratio.

¹H NMR is a powerful tool for confirming the structure of the desired compound and identifying certain impurities.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic protons of the boronic acid are typically observable.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm Structure: Verify the expected chemical shifts and integration values for the aromatic and tert-butyl protons of this compound.

    • Identify Impurities: Look for unexpected signals. For example, the presence of N-tert-butyl-3-bromobenzenesulfonamide would show a different aromatic splitting pattern. The presence of boroxine may lead to broader peaks or a downfield shift of the B(OH)₂ protons. The tert-butyl signal can be a sensitive probe for the local chemical environment.[10]

Troubleshooting Common Experimental Issues

G cluster_reagents Reagent Assessment cluster_conditions Condition Optimization cluster_strategy Alternative Strategy A Low/No Yield B Check Reagent Quality: - Boronic Acid (HPLC, NMR) - Aryl Halide - Catalyst/Ligand - Base A->B Rule out reagent issues first C Optimize Reaction Conditions: - Degassing (remove O₂) - Anhydrous Solvents - Base Strength - Temperature B->C If reagents are good E Successful Coupling B->E Problem Solved D Consider Boronic Acid Derivatization: - Convert to Pinacol Ester - Form Diethanolamine Adduct C->D If optimization fails C->E Problem Solved D->E Problem Solved

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Purity of Boronic Acid: As discussed, this is a primary suspect. Analyze the current batch and compare it to a previous, successful batch using the analytical protocols above.

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Consider using a fresh batch or a more robust pre-catalyst.[9]

  • Oxygen Contamination: The presence of oxygen can lead to homocoupling of the boronic acid and decomposition of the catalyst.[11] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere.

  • Base and Solvent Choice: The base and solvent system is critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials. Ensure the base is finely powdered and dry for anhydrous reactions.

  • Cause: This is often due to the presence of oxygen or an inefficient palladium catalyst. The Pd(0) catalyst can be oxidized to Pd(II), which can then promote the homocoupling of the boronic acid.[11]

  • Solution:

    • Improve Degassing: Use a robust degassing method such as freeze-pump-thaw cycles for your solvent.

    • Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species.

    • Optimize Reaction Conditions: Lowering the reaction temperature or using a different ligand can sometimes suppress homocoupling.

References

Validation & Comparative

A Comparative Guide to Boronic Acids in Catalysis: Spotlight on 3-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, boronic acids have emerged as indispensable reagents, particularly for their pivotal role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, stands as a testament to the power of boronic acids in constructing carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of 3-(tert-Butylaminosulphonyl)benzeneboronic acid and other commonly employed boronic acids, offering insights into their catalytic performance, synthesis, and practical applications for researchers, scientists, and drug development professionals.

Introduction to Boronic Acids in Catalysis

Boronic acids, characterized by a C-B bond with two hydroxyl groups attached to the boron atom, are valued for their stability, low toxicity, and high functional group tolerance.[1] Their utility primarily stems from their ability to undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura catalytic cycle, enabling the formation of a new C-C bond between an organic halide and the organic group of the boronic acid. The electronic and steric properties of the substituents on the boronic acid play a crucial role in the efficiency of the catalytic process, influencing reaction rates and yields.

Featured Boronic Acid: this compound

Structure and Properties:

This compound is a white crystalline solid with the molecular formula C₁₀H₁₆BNO₄S. The presence of the electron-withdrawing tert-butylaminosulphonyl group at the meta position of the phenyl ring significantly influences its electronic properties and, consequently, its reactivity in catalytic cycles.

Synthesis Overview:

Comparative Analysis of Catalytic Performance

A direct head-to-head comparative study of this compound against other boronic acids under identical Suzuki-Miyaura reaction conditions is not extensively documented in publicly available literature. However, by compiling and analyzing data from various studies that utilize standardized protocols, we can draw meaningful comparisons regarding their catalytic efficacy. The following sections compare the performance of this compound with three other widely used boronic acids: Phenylboronic Acid, 4-Methoxyphenylboronic Acid, and 2-Carboxyphenylboronic Acid.

The electronic nature of the substituent on the phenyl ring of the boronic acid is a key determinant of its reactivity. Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic fragment, often leading to faster transmetalation and higher reaction yields.[3] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

Table 1: Comparative Performance of Selected Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidSubstituent EffectTypical Yield Range (%)Key Characteristics
This compound Electron-withdrawingData not available for direct comparisonThe sulfonamide group may influence solubility and coordination to the catalyst.
Phenylboronic Acid Neutral70-98%[4][5]A benchmark for Suzuki-Miyaura reactions; widely available and extensively studied.
4-Methoxyphenylboronic Acid Electron-donating85-95%[6]Generally exhibits high reactivity and provides good to excellent yields.
2-Carboxyphenylboronic Acid Electron-withdrawingVariableThe ortho-carboxy group can participate in the reaction, influencing the mechanism and outcome.[7]

Note: The yield ranges are compiled from various sources and may not represent a direct comparison under identical conditions.

Phenylboronic Acid: The Benchmark

Phenylboronic acid is the simplest arylboronic acid and serves as a standard for comparison in many Suzuki-Miyaura coupling reactions. Its lack of substituents provides a baseline for understanding the electronic and steric effects of other functional groups. Numerous studies have demonstrated its robust performance with a wide range of aryl halides, consistently delivering high yields.[8]

4-Methoxyphenylboronic Acid: The Electron-Rich Performer

The methoxy group at the para-position of 4-methoxyphenylboronic acid is a strong electron-donating group. This electronic enrichment enhances the nucleophilicity of the aryl group, often leading to faster reaction rates and higher yields compared to phenylboronic acid under similar conditions.[6]

2-Carboxyphenylboronic Acid: A Case of Intramolecular Effects

The ortho-carboxy group in 2-carboxyphenylboronic acid introduces an interesting dynamic. While it is an electron-withdrawing group, its proximity to the boronic acid moiety can lead to intramolecular interactions that may influence the catalytic cycle. In some cases, it can act as an internal base or ligand, affecting the catalyst's activity and selectivity.[7]

This compound: An Electron-Deficient Contender

The tert-butylaminosulphonyl group is strongly electron-withdrawing. Based on general trends, this would be expected to decrease the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura reaction.[5] However, the sulfonamide moiety could also potentially coordinate with the palladium catalyst, which might influence the reaction in a more complex manner. Further experimental data is required to fully elucidate its catalytic performance relative to other boronic acids.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for a standard Suzuki-Miyaura cross-coupling reaction and the synthesis of a representative boronic acid.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Phenylboronic Acid

This protocol describes a common method for the synthesis of phenylboronic acid.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Triisopropyl borate

  • Aqueous HCl

Procedure:

  • Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add triisopropyl borate to the Grignard solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding aqueous HCl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude phenylboronic acid can be purified by recrystallization.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[9]

Conclusion and Future Outlook

This compound represents a potentially valuable reagent in the vast toolkit of boronic acids available to synthetic chemists. Its strong electron-withdrawing nature suggests a different reactivity profile compared to more common electron-rich or neutral boronic acids. While direct comparative data on its catalytic performance is currently limited, the principles outlined in this guide provide a solid framework for its evaluation and application.

Future research should focus on systematic comparative studies to quantify the catalytic efficiency of this compound and other functionalized boronic acids under standardized conditions. Such data will be invaluable for researchers in selecting the optimal boronic acid for their specific synthetic targets, ultimately accelerating the discovery and development of new molecules with significant applications in medicine and materials science.

References

Comparative Guide for Purity Validation of Synthesized 3-(tert-Butylaminosulphonyl)benzeneboronic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boronic Acid Intermediates

3-(tert-Butylaminosulphonyl)benzeneboronic acid is a vital building block in contemporary medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical molecules. Its precise structure, featuring a benzene ring functionalized with both a boronic acid and a bulky tert-butylaminosulphonyl group, allows for the creation of targeted carbon-carbon bonds. The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and, ultimately, patient safety.

This guide provides a comprehensive framework for validating the purity of synthesized this compound, establishing High-Performance Liquid Chromatography (HPLC) as the benchmark methodology. We will explore the unique analytical challenges posed by boronic acids, present a detailed and validated Reverse-Phase HPLC (RP-HPLC) protocol, and compare its performance against other analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and scientifically sound approach to purity verification.

The Analytical Challenge: Unraveling the Complexities of Boronic Acids

Analyzing boronic acids presents distinct challenges that must be addressed to ensure data integrity:

  • Formation of Boroxines: A primary analytical hurdle is the propensity of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines[1][2][3]. This equilibrium, illustrated below, means that a pure sample of the boronic acid can appear as two distinct peaks in a chromatogram if conditions are not optimized, leading to an erroneous purity assessment. The equilibrium is influenced by solvent, temperature, and the presence of water[2][3][4].

  • On-Column Stability: The aqueous and often acidic mobile phases used in RP-HPLC can promote the hydrolysis of related impurities (like pinacol esters) back to the parent boronic acid, or drive the boroxine-boronic acid equilibrium, complicating quantification[5][6][7].

  • Polarity and Retention: Boronic acids can be quite polar, making them challenging to retain on standard C18 reversed-phase columns, especially when using highly aqueous mobile phases[6].

Boronic Acid-Boroxine Equilibrium

The reversible dehydration of three molecules of this compound to its corresponding boroxine is a critical consideration for method development.

G cluster_0 3x Boronic Acid Monomer cluster_1 1x Boroxine Trimer cluster_2 3x Water BA 3-(tert-Butylaminosulphonyl) benzeneboronic acid (R-B(OH)₂) BX Boroxine ((RBO)₃) BA->BX -3 H₂O (Dehydration) BX->BA +3 H₂O (Hydrolysis) H2O Water (H₂O)

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

HPLC as the Gold Standard: A Comparative Overview

While several techniques can provide structural or elemental information, HPLC, particularly RP-HPLC with UV detection, offers the most effective combination of resolution, sensitivity, and quantitative accuracy for purity determination of this compound.

TechniquePrincipleAdvantages for Purity AnalysisLimitations for this Application
RP-HPLC (UV) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution of analyte from impurities; excellent quantitation and reproducibility; established validation protocols (ICH).Potential for on-column degradation; boroxine equilibrium can complicate analysis if method is not optimized.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides definitive structural confirmation; can quantify major components without a reference standard (qNMR).Lower sensitivity for trace impurities; complex spectra for mixtures; boroxine equilibrium can broaden peaks.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.High sensitivity and specificity; excellent for impurity identification when coupled with HPLC (LC-MS).Poor quantitative reproducibility without stable isotope standards; ion suppression effects can be significant.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase.High efficiency for volatile compounds.Not suitable for non-volatile, thermally labile compounds like boronic acids; derivatization would be required.

Based on this comparison, RP-HPLC is the superior choice for routine quality control and purity validation due to its quantitative power and ability to resolve closely related impurities.

Experimental Protocol: A Validated RP-HPLC Method

This section details a robust, step-by-step protocol for the purity analysis of this compound. The method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[8][9][10][11].

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Column: Waters XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent. This column chemistry is designed for enhanced retention of polar compounds in highly aqueous mobile phases.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).

  • Reference Standard: Well-characterized this compound with purity ≥99.5%.

  • Sample: Synthesized batch of this compound.

Chromatographic Conditions

The selection of these parameters is critical to ensuring robust separation and minimizing on-column issues. A low-pH mobile phase helps to suppress the ionization of the boronic acid group, promoting retention and consistent peak shape, while a fast gradient minimizes on-column hydrolysis effects[5][12].

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in Water (v/v)Provides protons to keep the boronic acid in its neutral form, enhancing retention and peak symmetry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier for elution. The acid maintains pH consistency with Mobile Phase A.
Gradient 5% to 95% B over 10 minutesProvides a broad polarity window to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CProvides consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 220 nmWavelength at which the benzene ring exhibits strong absorbance, ensuring high sensitivity.
Injection Volume 5 µLSmall volume to prevent peak overload and distortion.
Diluent Acetonitrile:Water (50:50, v/v)Solubilizes the analyte while being compatible with the initial mobile phase conditions.
Preparation of Solutions
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[10]. The workflow should follow ICH Q2(R1) guidelines[8][9].

G start Method Development & Optimization sst System Suitability Testing (SST) (Tailing, Resolution, %RSD) start->sst sst->start Fail spec Specificity (Peak Purity, Forced Degradation) sst->spec Pass lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq rob Robustness (Flow, Temp, pH) loq->rob end Validated Method rob->end

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step required by regulatory bodies[13][14]. A series of replicate injections (n=6) of the Working Standard (0.1 mg/mL) are performed.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration[15].
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system[15].
Data Analysis and Purity Calculation

Purity is determined using an area percent normalization method. This assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate assessment, especially if impurity standards are available, a method using Relative Response Factors (RRFs) should be employed.

Interpreting the Results: A Self-Validating System

A successful validation will yield data that confirms the method's reliability. Below is a table summarizing typical acceptance criteria for the validation parameters.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the retention time of the main peak from blanks or placebos. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) To show the precision of the method over a short interval with the same operator and equipment.%RSD of results for six independent sample preparations should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To show the method's reliability with respect to deliberate variations in parameters.System suitability criteria are met when parameters like flow rate (±10%) and column temperature (±5 °C) are varied.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the purity validation of this compound using Reverse-Phase HPLC. By understanding the inherent challenges of boronic acid analysis and implementing a systematic validation approach according to ICH guidelines, researchers can ensure the generation of reliable, accurate, and defensible data. The detailed RP-HPLC method serves as a robust starting point for routine quality control, enabling confident progression of drug development programs built upon high-quality chemical intermediates.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds prevalent in many pharmaceutical agents. The choice of palladium catalyst is a critical parameter that dictates the success, efficiency, and scalability of this transformation. This is particularly true when dealing with challenging substrates such as 3-(tert-Butylaminosulphonyl)benzeneboronic acid, an electron-deficient and sterically hindered building block.

This guide provides an in-depth, objective comparison of the efficacy of different classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound and its analogs. The insights and data presented herein are synthesized from the literature to provide a rational basis for catalyst selection and reaction optimization.

The Challenge of Coupling Sulfonamide-Containing Boronic Acids

The this compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the sulfonamide group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult. Furthermore, the steric bulk of the tert-butyl group can hinder the approach of the coupling partners to the palladium center. These factors necessitate the use of highly active and robust palladium catalyst systems.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. This is often the rate-limiting step, especially with electron-deficient boronic acids.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

Catalyst ClassCatalyst ExampleLigand TypeKey AdvantagesTypical Performance with Sulfonamide Substrates
Traditional Phosphine Pd(PPh₃)₄Monodentate PhosphineCommercially available, well-established.Moderate to good yields, may require higher temperatures and catalyst loadings.[2]
Ferrocenylphosphine Pd(dppf)Cl₂Bidentate PhosphineRobust, good for a wide range of substrates.Often provides good to excellent yields in biaryl sulfonamide synthesis.[3]
Buchwald Palladacycles XPhos Pd G3Dialkylbiaryl PhosphineHighly active for challenging substrates, including aryl chlorides; low catalyst loadings.[4][5]Excellent yields, tolerant of sterically hindered and electron-deficient partners.[4]
NHC-Based Catalysts PEPPSI-IPrN-Heterocyclic CarbeneAir and moisture stable, highly active, good for sterically demanding couplings.[6][7][8]High efficiency, often with short reaction times, particularly with microwave heating.[6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative, detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions that are adaptable for this compound, based on successful methodologies for similar substrates.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol is adapted from methodologies that have proven effective for challenging Suzuki-Miyaura couplings, including the synthesis of complex biaryl molecules.[4][5]

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, and base in a Schlenk flask. B Add palladacycle precatalyst (e.g., XPhos Pd G3). A->B C Add degassed solvent. B->C D Seal and purge with inert gas. C->D E Heat the reaction mixture with vigorous stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with organic solvent. F->G H Wash with aqueous solution and brine. G->H I Dry organic layer, filter, and concentrate. H->I J Purify by flash chromatography. I->J

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • In a glovebox or under a positive flow of inert gas, add the tBuXPhos Pd G3 precatalyst.

  • Add the degassed 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling using a PEPPSI-IPr Catalyst

This protocol leverages the high activity of NHC-based catalysts and the efficiency of microwave heating, which can significantly reduce reaction times.[6]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

Procedure:

  • In a microwave vial, combine the aryl halide, this compound, PEPPSI-IPr, and potassium carbonate.

  • If conducting a solvent-free reaction, ensure the solids are well-mixed. Alternatively, a minimal amount of a suitable solvent like THF or 1,4-dioxane can be added.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110-150 °C for 10-30 minutes.

  • After cooling, dissolve the reaction mixture in an organic solvent such as ethyl acetate.

  • Proceed with a standard aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base.Use a fresh batch of catalyst and base; Ensure solvents are anhydrous; Consider a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation Presence of water; Prolonged reaction times at high temperatures.Use anhydrous solvents and reagents; Minimize reaction time; Consider using the boronic ester instead of the acid.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; Inefficient transmetalation.Thoroughly degas the reaction mixture; Use a more active catalyst to promote the desired cross-coupling.

Conclusion and Recommendations

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of a sufficiently active palladium catalyst. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems offer significant advantages in terms of efficiency, scope, and reaction conditions.

  • For general-purpose and robust coupling , catalysts based on ferrocenylphosphine ligands, such as Pd(dppf)Cl₂ , represent a reliable choice.[3]

  • For the most challenging substrates, including aryl chlorides, and for achieving high yields with low catalyst loadings , the Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are highly recommended.[4]

  • For rapid synthesis and high-throughput screening , the air- and moisture-stable PEPPSI-IPr catalyst, particularly in combination with microwave heating, offers a powerful and efficient option.[6]

Ultimately, the optimal catalyst will depend on the specific coupling partners, desired reaction scale, and economic considerations. The protocols and comparative data provided in this guide offer a strong foundation for making an informed decision and successfully implementing this important transformation in your research and development endeavors.

References

A Senior Application Scientist's Guide to the Cross-Validated Characterization of 3-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(tert-Butylaminosulphonyl)benzeneboronic acid, a key building block in the synthesis of various therapeutic agents, demands a comprehensive analytical strategy to ensure its identity, purity, and stability. This guide provides an in-depth comparison of orthogonal analytical methods for the characterization of this compound, emphasizing the necessity of cross-validation to establish a robust and reliable analytical control strategy.

The Imperative of a Multi-Pronged Analytical Approach

Relying on a single analytical technique for the characterization of a critical raw material like this compound is a practice fraught with risk. Each analytical method possesses inherent strengths and limitations. A multi-pronged, or orthogonal, approach, where techniques based on different physicochemical principles are employed, provides a more complete and accurate profile of the material. Cross-validation of these methods, as encouraged by regulatory bodies like the International Council for Harmonisation (ICH), ensures that the data generated across different platforms are consistent and reliable[1][2]. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Stability Assessment

HPLC is an indispensable tool for the separation, identification, and quantification of this compound and its potential impurities.[3][4] A well-developed HPLC method can serve as a stability-indicating assay, capable of resolving the main component from its degradation products.

Causality in Method Development

The primary challenge in the HPLC analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium can lead to peak distortion and inaccurate quantification. To mitigate this, the mobile phase composition and pH are critical. An acidic mobile phase helps to suppress the formation of the boronate ion and maintain the equilibrium towards the boronic acid form. The choice of a robust stationary phase, such as a C18 column, provides the necessary hydrophobic interaction for good retention and separation.[6][7]

Experimental Protocol: Stability-Indicating HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: Waters XSelect Premier HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    20 80
    20.1 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Performance Characteristics (Illustrative Data)
ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unequivocal structural information and is a powerful tool for the identification and quantification of this compound. Both ¹H and ¹¹B NMR are particularly informative.

The Power of ¹¹B NMR

While ¹H NMR provides information on the organic framework of the molecule, ¹¹B NMR is highly specific to the boron center.[8][9] The chemical shift and signal shape in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine species.[10][11] This makes it an excellent technique for monitoring the integrity of the boronic acid moiety.

Experimental Protocol: ¹H and ¹¹B NMR
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: DMSO-d₆.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • ¹¹B NMR Parameters:

    • Pulse Program: zgig

    • Number of Scans: 1024

    • Relaxation Delay: 0.5 s

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

Expected ¹H NMR Data
ProtonChemical Shift (ppm)MultiplicityIntegration
Aromatic CH 7.8 - 8.2m4H
B(OH)₂ ~8.0br s2H
NH ~7.5s1H
C(CH₃)₃ 1.2s9H

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

Navigating the Challenges of Boronic Acid MS

Direct analysis of boronic acids by mass spectrometry can be complicated by their tendency to form boroxines and other adducts in the ion source.[12][13] Electrospray ionization (ESI) in negative ion mode is often preferred as it can readily detect the [M-H]⁻ ion.[6][7] Utilizing a method that minimizes in-source reactions is crucial for obtaining a clean and interpretable mass spectrum.

Experimental Protocol: LC-MS
  • LC System: As described in the HPLC section.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psig.

  • Scan Range: m/z 100 - 500.

Expected Mass Spectrum

The primary ion observed for this compound (C₁₀H₁₆BNO₄S, MW: 257.11) in negative ESI mode would be the [M-H]⁻ ion at m/z 256.1.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][15] It serves as an excellent identity test and can be used to detect the presence of key functional groups and monitor for changes in solid-state form.

Key Vibrational Modes

For this compound, characteristic absorption bands for the O-H stretch of the boronic acid, the N-H stretch of the sulfonamide, the S=O stretches, and the B-O stretch are expected.[16][17] The broadness of the O-H stretch can be indicative of hydrogen bonding.

Experimental Protocol: FTIR
  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the solid sample is placed directly on the UATR crystal.

Characteristic FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
O-H Stretch (Boronic Acid) ~3300 (broad)
N-H Stretch (Sulfonamide) ~3250
C-H Stretch (Aromatic) ~3100-3000
C-H Stretch (Aliphatic) ~2960
S=O Stretch (Asymmetric) ~1340
S=O Stretch (Symmetric) ~1160
B-O Stretch ~1350

Cross-Validation Workflow: Ensuring Analytical Concordance

The cross-validation of these orthogonal methods is essential to demonstrate their suitability for the intended purpose and to ensure the consistency of results.[1][18][19] A logical workflow for this process is depicted below.

CrossValidationWorkflow cluster_methods Orthogonal Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) cluster_cross_validation Cross-Validation HPLC HPLC (Purity, Impurities) Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Range Range HPLC->Range LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Comparative_Analysis Comparative Analysis of a Single Batch HPLC->Comparative_Analysis NMR NMR (Structure, Identity) NMR->Specificity NMR->Comparative_Analysis MS MS (Molecular Weight) MS->Specificity MS->Comparative_Analysis FTIR FTIR (Functional Groups, Identity) FTIR->Specificity FTIR->Comparative_Analysis Data_Concordance Data Concordance Assessment Comparative_Analysis->Data_Concordance Reference_Standard Qualified Reference Standard Reference_Standard->HPLC Characterization Reference_Standard->NMR Characterization Reference_Standard->MS Characterization Reference_Standard->FTIR Characterization

Caption: Cross-validation workflow for the analytical characterization of this compound.

This workflow begins with the full characterization of a qualified reference standard using all four orthogonal methods. Each method is then validated for its specific purpose according to ICH Q2(R2) guidelines.[1][20] The cross-validation step involves the analysis of a single batch of the material by all validated methods to ensure that the results are concordant. For instance, the purity value obtained by HPLC should be in agreement with the absence of significant impurity signals in the NMR spectrum.

Conclusion

A robust analytical control strategy for this compound is built upon the foundation of multiple, orthogonal analytical techniques. HPLC, NMR, MS, and FTIR each provide unique and complementary information regarding the identity, purity, and structure of this critical intermediate. The cross-validation of these methods is not merely a regulatory expectation but a scientific necessity to ensure the generation of reliable and consistent data, ultimately safeguarding the quality of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Assessing 3-(tert-Butylaminosulphonyl)benzeneboronic Acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reagent Bottle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, boronic acids are indispensable building blocks for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a primary application for these versatile reagents.[1][2][3] 3-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 221290-14-8) is a compound of interest, integrating the synthetically useful boronic acid moiety with a sulfonamide group—a common pharmacophore. However, the success of any cross-coupling reaction does not hinge solely on the choice of catalyst or coupling partners; it is profoundly influenced by the reaction medium.[4][5][6][7]

The solvent is not a passive bystander. It governs the solubility of reagents, influences catalyst stability and activity, modulates the efficacy of the base, and can even alter the reaction mechanism and selectivity.[4][8][9][10] This guide moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide you, my fellow researchers, with a logical framework and robust experimental designs to objectively assess the performance of this compound across various solvent systems. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Physicochemical Profile and Solubility Considerations

Before designing any reaction, understanding the physical properties of the key reagent is paramount.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 221290-14-8 [11][12]
Molecular Formula C₁₀H₁₆BNO₄S [11][12]
Molecular Weight 257.11 g/mol [11][12]
Melting Point 120-124 °C [13][14]

| Appearance | White to off-white solid |[15] |

Expert Insight: The first critical step in any project involving a novel reagent is to establish its solubility profile. This is not a trivial pursuit; poor solubility is a common cause of failed or irreproducible reactions. A qualitative assessment is often sufficient to select candidate solvents for screening. A detailed protocol for this determination is provided in Section 4.1.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand how a solvent impacts performance, we must first appreciate its role within the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][19]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reagents R¹-X (Aryl Halide) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent Causality in the Catalytic Cycle:

  • Oxidative Addition: The polarity of the solvent can influence the rate of this step. More polar solvents can stabilize the polar transition state, potentially accelerating the reaction.[9][10]

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent system. The base (e.g., K₂CO₃, K₃PO₄) must activate the boronic acid to form a more nucleophilic boronate species.[20][21] The solvent must dissolve not only the boronic acid but also have some capacity to dissolve the inorganic base. This is why biphasic systems, such as 1,4-dioxane/water or THF/water, are commonly employed; the water phase dissolves the base and facilitates boronate formation, while the organic phase dissolves the aryl halide and the palladium catalyst.[3][22]

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be affected by the solvent's coordinating ability. Strongly coordinating solvents might compete for sites on the palladium complex, potentially inhibiting this step.[4]

A Framework for Comparative Performance Assessment

To objectively compare performance, we must standardize the reaction conditions as much as possible, leaving the solvent system as the primary variable.

Model Reaction: We will use the coupling of this compound with a standard aryl bromide, such as 4-bromoanisole, as our model system. This reaction is representative of typical synthetic applications.

Selection of Solvent Systems for Screening: The chosen solvents should cover a range of properties (polarity, proticity, coordinating ability) to provide a comprehensive picture of performance.

  • 1,4-Dioxane / H₂O (4:1): A "gold standard" biphasic system, excellent for dissolving both organic substrates and inorganic bases.[22]

  • Toluene / H₂O (4:1): A nonpolar, biphasic system. Often used for its higher boiling point.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be run at higher temperatures and is effective at dissolving a wide range of reagents.[8][22]

  • 2-Propanol (IPA) / H₂O (4:1): A protic solvent system, often considered a "greener" alternative.[7]

  • 2-Methyltetrahydrofuran (2-MeTHF): An ether-based solvent, often seen as a more sustainable alternative to THF.[7]

Key Performance Indicators (KPIs):

  • Reaction Yield (%): The ultimate measure of efficiency. Determined by quantitative analysis (qNMR) or after chromatographic purification.

  • Product Purity (%): Assessed by HPLC or GC-MS to identify the prevalence of side products (e.g., from homocoupling or protodeboronation).[23]

  • Reaction Kinetics (Time to Completion): Monitored by taking time-point samples and analyzing them via LC-MS.[24] This provides insight into the reaction rate and potential catalyst deactivation.

Table 2: Hypothetical Performance Data for the Model Suzuki-Miyaura Reaction

Solvent System Temp (°C) Time (h) Yield (%) Purity (%) Key Observations
1,4-Dioxane / H₂O (4:1) 90 4 92 >98 Homogeneous at reaction temp. Clean conversion.
Toluene / H₂O (4:1) 100 6 85 97 Biphasic. Slower reaction rate but clean.
DMF 110 2 88 90 Fast reaction, but minor decomposition products observed.
IPA / H₂O (4:1) 80 12 75 96 Slower reaction, requires longer heating.

| 2-MeTHF / H₂O (4:1) | 85 | 8 | 81 | 95 | Good performance, but some starting material remains. |

This data is illustrative and serves as a template for reporting experimental results.

Detailed Experimental Methodologies

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating systems for assessing the performance of this compound.

Experimental_Workflow start Start: Define Solvent Systems solubility Protocol 4.1: Qualitative Solubility Test start->solubility setup Protocol 4.2: Standardized Reaction Setup (Substrates, Catalyst, Base) solubility->setup reaction Execute Reaction Matrix (Solvent A, B, C...) setup->reaction monitoring Protocol 4.3: Reaction Monitoring (LC-MS) reaction->monitoring In-Process Control workup Standardized Aqueous Workup & Product Isolation reaction->workup analysis Protocol 4.3: Final Analysis (Yield, Purity by HPLC/qNMR) workup->analysis end End: Comparative Data Table analysis->end

Caption: A standardized workflow for solvent system screening and performance assessment.

Protocol: Qualitative Solubility Assessment

Objective: To rapidly determine suitable solvents for subsequent reaction screening.

  • Preparation: Add approx. 5 mg of this compound to a series of clean, labeled glass vials.

  • Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Dioxane, Toluene, DMF, IPA, 2-MeTHF) at room temperature.

  • Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record solubility as 'Insoluble', 'Partially Soluble', or 'Freely Soluble'.

  • Observation (Elevated Temp): For vials where the solid is not freely soluble, warm the mixture to 60-80 °C and observe any change in solubility. This mimics reaction conditions.

Protocol: Standardized Suzuki-Miyaura Cross-Coupling

Objective: To generate comparable performance data across different solvent systems.

  • Vessel Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv., the limiting reagent), and K₃PO₄ (2.0 equiv.).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) followed by the degassed solvent system (to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: At specified time intervals (e.g., 1, 2, 4, 8 hours), carefully extract a small aliquot (approx. 10 µL) under inert atmosphere for LC-MS analysis.

  • Workup: Upon completion (as determined by monitoring), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Analysis of Reaction Performance

Objective: To quantify the KPIs for each reaction.

  • Reaction Monitoring (LC-MS): Quench the reaction aliquot in a vial containing acetonitrile and a known internal standard. Analyze immediately by LC-MS to determine the consumption of starting material and the formation of product over time.[24]

  • Purity Analysis (HPLC): Dissolve a small, known mass of the crude product in a suitable solvent (e.g., acetonitrile). Analyze by a calibrated HPLC method with UV detection to determine the area percent of the desired product versus impurities.[23]

  • Yield Determination:

    • Isolated Yield: Purify the entire crude product via flash column chromatography on silica gel. The mass of the pure, isolated product provides the isolated yield.

    • Quantitative NMR (qNMR) Yield: For higher accuracy and throughput, dissolve a known mass of the crude product in a suitable deuterated solvent (e.g., CDCl₃) along with a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene). The yield can be calculated by integrating the product peaks relative to the standard's peaks.

When to Consider Alternatives: Pinacol and MIDA Boronates

In certain solvent systems, particularly those that are anhydrous or contain functionalities incompatible with free boronic acids, the performance of this compound may be suboptimal. Protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) is a common side reaction. In such cases, more stable derivatives should be considered.

  • Pinacol Esters: Formed by reacting the boronic acid with pinacol, these esters are more stable, less polar, and often exhibit better solubility in purely organic solvents. They are readily cleaved under standard Suzuki conditions.[16]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography.[2][25] They are particularly useful for multi-step syntheses where the boronic acid moiety needs to be protected until the final Suzuki coupling step.

Conclusion

The selection of a solvent system is not a matter of tradition but a critical optimization parameter that demands systematic evaluation. For this compound, a biphasic system like 1,4-dioxane/water is an excellent starting point due to its proven ability to balance the solubility requirements of all reaction components. However, as this guide has demonstrated, a comprehensive assessment across a matrix of solvents with varying properties is essential for identifying the optimal conditions for yield, purity, and efficiency. By employing the standardized workflows and analytical protocols detailed herein, researchers can generate reliable, comparable data, accelerating process development and ensuring the robust application of this valuable synthetic building block.

References

The Practitioner's Dilemma: A Head-to-Head Comparison of Boronic Acids and Boronic Esters in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the choice between a boronic acid and its corresponding ester is a frequent and critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. This guide provides a detailed, evidence-based comparison of these two classes of organoboron reagents, moving beyond generalities to offer field-proven insights and quantitative data for their application in cornerstone synthetic transformations.

At the heart of this decision lies a fundamental trade-off between reactivity and stability.[1] Boronic acids, with their inherent Lewis acidity, are generally more reactive, often leading to faster reaction times.[1][2] However, this heightened reactivity comes at the price of diminished stability; they are susceptible to decomposition pathways like protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[1][2] Conversely, boronic esters, particularly the commonly employed pinacol and MIDA (N-methyliminodiacetic acid) esters, present a more stable, often crystalline, and easier-to-handle alternative, making them highly suitable for multi-step syntheses and high-throughput screening applications.[1][3] This enhanced stability, however, typically results in slower reaction rates.[1]

This guide will dissect this reactivity-stability paradigm within the context of three indispensable synthetic methodologies: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and the Petasis-Borono Mannich reaction.

The Workhorse of C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prolific and powerful method for constructing carbon-carbon bonds. The choice of the boron reagent is a critical parameter for success.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly influences the crucial transmetalation step. With boronic acids, the formation of a boronate species upon reaction with a base is widely accepted to facilitate the transfer of the organic group to the palladium center. For boronic esters, the pathway is more nuanced. It was long debated whether in situ hydrolysis to the more reactive boronic acid was a prerequisite for transmetalation. However, substantial evidence now supports the existence of a direct transmetalation pathway from the boronic ester.[2][4][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X Oxidative Addition (R-X) R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-X->R-Pd(II)L2-R' Transmetalation (R'-B(OR)2/Base) R-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)L2-R'->R-R' Product R'-B(OH)2 Boronic Acid Boronate [R'-B(OH)3]- R'-B(OH)2->Boronate Base R'-B(OR)2 Boronic Ester R'-B(OR)2->R-Pd(II)L2-X Direct Transmetalation R'-B(OR)2->R'-B(OH)2 Hydrolysis Boronate->R-Pd(II)L2-X Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison
ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reactivity Generally higher, leading to shorter reaction times.[1][2]Generally lower, requiring longer reaction times or higher temperatures.[1]
Stability Lower; susceptible to protodeboronation and oxidation.[1][2]High; often stable to chromatography and long-term storage.[1][2]
Handling Can be challenging, may require inert atmosphere for storage.[2]Easy to handle, often crystalline solids.[1][2]
Purity Can be difficult to obtain in high purity due to decomposition.[2]Generally high purity is achievable.[2]
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[2]Often more reproducible and can provide higher isolated yields in complex syntheses.[2]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

Objective: To compare the performance of 4-methoxyphenylboronic acid and its pinacol ester in the coupling with 4-bromoanisole.

Reaction Scheme: 4-MeO-C₆H₄-Br + 4-MeO-C₆H₄-B(OR)₂ → 4-MeO-C₆H₄-C₆H₄-OMe

Materials:

  • 4-Bromoanisole

  • 4-Methoxyphenylboronic acid

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole (4-Methoxyphenylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure: [6]

  • Reaction Setup A (Boronic Acid): To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and cesium carbonate (2.5 mmol).[6]

  • Reaction Setup B (Boronic Ester): To a separate, identical flask, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid pinacol ester (1.1 mmol), and cesium carbonate (2.5 mmol).[6]

  • Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.

  • To each flask, add 1,4-dioxane (5 mL) and water (1 mL).[6]

  • Degas each mixture by bubbling with the inert gas for 10-15 minutes.

  • To each flask, add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%).

  • Heat the reactions at 80 °C and monitor by TLC or GC-MS.

Expected Outcome: The reaction with the boronic acid is expected to proceed faster. However, the reaction with the boronic ester may provide a cleaner reaction profile and a more reproducible yield, especially if the boronic acid has been stored for an extended period.

Forging C-N Bonds: The Chan-Lam Coupling

The Chan-Lam coupling offers a powerful copper-catalyzed route to carbon-heteroatom bonds, particularly C-N and C-O bonds.[7][8]

Mechanistic Insights

While the precise mechanism has been a subject of study, a general consensus points towards a Cu(II)-mediated process. The boronic acid is believed to transmetalate with a copper(II) species, which then undergoes reductive elimination with the amine or alcohol to form the desired product and a Cu(0) species. The Cu(0) is then reoxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle. The use of boronic esters has been more challenging, with issues of lower reactivity and inhibition by the diol byproduct (e.g., pinacol) having been reported.[9]

Chan_Lam_Cycle cluster_0 Proposed Catalytic Cycle Cu(II)L2 Cu(II)L2 R-Cu(II)L2 R-Cu(II)L2 Cu(II)L2->R-Cu(II)L2 Transmetalation (R-B(OH)2) R-Cu(II)L2(NuH) R-Cu(II)L2(NuH) R-Cu(II)L2->R-Cu(II)L2(NuH) Coordination (NuH = R'2NH) Cu(0)L2 Cu(0)L2 R-Cu(II)L2(NuH)->Cu(0)L2 Reductive Elimination R-Nu R-Nu R-Cu(II)L2(NuH)->R-Nu Product Cu(0)L2->Cu(II)L2 Oxidation ([O])

Caption: A proposed mechanistic pathway for the Chan-Lam amination.

Performance Comparison
ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reactivity Traditional and generally more reactive substrate.[1]Can be less reactive, often requiring modified conditions.[9][10]
Substrate Scope Broad scope with various amines and alcohols.[7]Historically more limited, especially with aryl amines, though recent advances have expanded the scope.[9][10]
Side Reactions Prone to protodeboronation and homocoupling.Less prone to decomposition, but the diol byproduct can inhibit the catalyst.[9]
Reaction Conditions Typically mild, often at room temperature and open to air.[8]May require additives or specific solvent systems to achieve high yields.[10]

Multicomponent Mastery: The Petasis-Borono Mannich Reaction

The Petasis reaction is a versatile multicomponent reaction that brings together an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines, including valuable α-amino acids.[11][12]

Mechanistic Overview

The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde. A key step involves the reaction of this iminium ion with the boronic acid. The presence of an α-hydroxyl group in the aldehyde component is known to facilitate the reaction by forming a more reactive boronate "ate" complex, which then transfers the organic group from boron to the iminium carbon.[13]

Performance Comparison
ParameterBoronic AcidBoronic Ester
Reactivity Generally the preferred reagent. Vinylboronic acids are more reactive than arylboronic acids.[13][14]Can be used, but may exhibit lower reactivity compared to the corresponding boronic acid.[15]
Substrate Scope A wide range of vinyl and aryl boronic acids are effective.[11]The scope is also broad but may require optimization for less reactive esters.[15]
Key Advantage Direct use of the generally more reactive species.Enhanced stability and handling properties can be beneficial for library synthesis.

The Modern Solution: MIDA Boronates for Enhanced Stability and Controlled Reactivity

A significant advancement in organoboron chemistry is the development of N-methyliminodiacetic acid (MIDA) boronates.[3][16] These bicyclic boronic esters exhibit exceptional stability, rendering them inert to a wide range of anhydrous reaction conditions, including chromatography.[3][16] This stability allows for the synthesis and purification of complex boronate building blocks.[3][17]

Crucially, the boronic acid can be liberated from its MIDA protection under mild aqueous basic conditions.[3][16] This feature enables a "slow-release" strategy, where a low concentration of the often unstable free boronic acid is generated in situ during a cross-coupling reaction.[18][19] This approach is particularly advantageous for inherently unstable boronic acids (e.g., certain 2-heterocyclic, vinyl, and cyclopropyl derivatives), dramatically improving their performance in cross-coupling reactions.[18][19] MIDA boronates have become central to iterative cross-coupling strategies for the automated synthesis of complex small molecules.[3][16][20]

MIDA_Boronate_Workflow Unstable Boronic Acid Unstable Boronic Acid MIDA Boronate Stable MIDA Boronate Unstable Boronic Acid->MIDA Boronate Protection Purification Chromatography/ Storage MIDA Boronate->Purification Slow Release Slow Release (aq. Base) Purification->Slow Release Slow Release->Unstable Boronic Acid In situ generation Cross-Coupling Suzuki-Miyaura Cross-Coupling Slow Release->Cross-Coupling

Caption: Workflow for using MIDA boronates to handle unstable boronic acids.

Conclusion: A Strategic Choice

The decision to employ a boronic acid or a boronic ester is not a matter of inherent superiority but of strategic selection based on the specific demands of the synthetic problem.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal.[1]

  • The reagent is freshly prepared or has been stored under rigorously inert conditions.

  • The potential for decomposition can be mitigated by careful control of reaction parameters.

Choose a boronic ester (e.g., pinacol or MIDA) when:

  • Stability, ease of handling, and long-term storage are critical.[1]

  • The reaction is part of a multi-step synthesis where intermediates require purification by chromatography.[3]

  • Reproducibility is paramount, as is often the case in drug discovery and process development.[1]

  • Dealing with an inherently unstable boronic acid, where a slow-release strategy from a MIDA boronate is advantageous.[18]

By understanding the nuanced interplay of reactivity and stability, and by leveraging modern advancements like MIDA boronates, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Researcher's Guide to Reproducibility with 3-(tert-Butylaminosulphonyl)benzeneboronic Acid: A Comparative Analysis for Robust Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a boronic acid derivative for cross-coupling reactions is a critical decision that profoundly influences reaction efficiency, yield, and, most importantly, reproducibility. This guide provides an in-depth technical comparison of 3-(tert-Butylaminosulphonyl)benzeneboronic acid, a versatile reagent in Suzuki-Miyaura coupling, with its more stable alternatives. By understanding the inherent trade-offs between reactivity and stability, researchers can make informed decisions to ensure the robustness and reliability of their synthetic endeavors. The insights and protocols presented herein are grounded in established chemical principles and supported by experimental evidence from the scientific literature.

The Reactivity-Stability Dilemma of Boronic Acids

Boronic acids are widely utilized in organic synthesis due to their pivotal role in forming carbon-carbon bonds, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often shadowed by concerns regarding their stability. The core challenge lies in a fundamental trade-off: the high reactivity of boronic acids, which drives rapid reaction times, is intrinsically linked to their susceptibility to decomposition.[2] This instability can lead to inconsistent yields and a lack of reproducibility, which are significant hurdles in both academic research and industrial drug development.

The primary degradation pathways for boronic acids include oxidation and protodeboronation, especially under the aqueous basic conditions often employed in cross-coupling reactions.[2] For a molecule like this compound, with its specific electronic and steric properties, these stability issues can be particularly pronounced, necessitating careful consideration of reaction conditions and handling procedures.

Comparative Analysis: this compound vs. Boronate Esters

To mitigate the stability and reproducibility challenges associated with boronic acids, more stable derivatives, such as boronate esters, have been developed.[3] Among the most common are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.

FeatureThis compoundThis compound Pinacol EsterThis compound MIDA Boronate
Reactivity HighModerateLow (requires activation)
Stability Low to ModerateHighVery High
Handling Requires inert atmosphere for long-term storageCrystalline solid, easier to handleAir-stable solid
Purification Can be challenging due to potential decompositionGenerally straightforward via chromatographyReadily purified
Typical Application Rapid reactions where immediate use is possibleMulti-step synthesis, high-throughput screeningSlow-release cross-coupling, complex molecule synthesis
The Case for Boronate Esters: Enhanced Stability and Reproducibility

Boronate esters, such as the commonly used pinacol esters, offer a significant advantage in terms of stability.[2] They are typically crystalline solids that are less prone to degradation, making them easier to handle, purify, and store for extended periods.[2][3] This enhanced stability is a critical factor in achieving reproducible results, particularly in complex, multi-step syntheses or in high-throughput screening applications where reagent longevity is paramount.

While boronate esters are generally less reactive than their corresponding boronic acids, this can be advantageous. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[2] This slow and controlled release of the active boronic acid can minimize its concentration in the reaction mixture at any given time, thereby reducing the rate of degradation pathways and leading to cleaner reaction profiles and more consistent yields.[4]

MIDA boronates represent a further advancement in this "slow-release" strategy. These air-stable boronates can be slowly hydrolyzed under specific basic conditions to liberate the corresponding boronic acid over several hours.[5] This approach is particularly beneficial when coupling with challenging or slow-reacting halides, as it ensures a continuous, low concentration of the unstable boronic acid, minimizing its decomposition over the extended reaction time.[5]

Experimental Protocols for Enhancing Reproducibility

The choice of experimental conditions is paramount for achieving reproducible results with boronic acids and their derivatives. The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound and a comparative protocol using its more stable pinacol ester alternative.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is designed for the direct use of the boronic acid and requires careful attention to inert atmosphere techniques to minimize degradation.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane and deionized water, 3:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent the oxidation of the boronic acid.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further minimizes oxidative degradation.

  • Base Selection: An appropriate base is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[1]

Protocol 2: Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol leverages the enhanced stability of the boronate ester, which can lead to more consistent results, especially if the reagent has been stored for some time.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane and deionized water, 3:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound pinacol ester, palladium catalyst, phosphine ligand, and base.

  • Add the solvent system. While an inert atmosphere is still good practice, the pinacol ester is significantly more robust to brief air exposure.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Self-Validating System:

The trustworthiness of these protocols is enhanced by the clear endpoint of the reaction, which can be monitored by standard analytical techniques like TLC or LC-MS. A successful and reproducible reaction will consistently show high conversion of the starting materials to the desired biaryl product with minimal side-product formation.

Visualizing the Path to Reproducibility

The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the chemical principles and experimental workflows.

G cluster_0 Reactivity vs. Stability Trade-Off cluster_1 Degradation Pathways Boronic Acid Boronic Acid Oxidation Oxidation Boronic Acid->Oxidation Protodeboronation Protodeboronation Boronic Acid->Protodeboronation Boronate Ester Boronate Ester High Reactivity\nLow Stability High Reactivity Low Stability High Reactivity\nLow Stability->Boronic Acid Low Reactivity\nHigh Stability Low Reactivity High Stability Low Reactivity\nHigh Stability->Boronate Ester

Caption: The fundamental trade-off between reactivity and stability for boronic acids and their corresponding esters.

G Start Start Assemble Reactants Assemble Reactants (Aryl Halide, Boronic Acid/Ester, Catalyst, Ligand, Base) Start->Assemble Reactants Inert Atmosphere Establish Inert Atmosphere Assemble Reactants->Inert Atmosphere Add Degassed Solvent Add Degassed Solvent Inert Atmosphere->Add Degassed Solvent Heat and Stir Heat and Stir Add Degassed Solvent->Heat and Stir Monitor Reaction Monitor Reaction Heat and Stir->Monitor Reaction Monitor Reaction->Heat and Stir Incomplete Workup Aqueous Workup & Extraction Monitor Reaction->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

For researchers aiming to achieve the highest level of reproducibility in their Suzuki-Miyaura coupling reactions, a careful evaluation of the organoboron reagent is essential. While this compound is a highly reactive and effective reagent, its inherent instability can pose challenges to achieving consistent results.

Recommendations:

  • For rapid, small-scale syntheses where the boronic acid can be used immediately after preparation or from a freshly opened container, this compound can provide excellent results with rapid reaction times.

  • For multi-step syntheses, larger-scale reactions, or when using reagents that have been stored for some time, the corresponding pinacol ester is a superior choice. Its enhanced stability will lead to more reliable and reproducible outcomes.

  • For particularly challenging couplings with unreactive partners or when reaction optimization is proving difficult, consider the use of a MIDA boronate derivative to leverage the benefits of a slow-release strategy.

By understanding the principles of boronic acid stability and selecting the appropriate reagent and experimental conditions, researchers can significantly enhance the reproducibility of their experimental results, leading to more efficient and reliable scientific progress.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the disposal of 3-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS No. 221290-14-8). As a compound frequently utilized in synthetic chemistry and drug development, its unique structure—combining a boronic acid moiety with a sulfonamide group—necessitates a rigorous and informed approach to waste management. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Core Principle - Hazard-Based Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. The disposal plan for this compound is dictated by the reactivity and toxicity of its functional groups.

  • Boronic Acid Group: Boronic acids as a class are known irritants. More significantly, recent studies have highlighted that some boronic acids can act as a "novel class of bacterial mutagen"[1]. Until proven otherwise, it is prudent to handle all novel or specialized boronic acids as potential genotoxic impurities (GTIs), demanding a higher level of caution in handling and disposal.

  • Sulfonamide Group: While common in pharmaceuticals, sulfonamides can be environmentally persistent. Their improper disposal can contribute to the presence of micropollutants in aquatic systems[2].

  • Overall Profile: The specific GHS classifications for this compound confirm it as a hazardous substance requiring dedicated disposal procedures.

Table 1: Chemical & Hazard Identification Summary

Property Value Source(s)
IUPAC Name [3-(tert-butylsulfamoyl)phenyl]boronic acid [3]
CAS Number 221290-14-8 [3][4][5]
Molecular Formula C₁₀H₁₆BNO₄S [3][5]
Physical State Off-white powder/solid [6]
GHS Signal Word Warning [7]

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[3][6][7] |

Part 2: Pre-Disposal Safety Protocols: A Mandate for Containment

Before any waste is handled, the immediate operational environment must be secured. The irritant nature of this compound dictates that all handling and disposal activities must occur within a certified chemical fume hood to prevent inhalation of aerosolized powder.[8][9]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[11][12]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[6][8]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[9][13]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for this compound is unequivocal: Do not dispose of this compound, in any form, down the sanitary sewer or in the regular trash. [9][14] It must be managed as regulated hazardous chemical waste from the point of generation to its final destruction.

Step 1: Waste Segregation at the Source

Proper disposal begins with meticulous segregation. Immediately upon generation, waste must be categorized and separated to prevent dangerous cross-reactions. Keep this waste stream separate from incompatible materials such as strong oxidizing agents.[8][15]

Three primary waste streams will be generated:

  • Unused/Expired Solid Compound: The pure chemical in its original or a secondary container.

  • Contaminated Solid Waste: Items that have come into direct contact with the compound. This includes gloves, weigh boats, pipette tips, and absorbent paper used for cleaning.

  • Contaminated Liquid Waste: Any solutions containing the dissolved compound, including reaction mixtures or analytical standards.

Step 2: Containerization & Labeling - The Communication Linchpin

Proper containerization and labeling are critical for safety and compliance. This step ensures that everyone who handles the waste, from the researcher to the disposal technician, understands its contents and hazards.

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible and have a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are appropriate.[8][9]

  • Labeling Protocol: The container must be labeled before any waste is added. The label must, at a minimum, include:

    • The words "Hazardous Waste" [15][16]

    • The full chemical name: "this compound" (no abbreviations or formulas)[15]

    • The associated hazards: "Irritant" [12]

    • For liquid waste, list all components, including solvents, with approximate percentages.[15]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of waste generation, as the Satellite Accumulation Area (SAA).[8][15]

  • The SAA must be under the control of laboratory personnel.

  • Waste containers must be kept tightly sealed except when actively adding waste.[17]

  • Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[17]

  • Store the SAA away from heat sources and incompatible chemicals.[15]

Step 4: Final Disposal Arrangement

Once a waste container is full, or in accordance with your institution's time limits for satellite accumulation, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][18]

  • Complete all required waste manifest forms with accurate and complete information. This is a legal requirement and ensures the waste is tracked from "cradle to grave."

G cluster_generation Phase 1: Waste Generation & Segregation cluster_streams Phase 2: Waste Stream Classification cluster_disposal Phase 3: Formal Disposal Protocol gen Generation of Waste (e.g., expired chemical, used labware) seg Segregate at Source: Treat as Hazardous Waste gen->seg solid Unused/Expired Solid Compound seg->solid cont_solid Contaminated Solids (Gloves, Pipettes, etc.) seg->cont_solid liquid Contaminated Liquids (Solutions, Solvents) seg->liquid container Step 1: Place in a Compatible, Sealed Container solid->container cont_solid->container liquid->container label_waste Step 2: Attach Completed 'Hazardous Waste' Label container->label_waste store Step 3: Store in Designated Satellite Accumulation Area (SAA) label_waste->store ehs Step 4: Contact EHS for Professional Disposal Pickup store->ehs

Caption: Disposal workflow for this compound.

Part 4: Emergency Protocol - Spill Management

Accidents can happen, and a prepared response is essential to mitigate risk. In the event of a spill, follow these steps immediately:

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the fume hood is operational.[9]

  • Don PPE: Before addressing the spill, don the full, mandatory PPE as described in Part 2.

  • Containment & Cleanup:

    • For Solid (Powder) Spills: Do NOT dry sweep, as this can create airborne dust. Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[14] Carefully scoop the mixture into your designated hazardous waste container.

    • For Liquid Spills: Absorb the spill with an inert material (vermiculite, sand, or chemical absorbent pads).[9][14]

  • Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, cloths, and contaminated PPE, must be placed in the hazardous waste container for contaminated solids.[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.[9]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling and disposal of this compound are performed with the scientific rigor they demand.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butylaminosulphonyl)benzeneboronic acid
Reactant of Route 2
Reactant of Route 2
3-(tert-Butylaminosulphonyl)benzeneboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.